Product packaging for 3-Amino-5-fluoropyridine(Cat. No.:CAS No. 210169-05-4)

3-Amino-5-fluoropyridine

Cat. No.: B1296810
CAS No.: 210169-05-4
M. Wt: 112.1 g/mol
InChI Key: ZRORIJXOWXYPMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Amino-5-fluoropyridine is a useful research compound. Its molecular formula is C5H5FN2 and its molecular weight is 112.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5FN2 B1296810 3-Amino-5-fluoropyridine CAS No. 210169-05-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2/c6-4-1-5(7)3-8-2-4/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRORIJXOWXYPMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10943318
Record name 5-Fluoropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10943318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210169-05-4
Record name 5-Fluoro-3-pyridinamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210169054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Fluoropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10943318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-fluoropyridin-3-yl)amine; 3-amino-5-fluoropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Fluoro-3-pyridinamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T287Q2D5WG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

3-Amino-5-fluoropyridine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Amino-5-fluoropyridine: Chemical Properties and Structure

Abstract

This compound is a fluorinated pyridine derivative that serves as a crucial building block in organic synthesis. Its unique structural features, combining an aromatic pyridine ring with an amino group and a fluorine atom, make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is an aromatic heterocyclic compound. The structure consists of a pyridine ring substituted with an amino (-NH2) group at the 3-position and a fluorine (-F) atom at the 5-position.

  • IUPAC Name: 5-fluoropyridin-3-amine[3]

  • CAS Number: 210169-05-4[1][4]

  • Molecular Formula: C₅H₅FN₂[1][5]

  • SMILES: Nc1cncc(F)c1[4]

  • InChI Key: ZRORIJXOWXYPMO-UHFFFAOYSA-N[3][4]

Chemical structure of this compound.

Physicochemical Properties

This compound is typically a white to off-white crystalline solid at room temperature.[1][6] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Weight 112.11 g/mol [1][4][5]
Melting Point 85 - 89 °C[1][3][4]
Appearance White to off-white solid[1][6]
Solubility Moderately soluble in polar organic solvents (e.g., ethanol, methanol, dimethylformamide); limited solubility in water.[6]
Purity ≥ 99% (HPLC)[1]

Experimental Protocols: Synthesis

Several synthetic routes for this compound have been reported. Below are detailed methodologies for two common approaches.

Synthesis via Hydrogenation

This method involves the hydrogenation of a tribrominated precursor.

Reactants:

  • 3-amino-2,4,6-tribromo-5-fluoropyridine

  • Triethylamine

  • Palladium on carbon catalyst (5% Pd-C)

  • Dichloromethane (DCM)

  • Water

  • Magnesium sulfate (MgSO₄)

Procedure:

  • A solution of 3-amino-2,4,6-tribromo-5-fluoropyridine (0.9 g, 2.6 mmol), triethylamine (1.1 cm³, 7.9 mmol), and palladium catalyst (0.1 g of 5% Pd-C) in DCM (15 cm³) is prepared.

  • The mixture is hydrogenated on a Parr apparatus for 18 hours.

  • Following hydrogenation, water (20 cm³) is added, and the mixture is filtered.

  • The product is extracted into DCM.

  • The DCM solution is dried over MgSO₄ and then evaporated to yield this compound.[5]

G start Start: 3-amino-2,4,6-tribromo-5-fluoropyridine step1 Dissolve in DCM with Triethylamine and Pd-C Catalyst start->step1 step2 Hydrogenate for 18 hours (Parr apparatus) step1->step2 step3 Add Water and Filter step2->step3 step4 Extract with DCM step3->step4 step5 Dry with MgSO₄ step4->step5 step6 Evaporate Solvent step5->step6 end_node End: this compound step6->end_node

Workflow for the synthesis of this compound via hydrogenation.
Synthesis via Hofmann Rearrangement

This method utilizes a Hofmann rearrangement of 5-fluoronicotinamide.

Reactants:

  • Sodium hydroxide (NaOH)

  • Water

  • Bromine (Br₂)

  • 5-fluoronicotinamide

Procedure:

  • Prepare a solution by dissolving 32 g of solid sodium hydroxide in 140 ml of water.

  • Add 19.2 g of bromine dropwise at 8 °C and continue mixing for 1 hour to obtain mixed solution 1.

  • Add 19 g of 5-fluoronicotinamide dropwise to the mixed solution while maintaining the temperature at 25 °C. Stir for 2 hours.

  • Heat the mixture to 85 °C and allow it to react for 2 hours, monitoring completion with thin-layer chromatography (TLC).

  • After cooling to room temperature, add 160 ml of sodium hydroxide solution and stir for 30 minutes.

  • Filter the mixture to obtain a solid product.

  • Dry the solid under vacuum at 50 °C for 2 hours to yield a yellow solid of 5-fluoro-3-aminopyridine.[5]

Applications in Research and Development

This compound is a versatile intermediate with significant applications in several areas of chemical research and industry.

  • Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory drugs.[1] Its incorporation into drug candidates can enhance efficacy, improve selectivity, and reduce side effects.[1] It has been used as a reactant for the preparation of nonpeptide inhibitors of the measles virus.[4]

  • Agrochemicals: The compound is used in the formulation of pesticides and herbicides, contributing to improved crop yields.[1] Its unique properties allow for the design of agrochemicals with enhanced biological activity and environmental compatibility.[1]

  • Material Science: this compound is incorporated into polymers and coatings to enhance thermal stability and chemical resistance.[1]

  • Biochemical Research: It serves as a building block for synthesizing biologically active compounds used to study enzyme interactions and metabolic pathways.[1]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

  • Hazard Classifications: Acute Toxicity 4 (Oral), Eye Irritant 2, Skin Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system).[4]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301 + P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

It is recommended to handle this compound in a well-ventilated area and to use personal protective equipment, including gloves and safety glasses. Store at room temperature in a cool, dark place.

References

(5-Fluoropyridin-3-yl)amine: A Linchpin in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(5-Fluoropyridin-3-yl)amine , a fluorinated pyridine derivative, has emerged from the annals of chemical synthesis to become a cornerstone in the development of targeted therapeutics, particularly in the realm of oncology. Its strategic incorporation into drug candidates has been pivotal in enhancing potency, selectivity, and pharmacokinetic profiles. This technical guide delves into the discovery, synthesis, and profound significance of this versatile building block for researchers, scientists, and professionals in drug development.

Discovery and Initial Synthesis

While the precise moment of its first synthesis is not definitively documented in a single seminal publication, (5-Fluoropyridin-3-yl)amine, also known as 3-amino-5-fluoropyridine, was first reported in the context of pharmaceutical intermediate development during the early 1980s.[1] Its emergence coincided with a growing appreciation for the role of fluorine in medicinal chemistry to modulate the properties of bioactive molecules.

Several synthetic routes to (5-Fluoropyridin-3-yl)amine have been developed, each with its own advantages and challenges. Two of the most common methods are the Hofmann rearrangement of 5-fluoronicotinamide and the hydrogenation of a halogenated precursor.

Key Synthetic Methodologies

The synthesis of (5-Fluoropyridin-3-yl)amine is crucial for its application in drug discovery. Below are detailed protocols for two prevalent methods.

Method 1: Hofmann Rearrangement of 5-Fluoronicotinamide

This method involves the conversion of an amide to a primary amine with one fewer carbon atom.

Experimental Protocol:

  • Preparation of the Hofmann Reagent: In a flask equipped with a stirrer and cooled in an ice bath, dissolve 32 g of sodium hydroxide in 140 mL of water. At a temperature maintained at 8 °C, slowly add 19.2 g of bromine dropwise. Continue stirring for one hour to generate the sodium hypobromite solution.

  • Reaction with 5-Fluoronicotinamide: To the freshly prepared hypobromite solution, add 19 g of 5-fluoronicotinamide. The temperature is controlled at 25 °C, and the mixture is stirred for 2 hours.

  • Heating and Completion: The reaction mixture is then heated to 85 °C and maintained for 2 hours, or until thin-layer chromatography (TLC) indicates the completion of the reaction.

  • Isolation and Purification: After cooling to room temperature, 160 mL of a sodium hydroxide solution is added, and stirring is continued for 30 minutes. The resulting solid is collected by filtration.

  • Drying: The collected solid is dried under vacuum at 50 °C for 2 hours to yield (5-Fluoropyridin-3-yl)amine as a yellow solid.[2]

Method 2: Hydrogenation of 3-amino-2,4,6-tribromo-5-fluoropyridine

This route involves the dehalogenation of a polybrominated precursor.

Experimental Protocol:

  • Reaction Setup: In a Parr apparatus, combine a solution of 3-amino-2,4,6-tribromo-5-fluoropyridine (0.9 g, 2.6 mmol), triethylamine (1.1 cm³, 7.9 mmol), and 15 cm³ of dichloromethane (DCM).

  • Catalyst Addition: To this solution, add 0.1 g of a 5% Palladium on Carbon (Pd-C) catalyst.

  • Hydrogenation: The mixture is hydrogenated for 18 hours.

  • Work-up: Following hydrogenation, add 20 cm³ of water. The mixture is then filtered and extracted with DCM.

  • Isolation: The DCM solution is dried over magnesium sulfate (MgSO₄) and evaporated to yield (5-Fluoropyridin-3-yl)amine.[3]

Table 1: Physicochemical and Purity Data for (5-Fluoropyridin-3-yl)amine

PropertyValueReference
CAS Number 210169-05-4[3]
Molecular Formula C₅H₅FN₂[3]
Molecular Weight 112.11 g/mol [3]
Melting Point 85 - 89 °C[2][3]
Appearance White to off-white or light orange to yellow/green powder/crystal[1]
Purity (GC) >97.0%
Purity (from hydrogenation) >95%[3]
Yield (Hofmann rearrangement) 87.2%[2][3]

Significance in Medicinal Chemistry: A Gateway to Kinase Inhibition

The true significance of (5-Fluoropyridin-3-yl)amine lies in its role as a critical pharmacophore in a multitude of kinase inhibitors. The pyridine nitrogen and the exocyclic amine provide crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors. The fluorine atom at the 5-position can enhance binding affinity, improve metabolic stability, and modulate the basicity of the pyridine ring.

A prime example of a drug molecule that incorporates the (5-Fluoropyridin-3-yl)amine scaffold is Crenolanib .

Crenolanib: A Potent FLT3 and PDGFR Inhibitor

Crenolanib is an investigational type I kinase inhibitor that potently targets FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptors (PDGFRα/β).[2][4] Mutations in the FLT3 gene are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[5][6]

Table 2: Biological Activity of Crenolanib

TargetMutation StatusAssay TypeIC50 / KdReference
FLT3 Wild-typeKd0.74 nM[2][4]
FLT3 ITDKd0.74 nM[2]
FLT3 D835HKd0.4 nM[2]
FLT3 D835YKd0.18 nM[2]
FLT3 ITDPhosphorylation IC501.3 nM[2]
FLT3 D835YPhosphorylation IC508.8 nM[2]
FLT3 ITD (in plasma)IC5034 nM[7]
PDGFRα Wild-typePhosphorylation IC5010 nM[2]
PDGFRβ Wild-typePhosphorylation IC500.8 ng/mL[2]
Molm14 cells FLT3-ITDCytotoxicity IC507 nM[2][7]
MV4-11 cells FLT3-ITDCytotoxicity IC508 nM[2][7]

Signaling Pathways and Mechanism of Action

Crenolanib exerts its therapeutic effect by inhibiting the constitutive activation of FLT3 and PDGFR, thereby blocking downstream signaling pathways that promote cell proliferation and survival.

FLT3 Signaling Pathway

The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the development of hematopoietic stem cells.[6] Upon binding of its ligand (FL), FLT3 dimerizes and autophosphorylates, leading to the activation of several downstream signaling cascades, including the RAS/MEK/ERK, PI3K/Akt, and JAK/STAT pathways.[8][9][10] In AML, internal tandem duplication (ITD) mutations in the juxtamembrane domain of FLT3 cause ligand-independent dimerization and constitutive activation of the receptor, leading to uncontrolled cell proliferation and survival.[9][10] Crenolanib, by binding to the ATP-binding pocket of both wild-type and mutated FLT3, prevents its phosphorylation and subsequent activation of these oncogenic signaling pathways.[5][11]

FLT3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Crenolanib Crenolanib Crenolanib->FLT3 Inhibits

Caption: FLT3 signaling pathway and the inhibitory action of Crenolanib.

Aurora Kinase Signaling Pathway

While a specific drug containing (5-Fluoropyridin-3-yl)amine that targets Aurora kinases is not as prominently documented as Crenolanib, the Aurora kinase family represents another important class of targets in oncology. These serine/threonine kinases are key regulators of mitosis, and their overexpression is common in many cancers.[12][13] The development of inhibitors targeting Aurora kinases is an active area of research, and the (5-Fluoropyridin-3-yl)amine scaffold is a potential candidate for the design of such inhibitors due to its favorable interactions with kinase active sites.

Aurora_Kinase_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression G2_M G2/M Transition Centrosome Centrosome Maturation & Separation Spindle Spindle Assembly Cytokinesis Cytokinesis Uncontrolled_Proliferation Uncontrolled Cell Division (Cancer) Aurora_A Aurora A Kinase Aurora_A->Centrosome Aurora_A->Spindle Aurora_B Aurora B Kinase Aurora_B->Spindle Aurora_B->Cytokinesis Potential_Inhibitor (5-Fluoropyridin-3-yl)amine -based Inhibitor Potential_Inhibitor->Aurora_A Potential Inhibition Potential_Inhibitor->Aurora_B Potential Inhibition

Caption: The role of Aurora kinases in mitosis and their potential as therapeutic targets.

Experimental and Synthetic Workflows

The synthesis of kinase inhibitors often involves a multi-step process where (5-Fluoropyridin-3-yl)amine is introduced as a key building block. The following diagram illustrates a generalized workflow for the synthesis and evaluation of a kinase inhibitor incorporating this amine.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials Intermediate Key Intermediate (e.g., with leaving group) Start->Intermediate Coupling Coupling Reaction (e.g., SNAr, Buchwald-Hartwig) Intermediate->Coupling Amine (5-Fluoropyridin-3-yl)amine Amine->Coupling Final_Product Final Kinase Inhibitor Coupling->Final_Product Purification Purification & Characterization Final_Product->Purification Kinase_Assay In Vitro Kinase Assay (IC50) Purification->Kinase_Assay Cell_Assay Cell-based Assay (e.g., Proliferation, Apoptosis) Kinase_Assay->Cell_Assay In_Vivo In Vivo Studies (Animal Models) Cell_Assay->In_Vivo

Caption: Generalized workflow for the synthesis and evaluation of a kinase inhibitor.

Conclusion

(5-Fluoropyridin-3-yl)amine has solidified its position as a high-value intermediate in the landscape of modern drug discovery. Its unique structural features provide a reliable anchor for binding to the kinase hinge region, while the strategically placed fluorine atom offers a powerful tool for fine-tuning molecular properties. The successful development of potent kinase inhibitors like Crenolanib underscores the profound impact of this seemingly simple molecule. As the quest for more selective and effective targeted therapies continues, the significance of (5-Fluoropyridin-3-yl)amine is poised to grow, making it an indispensable component in the arsenal of medicinal chemists.

References

Technical Guide: 3-Amino-5-fluoropyridine (CAS 210169-05-4)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial database searches may associate CAS number 210169-05-4 with the compound Taranabant (MK-0364). However, the correct CAS number for Taranabant is 701977-09-5. The CAS number 210169-05-4 correctly identifies the chemical intermediate 3-Amino-5-fluoropyridine . This guide focuses on the physical and chemical characteristics of this compound.

Introduction

This compound is a fluorinated aromatic amine that serves as a crucial building block in organic synthesis.[1][2] Its structural features, including the pyridine ring, an amino group, and a fluorine atom, make it a versatile reagent for the synthesis of a wide range of more complex molecules.[1] It is particularly valuable in the development of novel pharmaceutical and agrochemical compounds.[1][2] The presence of the fluorine atom can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of the final products.[1] This compound is primarily used in research and development settings.[2][3]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in chemical reactions.

PropertyValueSource(s)
Molecular Formula C5H5FN2[1][3][4]
Molecular Weight 112.11 g/mol [3][4]
Appearance White to off-white or light yellow solid/crystalline powder[1][2]
Melting Point 85-89 °C[2]
Solubility Soluble in water. Soluble in polar organic solvents like ethanol, methanol, and dimethylformamide.[1]
pKa 3.74 ± 0.20 (Predicted)[1]
InChI Key ZRORIJXOWXYPMO-UHFFFAOYSA-N[1]
Canonical SMILES C1=C(C=NC=C1F)N[1]

Synthesis and Applications

Synthesis Overview

This compound is produced through multi-step industrial chemical processes.[1] One common synthetic route involves the Hofmann rearrangement of 5-fluoronicotinamide. This process typically uses reagents like bromine and sodium hydroxide in an aqueous solution.[4]

Below is a generalized workflow for a common synthesis method.

G General Synthesis Workflow for this compound start 5-Fluoronicotinamide reaction Hofmann Rearrangement start->reaction Reactant reagents Bromine (Br2) Sodium Hydroxide (NaOH) Water (H2O) reagents->reaction Reagents product This compound reaction->product Yields

A simplified diagram of the Hofmann rearrangement for synthesizing this compound.
Key Applications

The primary application of this compound is as a key intermediate in the synthesis of bioactive molecules.[1][2][5] Its structural motifs are incorporated into compounds developed for various therapeutic areas.

  • Pharmaceuticals : It is a building block for kinase inhibitors and other therapeutic agents being investigated for oncology and central nervous system disorders.[1] For instance, it is a reactant in the preparation of nonpeptide inhibitors of the measles virus entry.

  • Agrochemicals : The fluorinated pyridine structure is utilized in creating new crop protection agents, where the fluorine atom can enhance biological stability and activity.[1]

The role of this compound as a synthetic building block is illustrated in the following diagram.

G Role of this compound in Synthesis intermediate This compound (CAS 210169-05-4) process Multi-step Synthesis intermediate->process Starting Material pharma Bioactive Molecules (e.g., Kinase Inhibitors) process->pharma Leads to agro Agrochemicals process->agro Leads to

Illustrative pathway of this compound as a key synthetic intermediate.

Experimental Protocols

Detailed, specific experimental protocols for the use of this compound are typically found within the context of the synthesis of a larger target molecule and are often proprietary. However, a general synthetic procedure for its preparation is described in the literature.

Example Synthesis Protocol: Preparation of this compound from 5-Fluoronicotinamide [4]

  • Preparation of Reagent Solution : Dissolve 32 g of solid sodium hydroxide in 140 ml of water. Cool the solution to 8 °C and slowly add 19.2 g of bromine while stirring. Continue stirring for 1 hour to form a mixed solution.

  • Reaction : To the above solution, add 19 g of 5-fluoronicotinamide, maintaining the temperature at 25 °C. Stir the mixture for 2 hours.

  • Heating : Heat the reaction mixture to 85 °C and maintain for 2 hours, or until thin-layer chromatography (TLC) indicates the reaction is complete.

  • Work-up : Cool the mixture to room temperature and add 160 ml of a sodium hydroxide solution. Stir for an additional 30 minutes.

  • Isolation : Filter the resulting solid.

  • Drying : Dry the isolated solid under vacuum at 50 °C for 2 hours to yield the final product, a yellow solid of 5-fluoro-3-aminopyridine.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]

  • Handling : Use in a well-ventilated area or a chemical fume hood.[3] Avoid breathing dust or vapor.[3] Avoid contact with skin, eyes, and clothing.[3]

  • Personal Protective Equipment (PPE) : Wear safety goggles, chemical-resistant gloves, and protective clothing.[3]

  • Storage : Store in a cool, dry, dark, and well-ventilated place in a tightly sealed container under an inert atmosphere.[1][3]

  • Incompatibilities : Avoid strong oxidizing agents, strong acids, and strong bases.[3]

Conclusion

This compound (CAS 210169-05-4) is a valuable chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its physical and chemical properties are well-defined, enabling its use in a variety of synthetic pathways. While it does not have a direct biological signaling pathway of its own, its role as a foundational building block for creating novel, bioactive compounds makes it a compound of high interest to researchers and drug development professionals.

References

An In-depth Technical Guide to the Solubility of 3-Amino-5-fluoropyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Amino-5-fluoropyridine, a key building block in modern medicinal and agrochemical research.[1] Due to the limited availability of specific quantitative solubility data in public literature, this document details established experimental protocols for its determination. The aim is to equip researchers with the necessary methodologies to assess the solubility of this compound in various organic solvents, a critical parameter for synthesis, purification, formulation, and overall drug development efficacy.

Introduction to this compound

This compound is a fluorinated pyridine derivative utilized as a crucial intermediate in the synthesis of bioactive molecules, including potential anti-cancer and anti-inflammatory drugs.[1] The presence of the fluorine atom can significantly influence the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets, making fluorinated heterocycles like this one of high interest in drug discovery.[2][3][4] Understanding its solubility in organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating for preclinical studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 210169-05-4
Molecular Formula C₅H₅FN₂
Molecular Weight 112.11 g/mol
Appearance Solid
Melting Point 85-89 °C

Qualitative Solubility Profile

While specific quantitative data is scarce, the molecular structure of this compound—containing a polar pyridine ring and an amino group capable of hydrogen bonding—suggests it will be soluble in polar organic solvents. Pyridine itself is miscible with a wide range of solvents, including water, ethanol, and ether.[5][6] Structurally similar compounds, such as 2-aminopyridine and 4-aminopyridine, exhibit solubility in solvents like ethanol, methanol, and DMSO.[7][8] The fluorine substituent generally increases the lipophilicity of a molecule, which may enhance its solubility in less polar organic solvents compared to its non-fluorinated analog. However, highly fluorinated compounds can also be lipophobic.[9] Therefore, experimental determination is crucial for obtaining precise solubility data.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for quantitatively determining the solubility of this compound in organic solvents.

This is the gold standard method for determining thermodynamic solubility.

Objective: To determine the equilibrium concentration of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Organic solvents of interest (e.g., Methanol, Ethanol, Acetonitrile, Dichloromethane, Dimethyl Sulfoxide (DMSO))

  • Vials with screw caps

  • Thermostatically controlled orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm or 0.45 µm, chemically compatible with the solvent)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is necessary to ensure that equilibrium has been reached.

  • Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.[10]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. Alternatively, centrifuge the vials at the same temperature to pellet the undissolved solid.[11]

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the solution using a syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining solid particles.

  • Quantification:

    • Gravimetric Method: Weigh the vial containing the filtered saturated solution. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point until a constant weight of the solid residue is achieved.[12][13] The solubility can be calculated from the mass of the residue and the volume of the aliquot taken.

    • Spectrophotometric/Chromatographic Method: Dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration into the linear range of a pre-established calibration curve. Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration.[14]

Calculation (Gravimetric): Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

This method is suitable if this compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.

Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance.

Procedure:

  • Determine Maximum Wavelength (λmax): Prepare a dilute solution of this compound in the solvent of interest. Scan the solution using a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λmax).

  • Prepare a Calibration Curve:

    • Prepare a stock solution of known concentration of this compound in the chosen solvent.

    • Perform a series of serial dilutions to create several standard solutions of decreasing, known concentrations.

    • Measure the absorbance of each standard solution at λmax.

    • Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.

  • Analyze the Saturated Solution:

    • Prepare a saturated solution as described in the Shake-Flask Method (steps 1-4).

    • Accurately dilute a known volume of the clear, filtered supernatant with the same solvent to ensure the absorbance reading falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculate Solubility: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample. Then, account for the dilution factor to determine the concentration of the original saturated solution, which represents its solubility.[14][15]

Visualized Experimental Workflows

The following diagrams illustrate key workflows relevant to the use of this compound.

G Solubility Determination Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Quantification start Start: Obtain pure This compound add_excess Add excess solid to known volume of solvent start->add_excess shake Agitate at constant temperature (24-48h) add_excess->shake centrifuge Centrifuge or let settle shake->centrifuge filtrate Filter supernatant with syringe filter (e.g., 0.22 µm) centrifuge->filtrate analysis_choice Choose Analysis Method filtrate->analysis_choice gravimetric Gravimetric Analysis: Evaporate solvent & weigh residue analysis_choice->gravimetric hplc_uv HPLC / UV-Vis Analysis: Dilute & measure concentration analysis_choice->hplc_uv end_node End: Quantitative Solubility Value gravimetric->end_node hplc_uv->end_node

Caption: Workflow for determining the solubility of this compound.

G Drug Discovery Workflow Using a Novel Building Block cluster_synthesis Initial Synthesis cluster_screening Screening & Hit ID cluster_optimization Lead Optimization cluster_candidate Candidate Selection building_block This compound (Building Block) library_synthesis Combinatorial Library Synthesis building_block->library_synthesis hts High-Throughput Screening (HTS) library_synthesis->hts hit_id Hit Identification hts->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar adme ADME/Tox Profiling (Solubility, Permeability, etc.) sar->adme lead_opt Lead Optimization sar->lead_opt adme->building_block Solubility data informs SAR and optimization adme->lead_opt preclinical Preclinical Candidate lead_opt->preclinical

Caption: Role of a building block in a typical drug discovery pipeline.

References

Spectroscopic Profile of 3-Amino-5-fluoropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic building block, 3-Amino-5-fluoropyridine. The information presented herein is essential for the characterization and utilization of this compound in synthetic chemistry and drug discovery. This guide includes expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~8.0-8.2d~2-3H-2
~7.8-8.0d~2-3H-6
~7.0-7.2dd~8-10, ~2-3H-4
~3.5-4.5br s--NH₂

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~155-160 (d)C-5 (¹JCF)
~145-150C-3
~130-135 (d)C-2 (³JCF)
~125-130 (d)C-6 (³JCF)
~115-120 (d)C-4 (²JCF)

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). (d) indicates a doublet due to carbon-fluorine coupling.

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium-StrongN-H stretching (asymmetric and symmetric)
3100-3000MediumAromatic C-H stretching
1620-1580StrongC=C and C=N stretching (aromatic ring)
1500-1400Medium-StrongAromatic ring vibrations
1250-1150StrongC-F stretching
1350-1250MediumC-N stretching
900-650Medium-StrongAromatic C-H out-of-plane bending

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data

m/zRelative IntensityAssignment
112.05High[M]⁺ (Molecular Ion)
85.04Medium[M - HCN]⁺
58.03Medium[M - HCN - F]⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃; or dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble and does not have signals that overlap with analyte resonances.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Set the spectral width to encompass the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is transparent to infrared radiation.

    • Transfer the finely ground mixture to a pellet press.

    • Apply pressure to form a thin, transparent or translucent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Place the KBr pellet containing the sample in the spectrometer's sample holder.

    • Acquire the IR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - Mass Spectrometry):

  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe. The sample is heated to induce vaporization into the ion source.

  • Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process causes the molecules to ionize and fragment in a reproducible manner.

  • Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Presentation: The output is a mass spectrum, which is a plot of relative ion intensity versus m/z.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr NMR cluster_ir IR cluster_ms MS cluster_interpretation Data Interpretation & Structure Elucidation Sample This compound (Solid) NMR_Prep Dissolve in Deuterated Solvent IR_Prep Prepare KBr Pellet MS_Prep Vaporize Sample NMR_Acq Acquire ¹H & ¹³C Spectra NMR_Prep->NMR_Acq NMR_Data Chemical Shifts, Coupling Constants NMR_Acq->NMR_Data Interpretation Combine Spectroscopic Data NMR_Data->Interpretation IR_Acq Acquire FT-IR Spectrum IR_Prep->IR_Acq IR_Data Vibrational Frequencies IR_Acq->IR_Data IR_Data->Interpretation MS_Acq Ionize & Analyze Fragments MS_Prep->MS_Acq MS_Data Mass-to-Charge Ratios MS_Acq->MS_Data MS_Data->Interpretation Structure Confirm Structure of This compound Interpretation->Structure

3-Amino-5-fluoropyridine: A Versatile Scaffold for Advanced Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-fluoropyridine is a halogenated, aromatic organic compound that has emerged as a critical building block in modern chemical synthesis.[1] Its structure, featuring a pyridine ring functionalized with an amino group at the 3-position and a fluorine atom at the 5-position, imparts unique reactivity and physicochemical properties.[1][2] These characteristics make it an exceptionally valuable intermediate in the development of novel therapeutic agents, advanced agrochemicals, and high-performance materials.[2][3] The strategic incorporation of the 5-fluoropyridine moiety can significantly influence a molecule's biological activity, metabolic stability, and binding affinity, making it a highly sought-after component in drug design.[4] This guide provides a comprehensive overview of the synthesis, properties, and key research applications of this compound, offering detailed protocols and workflow visualizations to support its use in the laboratory.

Physicochemical and Safety Data

At room temperature, this compound typically presents as a white to off-white crystalline solid.[1] Its functional groups allow for moderate solubility in polar organic solvents like ethanol and methanol, while solubility in water is limited.[1] A summary of its key properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 210169-05-4[1][2][5]
Molecular Formula C₅H₅FN₂[1][2][5]
Molecular Weight 112.11 g/mol [2][5]
Appearance White to off-white solid[1][2]
Melting Point 85 - 89 °C[2][5]
Purity ≥ 99% (HPLC)[2]
SMILES Nc1cncc(F)c1[5]
InChI Key ZRORIJXOWXYPMO-UHFFFAOYSA-N[5]

Hazard and Safety Information:

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation.[5][6] It may also cause respiratory irritation.[5][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes. Two common methods include the hydrogenation of a halogenated precursor and the Hofmann rearrangement of 5-fluoronicotinamide. The latter provides a reliable pathway with good yield.[7]

Synthesis Workflow Diagram

The following diagram illustrates a common synthetic pathway for this compound starting from 5-Fluoronicotinamide.

G cluster_0 Synthesis of this compound A 5-Fluoronicotinamide C Hofmann Rearrangement A->C B Sodium Hypobromite Solution (NaOH + Br₂ in H₂O) B->C D This compound C->D Yield: 87.2%

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Hofmann Rearrangement

This protocol details the synthesis of this compound from 5-fluoronicotinamide, adapted from a patented method.[7]

Materials:

  • 5-fluoronicotinamide (19 g)

  • Sodium hydroxide (32 g)

  • Bromine (19.2 g)

  • Deionized water

  • Sodium hydroxide solution (concentration not specified, 160 ml)[7]

Procedure:

  • Preparation of Sodium Hypobromite Solution: Dissolve 32 g of solid sodium hydroxide in 140 ml of water in a suitable reaction vessel. Cool the solution to 8 °C using an ice bath.[7]

  • Slowly add 19.2 g of bromine dropwise to the cold sodium hydroxide solution. Maintain the temperature at 8 °C during the addition.[7]

  • After the bromine addition is complete, continue stirring the mixture for 1 hour to form the hypobromite solution.[7]

  • Hofmann Rearrangement: To the freshly prepared hypobromite solution, add 19 g of 5-fluoronicotinamide. Control the temperature at 25 °C and stir the reaction mixture for 2 hours.[7]

  • After the initial stirring period, heat the mixture to 85 °C and maintain this temperature for 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[7]

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature.[7]

  • Add 160 ml of sodium hydroxide solution and continue stirring for 30 minutes.[7]

  • Filter the resulting suspension to collect the solid product.[7]

  • Dry the collected yellow solid under vacuum at 50 °C for 2 hours to yield 15 g (87.2%) of this compound.[7]

Potential Research Applications

This compound is a versatile building block with broad applications in several key research areas.[2] Its utility stems from its ability to participate in a wide range of chemical reactions to create complex, biologically active molecules.[2]

Pharmaceutical Research and Drug Development

The primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals.[2][3] The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, making it a valuable substituent in drug design.[4]

Key Therapeutic Areas:

  • Oncology: It is a crucial component in the synthesis of targeted cancer therapies, including kinase inhibitors.[2][8]

  • Infectious Diseases: The compound serves as a starting material for novel antiviral and antibacterial agents.[2][5]

  • Anti-inflammatory Drugs: It is used in the development of new anti-inflammatory molecules.[2]

Case Study: Synthesis of Ivosidenib (Tibsovo®)

Ivosidenib is an FDA-approved inhibitor of isocitrate dehydrogenase 1 (IDH1) used to treat acute myeloid leukemia (AML). Its synthesis involves a multi-component Ugi reaction where this compound serves as the amine component.[8]

G cluster_0 Ugi Reaction in Ivosidenib Synthesis A This compound (Amine) E Multi-component Ugi Reaction A->E B 2-Chlorobenzaldehyde (Aldehyde) B->E C Isocyanide Component C->E D Carboxylic Acid Component D->E F Ivosidenib Precursor E->F

Caption: Role of this compound in drug synthesis.

This application highlights the compound's utility in convergent synthesis strategies, enabling the rapid assembly of complex molecular scaffolds.

Agrochemical Innovation

In agricultural science, this compound is used to develop next-generation crop protection agents.[2][3] Its incorporation into pesticides and herbicides can lead to compounds with enhanced biological activity, greater target specificity, and improved environmental profiles.[2]

Materials Science

The unique electronic properties conferred by the fluoropyridinyl moiety make this compound a valuable monomer or additive in materials science. It can be incorporated into polymers and coatings to enhance properties such as thermal stability and chemical resistance, making it suitable for the development of advanced materials.[2]

Chemical Reactivity and Derivative Synthesis

The reactivity of this compound is governed by the interplay between the electron-donating amino group and the electron-withdrawing fluorine atom on the pyridine ring. This allows for selective functionalization at different positions, making it an ideal scaffold for creating libraries of diverse compounds for high-throughput screening.

Derivative Library Synthesis Workflow

The amino group can be readily acylated, alkylated, or used in coupling reactions, while the pyridine ring can undergo further substitutions. This versatility allows for a diversity-oriented synthesis approach.

G cluster_0 Diversity-Oriented Synthesis Workflow A This compound Scaffold B Reaction Set 1 (e.g., Acylation, Sulfonylation) A->B C Reaction Set 2 (e.g., Suzuki, Buchwald Coupling) A->C D Reaction Set 3 (e.g., Pictet-Spengler) A->D E Diverse Library of Novel Compounds B->E C->E D->E

Caption: Workflow for generating a chemical library.

Conclusion

This compound is a high-value chemical intermediate with significant potential across multiple scientific disciplines. Its utility as a versatile building block in pharmaceutical, agrochemical, and materials science research is well-established.[2] For drug discovery professionals, its role in constructing complex molecules, such as the approved drug Ivosidenib, underscores its importance.[8] The continued exploration of this compound's reactivity and its application in diversity-oriented synthesis will undoubtedly lead to the discovery of novel molecules with significant scientific and commercial value.

References

The Versatility of 3-Amino-5-fluoropyridine: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-fluoropyridine is a key heterocyclic building block in modern medicinal chemistry.[1] Its unique electronic properties, conferred by the electron-withdrawing fluorine atom and the nucleophilic amino group, make it a valuable scaffold for the synthesis of a diverse range of bioactive molecules.[1] The strategic incorporation of this moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates, including metabolic stability, binding affinity, and selectivity.[2] This technical guide provides an in-depth overview of the applications of this compound in drug discovery, with a focus on its use in the development of kinase inhibitors for oncology and inflammatory diseases.

Physicochemical Properties

PropertyValue
CAS Number 210169-05-4
Molecular Formula C₅H₅FN₂
Molecular Weight 112.11 g/mol
Melting Point 85 - 89 °C
Appearance White to off-white solid

Applications in Medicinal Chemistry

The this compound scaffold is a privileged structure in the design of kinase inhibitors, particularly those targeting p38 MAP kinase and Janus kinases (JAKs). The pyridine nitrogen and the amino group can form crucial hydrogen bond interactions with the hinge region of the kinase active site, while the fluorine atom can enhance binding affinity and modulate physicochemical properties.

p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses, and its inhibition is a therapeutic strategy for various inflammatory diseases and cancers.[3] Several potent p38 MAPK inhibitors have been developed incorporating a substituted aminopyridine core, structurally similar to this compound.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is central to the immune response, and its dysregulation is implicated in autoimmune diseases and malignancies.[4][5] Small molecule inhibitors of JAKs often feature a heterocyclic core that can interact with the ATP-binding site of the kinase. The this compound scaffold serves as a valuable starting point for the design of such inhibitors.

Quantitative Biological Data

The following table summarizes the in vitro anti-proliferative activity of a series of 3-aminoimidazo[1,2-α]pyridine derivatives, which share a core aminopyridine structure. While not direct derivatives of this compound, this data provides valuable insights into the potential of this scaffold in developing anti-cancer agents.

CompoundMCF-7 IC₅₀ (µM)HT-29 IC₅₀ (µM)B16F10 IC₅₀ (µM)
11 20.47 ± 0.1018.34 ± 1.2239.20 ± 1.84
12 30.88 ± 14.444.15 ± 2.9364.81 ± 15.78
13 66.48 ± 37.8748.31 ± 0.53197.06 ± 14.42
14 > 20044.45 ± 0.1521.75 ± 0.81
18 14.81 ± 0.20> 20014.39 ± 0.04

Data sourced from a study on 3-aminoimidazo[1,2-α]pyridine compounds, which feature a related aminopyridine core.[6][7][8][9][10]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through a Hofmann rearrangement of 5-fluoronicotinamide.[11]

Materials:

  • 5-Fluoronicotinamide

  • Sodium hydroxide

  • Bromine

  • Water

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 32 g of sodium hydroxide in 140 ml of water in a flask and cool to 8 °C.

  • Slowly add 19.2 g of bromine to the solution while maintaining the temperature at 8 °C. Stir for 1 hour.

  • Add 19 g of 5-fluoronicotinamide to the mixture, controlling the temperature at 25 °C, and stir for 2 hours.

  • Heat the reaction mixture to 85 °C and maintain for 2 hours.

  • Cool the mixture to room temperature and add 160 ml of sodium hydroxide solution. Stir for 30 minutes.

  • Filter the resulting solid and dry under vacuum at 50 °C to yield this compound.[11]

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling is a powerful tool for forming carbon-carbon bonds. The following is a general protocol for the coupling of an arylboronic acid with a halo-aminopyridine, which can be adapted for this compound (assuming a bromo- or chloro- derivative is used as the starting material).

Materials:

  • 3-Amino-5-halopyridine (e.g., 3-Amino-5-bromopyridine)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene)

Procedure:

  • In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), combine the 3-amino-5-halopyridine (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (1-5 mol%), and base (2-3 eq).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2][12]

Signaling Pathways and Workflows

p38 MAPK Signaling Pathway

p38_MAPK_Pathway Stress Stress Stimuli (UV, Osmotic Shock, Cytokines) Receptor Cell Surface Receptors Stress->Receptor MAP3K MAPKKK (e.g., ASK1, TAK1) Receptor->MAP3K MAP2K MAPKK (MKK3, MKK6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates Substrates Downstream Substrates (e.g., ATF2, MK2) p38->Substrates phosphorylates Response Cellular Response (Inflammation, Apoptosis) Substrates->Response Inhibitor This compound -based Inhibitor Inhibitor->p38 JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene Gene Transcription Nucleus->Gene Inhibitor This compound -based Inhibitor Inhibitor->JAK Suzuki_Coupling_Workflow Start 3-Amino-5-halopyridine + Arylboronic Acid Reaction Reaction Setup: - Pd Catalyst - Base - Solvent Start->Reaction Heating Heating (80-110 °C) Reaction->Heating Workup Workup: - Extraction - Washing Heating->Workup Purification Purification (Column Chromatography) Workup->Purification Product Coupled Product Purification->Product

References

The Ascendant Role of Fluorinated Pyridine Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pyridine scaffolds has emerged as a powerful and transformative approach in medicinal chemistry. This technical guide provides an in-depth exploration of the diverse biological activities of fluorinated pyridine derivatives, with a particular focus on their anticancer, antimicrobial, and enzyme-inhibitory properties. By leveraging the unique physicochemical characteristics of fluorine, such as its high electronegativity, small atomic radius, and ability to form strong carbon-fluorine bonds, researchers have successfully developed novel therapeutic agents with enhanced potency, selectivity, metabolic stability, and favorable pharmacokinetic profiles.[1][2] This guide consolidates quantitative biological data, details key experimental methodologies, and visually elucidates the intricate signaling pathways modulated by these promising compounds, serving as a comprehensive resource for professionals engaged in drug discovery and development.

Introduction: The Fluorine Advantage in Pyridine-Based Drug Design

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[2] The introduction of fluorine atoms into this versatile heterocyclic system can profoundly influence its biological activity. The electron-withdrawing nature of fluorine can alter the pKa of the pyridine nitrogen, impacting its ability to form hydrogen bonds and interact with biological targets. Furthermore, the C-F bond can block sites of metabolism, thereby increasing the metabolic stability and bioavailability of the drug candidate.[2] These unique properties have propelled the investigation of fluorinated pyridine derivatives across a wide spectrum of therapeutic areas.

Anticancer Activity of Fluorinated Pyridine Derivatives

Fluorinated pyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and disruption of critical signaling pathways involved in tumor growth, proliferation, and survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected fluorinated pyridine derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound ClassSpecific Derivative(s)Cancer Cell LineIC50 (µM)Reference(s)
Pyridine-Urea DerivativesCompound 8eMCF-7 (Breast)0.22 (48h), 0.11 (72h)[3]
Compound 8nMCF-7 (Breast)1.88 (48h), 0.80 (72h)[3]
Fluorinated AcridonesCompound 9cVarious0.13 - 26[4]
Fluorinated Lepidilines4,5-Diphenyl derivative 9aHeLa (Cervical)0.019Not specified
Fluorinated AminophenylhydrazinesCompound 6A549 (Lung)0.64[5]
Fluorinated Diphenylamine ChalconesCompound B5HeLa (Cervical)24.53 µg/ml[6]
Compound B3HeLa (Cervical)32.42 µg/ml[6]
Platinum Complexes with Fluorinated Pyridine LigandsCompound 2aVariousComparable to cisplatin[7]
Key Signaling Pathways in Anticancer Activity

Several fluorinated pyridine derivatives exert their anticancer effects by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.[3] Inhibition of VEGFR-2 signaling disrupts tumor neovascularization, leading to the suppression of tumor growth and metastasis.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Angiogenesis Inhibitor Fluorinated Pyridine Inhibitor Inhibitor->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway by fluorinated pyridine derivatives.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is another critical signaling cascade that is frequently dysregulated in cancer, promoting cell proliferation, survival, and resistance to therapy.[8][9] Fluorinated pyridine derivatives have been developed to target key components of this pathway, offering a promising strategy for cancer treatment.[8]

PI3K_AKT_mTOR_Signaling GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Fluorinated Pyridine Inhibitor Inhibitor->PI3K

Caption: Fluorinated pyridine derivatives targeting the PI3K/Akt/mTOR signaling pathway.

Antimicrobial Activity of Fluorinated Pyridine Derivatives

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the development of novel antimicrobial agents. Fluorinated pyridine derivatives have shown promising activity against a range of bacterial and fungal strains.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected fluorinated pyridine derivatives against various microbial strains.

Compound ClassSpecific Derivative(s)Microbial StrainMIC (µg/mL)Reference(s)
3-(5-Fluoropyridine-3-yl)-2-oxazolidinone DerivativesCompound 7jGram-positive bacteria0.25[10]
Pyridine SaltsCompounds 51-56S. aureus, B. subtilis, E. coli, P. aeruginosa0.02 - 6 mM[11]
3-Cyanopyridine DerivativesCompounds 3d, 3eE. coli3.91[12]
Pyridine-Thienopyridine DerivativesCompound 12aE. coli, B. mycoides, C. albicans<0.0048 - 0.0195[13]
Mechanism of Antimicrobial Action: Inhibition of Bacterial DNA Gyrase

A key mechanism by which some fluorinated pyridine derivatives exert their antibacterial effect is through the inhibition of bacterial DNA gyrase, a type II topoisomerase that is essential for DNA replication, transcription, and repair in bacteria.[14][15] By inhibiting this enzyme, these compounds disrupt critical cellular processes, leading to bacterial cell death.

DNA_Gyrase_Inhibition DNA_Gyrase Bacterial DNA Gyrase (A2B2 complex) Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA ADP_Pi ADP + Pi DNA_Gyrase->ADP_Pi Replication DNA Replication & Transcription Blocked DNA_Gyrase->Replication leads to Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase ATP ATP ATP->DNA_Gyrase Inhibitor Fluorinated Pyridine Inhibitor Inhibitor->DNA_Gyrase TS_Inhibition dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP TS->dTMP DHF Dihydrofolate (DHF) TS->DHF Ternary_Complex Stable Ternary Complex (FdUMP-TS-CH2THF) TS->Ternary_Complex DNA_Synthesis DNA Synthesis & Repair dTMP->DNA_Synthesis CH2THF N5,N10-Methylene-THF CH2THF->TS CH2THF->Ternary_Complex FdUMP FdUMP (Active Metabolite of Fluoropyrimidine) FdUMP->TS FdUMP->Ternary_Complex

References

The Synthetic Chemist's Guide to Fluoropyridines: An In-depth Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pyridine scaffolds represents a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by the fluorine atom—including increased metabolic stability, enhanced binding affinity, and altered electronic characteristics—have made fluoropyridine derivatives invaluable building blocks in the development of novel pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of the principal synthetic methodologies for accessing these critical compounds, complete with detailed experimental protocols, comparative quantitative data, and workflow visualizations to aid in reaction planning and optimization.

Core Synthetic Strategies: A Comparative Look

The synthesis of fluoropyridines can be broadly categorized into three main approaches: the Balz-Schiemann reaction, nucleophilic aromatic substitution (Halex reaction), and direct C-H fluorination. Each method offers distinct advantages and is suited to different substrate scopes and synthetic goals.

Table 1: Comparison of Major Synthetic Routes to Fluoropyridines
MethodStarting MaterialReagentsTypical ConditionsPosition of FluorinationAdvantagesDisadvantages
Balz-Schiemann Reaction AminopyridineNaNO₂, HBF₄ (or HF)0-10°C (diazotization), then thermal decompositionPosition of the amino groupWell-established, good for specific isomersUse of potentially explosive diazonium salts, HF is highly toxic
Halex Reaction (SNAr) Chloro- or BromopyridineKF, CsF, or TBAFHigh temperatures (150-250°C) in polar aprotic solvents (e.g., DMSO, sulfolane)Position of the leaving groupIndustrially scalable, good for electron-deficient pyridinesHarsh reaction conditions, limited to available halopyridines
Direct C-H Fluorination PyridineAgF₂Room temperature in MeCNAdjacent to the nitrogen atom (C2/C6)Mild conditions, high functional group tolerance, late-stage functionalizationReagent cost, specific regioselectivity

In-Depth Experimental Protocols

The Balz-Schiemann Reaction: Synthesis of 4-Fluoropyridine

This protocol details the synthesis of 4-fluoropyridine from 4-aminopyridine, a classic example of the Balz-Schiemann reaction.[1]

Experimental Protocol:

  • Diazotization: In a two-necked round-bottom flask equipped with a thermometer and a stirring bar, charge a 42% aqueous solution of HBF₄. Add 4-aminopyridine (1.0 eq) and dissolve by heating to 40°C. Cool the solution to 5-7°C in an ice-water bath until fine crystals of 4-pyridylammonium tetrafluoroborate appear.

  • Slowly add sodium nitrite (1.1 eq) to the suspension while maintaining the temperature between 5-9°C. The addition should take approximately 90 minutes.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5-10°C, then allow it to warm to 25°C.

  • Decomposition and Work-up: Slowly add the reaction mixture to a solution of NaHCO₃ (2.3 eq) in water.

  • Remove the brown, gummy precipitates by decantation and filtration.

  • Extract the filtrate with CH₂Cl₂ (2 x volume of aqueous layer).

  • Separately extract the residual suspension containing the brown precipitates with CH₂Cl₂.

  • Combine all organic layers and dry with anhydrous Na₂SO₄.

  • Carefully add well-crushed CaH₂ and allow the solution to dry overnight.

  • Remove the solvent by distillation, followed by vacuum transfer of the product to a cooled receiving flask to yield pure 4-fluoropyridine (typical yield: ~20%).[1]

Balz_Schiemann_Workflow cluster_prep Preparation cluster_diazotization Diazotization (0-10°C) cluster_decomposition Thermal Decomposition cluster_workup Work-up Aminopyridine Aminopyridine DiazoniumSalt Pyridyldiazonium Tetrafluoroborate Aminopyridine->DiazoniumSalt NaNO₂ HBF4 HBF₄ Solution HBF4->DiazoniumSalt Decomposition Heating DiazoniumSalt->Decomposition Neutralization Neutralization (NaHCO₃) Decomposition->Neutralization Product Mixture Extraction Extraction (CH₂Cl₂) Neutralization->Extraction Drying Drying (Na₂SO₄, CaH₂) Extraction->Drying Purification Purification (Distillation) Drying->Purification Product Fluoropyridine Purification->Product

Caption: The addition-elimination mechanism of the Halex (SNAr) reaction.

Direct C-H Fluorination: Synthesis of 2-Fluoro-6-phenylpyridine

A modern and mild approach for the synthesis of 2-fluoropyridines is the direct C-H fluorination using silver(II) fluoride. [2][3] Experimental Protocol:

  • Reaction Setup: To an oven-dried vial, add the pyridine substrate (e.g., 2-phenylpyridine, 1.0 eq) and acetonitrile (MeCN).

  • Fluorination: Add silver(II) fluoride (AgF₂, 2.0 eq) to the solution. The reaction is sensitive to moisture, so the reagent should be handled quickly in the air. [3]3. Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or NMR. The reaction is often complete within 1 hour. [2]4. Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove insoluble silver salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-fluoropyridine.

Quantitative Data for Direct C-H Fluorination with AgF₂

SubstrateProductTime (h)Yield (%)Reference
2-Phenylpyridine2-Fluoro-6-phenylpyridine191Science 2013, 342, 956-960
3-Chloropyridine2-Fluoro-3-chloropyridine185Science 2013, 342, 956-960
3-Cyanopyridine2-Fluoro-3-cyanopyridine192Science 2013, 342, 956-960
(Boc-protected) betahistine2-Fluoro-(Boc-protected) betahistine-98[4]

Proposed Mechanism for Direct C-H Fluorination with AgF₂

CH_Fluorination_Mechanism Pyridine Pyridine Coordination Pyridine-AgF₂ Complex Pyridine->Coordination AgF2 AgF₂ AgF2->Coordination Intermediate Intermediate Coordination->Intermediate C-H activation Fluoropyridine 2-Fluoropyridine Intermediate->Fluoropyridine Reductive Elimination Byproducts AgF + HF

Caption: A simplified representation of the proposed mechanism for C-H fluorination.

Application in Drug Development: Synthesis of Lemborexant

Fluoropyridines are key intermediates in the synthesis of many pharmaceuticals. An example is the synthesis of Lemborexant, a dual orexin receptor antagonist for the treatment of insomnia, which incorporates a 2-amino-5-fluoropyridine moiety.

Final Step in the Synthesis of Lemborexant

Lemborexant_Synthesis CarboxylicAcid Carboxylic Acid Intermediate Lemborexant Lemborexant CarboxylicAcid->Lemborexant Fluoropyridine 2-Amino-5-fluoropyridine Fluoropyridine->Lemborexant HATU HATU (Coupling Agent) HATU->Lemborexant Amide Coupling

Caption: The final amide coupling step in the synthesis of Lemborexant. [5] This guide provides a foundational understanding of the primary methods for synthesizing fluoropyridine compounds. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the scale of the reaction. The detailed protocols and comparative data herein are intended to serve as a valuable resource for chemists in the design and execution of their synthetic strategies.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Amino-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-fluoropyridine is a key building block in modern medicinal chemistry and drug development, serving as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds. Its structural motifs are found in molecules targeting a range of therapeutic areas. As with any reactive chemical intermediate, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This technical guide provides a comprehensive overview of the safety and handling precautions for this compound, compiled from available safety data sheets and toxicological information.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 1: GHS Classification for this compound

Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity, Oral4H302: Harmful if swallowed.[1][2]
Skin Corrosion/Irritation2H315: Causes skin irritation.[1][2]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[1][2]

Safe Handling and Storage Protocols

Adherence to strict safe handling and storage protocols is essential when working with this compound to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment to be used when handling this compound.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield are required.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are mandatory.[3]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge should be used if working outside of a certified chemical fume hood or if dusts are generated.[3]
Hand Protection Protective gloves must be worn.[3]
Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] An eyewash station and a safety shower must be readily accessible in the immediate work area.[3]

Storage

Store containers of this compound tightly closed in a dry, cool, and well-ventilated place.[3] It should be stored away from incompatible materials such as strong oxidizing agents.[3]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Table 3: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2]
Fire-Fighting Measures

In case of a fire involving this compound, use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish the flames.[2] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures

For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3] For a large spill, evacuate the area and ventilate it. Wear appropriate PPE and contain the spill. Prevent the material from entering drains or waterways.

Experimental Protocols: Acute Toxicity Assessment (Generalized)

Objective: To determine the acute oral toxicity of a substance.

Materials:

  • Test substance (this compound)

  • Vehicle for administration (e.g., water, corn oil)

  • Healthy, young adult laboratory animals (species and strain as per regulatory requirements, e.g., Sprague-Dawley rats)

  • Oral gavage needles

  • Calibrated balance

  • Animal cages with appropriate housing conditions

Procedure:

  • Animal Acclimation: Animals are acclimated to the laboratory conditions for at least 5 days prior to the study.

  • Dose Preparation: The test substance is prepared at the desired concentrations in the selected vehicle.

  • Administration: A single dose of the test substance is administered to the animals by oral gavage. A control group receives the vehicle only.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes at specified intervals (e.g., 1, 4, 24 hours, and then daily for 14 days).

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.

  • Data Analysis: The number of mortalities at each dose level is recorded, and the LD50 (the dose estimated to be lethal to 50% of the animals) is calculated using appropriate statistical methods.

Visualizing Safety and Hazard Information

To aid in the understanding of the necessary safety workflows and potential toxicological interactions, the following diagrams have been generated.

Safe_Handling_Workflow cluster_0 Hazard Identification cluster_1 Risk Assessment cluster_2 Control Measures cluster_3 Emergency Response cluster_4 First Aid & Containment H_ID Identify Hazards: - Acute Toxicity (Oral) - Skin Irritation - Eye Irritation - Respiratory Irritation R_Assess Assess Risks: - Route of Exposure - Duration & Frequency - Quantity Handled H_ID->R_Assess Eng_Controls Engineering Controls: - Fume Hood - Eyewash/Shower R_Assess->Eng_Controls PPE Personal Protective Equipment: - Goggles - Gloves - Lab Coat R_Assess->PPE Admin_Controls Administrative Controls: - SOPs - Training R_Assess->Admin_Controls Spill Spill Spill_Control Spill Containment: - Absorb - Ventilate - Dispose Spill->Spill_Control Exposure Exposure First_Aid First Aid Measures: - Inhalation - Skin/Eye Contact - Ingestion Exposure->First_Aid Fire Fire Fire_Control Fire Suppression: - Extinguishing Media Fire->Fire_Control

Caption: Safe Handling Workflow for this compound.

General_Toxicity_Pathway cluster_0 Exposure to Xenobiotic cluster_1 Cellular Uptake & Interaction cluster_2 Cellular Response to Stress cluster_3 Adverse Outcome Xenobiotic This compound Uptake Absorption & Distribution Xenobiotic->Uptake Target Interaction with Cellular Targets Uptake->Target ROS Reactive Oxygen Species (ROS) Production Target->ROS Mito_Dys Mitochondrial Dysfunction Target->Mito_Dys ER_Stress ER Stress Target->ER_Stress DNA_Damage DNA Damage Target->DNA_Damage Apoptosis Apoptosis/Necrosis ROS->Apoptosis Mito_Dys->Apoptosis Inflammation Inflammation ER_Stress->Inflammation Organ_Damage Organ Damage DNA_Damage->Organ_Damage

Caption: Generalized Cellular Toxicity Pathway.

Conclusion

This compound is a valuable reagent in the synthesis of novel chemical entities. However, its potential hazards necessitate a culture of safety and strict adherence to the handling and emergency procedures outlined in this guide. By understanding its toxicological profile and implementing appropriate control measures, researchers can safely harness the synthetic potential of this important building block. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before use.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 3-Amino-5-fluoropyridine from 5-fluoronicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

3-Amino-5-fluoropyridine is a critical building block and key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1][2] Its incorporation into drug molecules, particularly in the development of anti-cancer and anti-inflammatory agents, can enhance efficacy and improve biological activity.[1] This application note provides a detailed, two-step protocol for the synthesis of this compound starting from commercially available 5-fluoronicotinic acid. The synthesis proceeds via the formation of a 5-fluoronicotinamide intermediate, followed by a Hofmann rearrangement. This document outlines the complete experimental workflow, reaction parameters, and quantitative data to ensure reproducibility for researchers in medicinal and agricultural chemistry.

Synthesis Pathway Overview

The conversion of 5-fluoronicotinic acid to this compound is achieved in two primary stages:

  • Amidation: 5-fluoronicotinic acid is first converted to its corresponding primary amide, 5-fluoronicotinamide. This is typically achieved by activating the carboxylic acid, for instance by converting it to an acyl chloride with thionyl chloride, followed by a reaction with ammonia.

  • Hofmann Rearrangement: The intermediate, 5-fluoronicotinamide, is then subjected to a Hofmann rearrangement. This reaction uses an alkaline solution of bromine to convert the primary amide into a primary amine with one fewer carbon atom, yielding the final product, this compound.[3][4]

G A 5-Fluoronicotinic Acid B 5-Fluoronicotinamide A->B C 5-Fluoronicotinamide D This compound C->D  Br₂ / NaOH  H₂O

Figure 1: Overall synthetic workflow from 5-fluoronicotinic acid to this compound.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn. Bromine is highly corrosive and toxic; handle with extreme care. Sodium hydroxide is corrosive.

Protocol 1: Synthesis of 5-Fluoronicotinamide

This protocol describes a general method for the amidation of 5-fluoronicotinic acid.

Materials:

  • 5-fluoronicotinic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Ammonium hydroxide (NH₄OH, 28-30% solution)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-fluoronicotinic acid (14.1 g, 0.1 mol).

  • Add anhydrous toluene (100 mL) to the flask.

  • Slowly add thionyl chloride (11 mL, 0.15 mol) to the suspension at room temperature via a dropping funnel.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 3-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • Allow the mixture to cool to room temperature and then concentrate under reduced pressure to remove excess toluene and thionyl chloride, yielding the crude 5-fluoronicotinoyl chloride.

  • Cool the crude acyl chloride in an ice bath.

  • Slowly and carefully add concentrated ammonium hydroxide solution (50 mL) to the cooled residue with vigorous stirring. An exothermic reaction will occur.

  • Continue stirring for 1 hour at room temperature.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water (2 x 30 mL) and dry under vacuum to yield 5-fluoronicotinamide as a solid.

Protocol 2: Synthesis of this compound via Hofmann Rearrangement

This protocol is adapted from a known procedure for the Hofmann rearrangement of 5-fluoronicotinamide.[5]

Materials:

  • 5-fluoronicotinamide (19 g, 0.136 mol)

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Deionized water

  • Ice bath

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Prepare a solution of sodium hypobromite in situ. In a 500 mL flask, dissolve sodium hydroxide (32 g, 0.8 mol) in deionized water (140 mL), then cool the solution to below 8°C using an ice bath.

  • While maintaining the temperature below 8°C, add bromine (19.2 g, 0.12 mol) dropwise to the stirred NaOH solution.

  • Continue stirring the resulting mixed solution for 1 hour at 8°C.

  • To this solution, add 5-fluoronicotinamide (19 g, 0.136 mol) portion-wise, ensuring the temperature is controlled at 25°C.

  • Stir the reaction mixture for 2 hours at 25°C.

  • Heat the mixture to 85°C and maintain this temperature for 2 hours. Monitor the reaction completion using thin-layer chromatography (TLC).[5]

  • After the reaction is complete, cool the mixture to room temperature.

  • Add an additional 160 mL of sodium hydroxide solution (concentration not specified, assumed to be similar to the initial preparation) and continue stirring for 30 minutes.[5]

  • Filter the mixture to collect the solid product.

  • Dry the solid under vacuum at 50°C for 2 hours to obtain this compound as a yellow solid.[5]

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)ProductYield (%)
15-Fluoronicotinic AcidSOCl₂, NH₄OHToluene, WaterReflux (110°C)4-55-Fluoronicotinamide~90% (Typical)
25-FluoronicotinamideBr₂, NaOHWater25°C then 85°C4This compound87.2%[5]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
CAS Number210169-05-4
Molecular FormulaC₅H₅FN₂
Molecular Weight112.11 g/mol
AppearanceSolid
Melting Point85-89 °C

Hofmann Rearrangement Mechanism

The Hofmann rearrangement proceeds through several key steps, including the formation of an N-bromoamide and a critical isocyanate intermediate.[3] The isocyanate is then hydrolyzed in the aqueous basic solution to a carbamic acid, which spontaneously decarboxylates to form the final primary amine product.[3][6]

G Hofmann Rearrangement Mechanism A 5-Fluoronicotinamide B N-Bromo-5-fluoronicotinamide Anion A->B  Br₂ / NaOH  (Deprotonation & Bromination) C 5-Fluoro-3-pyridyl Isocyanate B->C  Rearrangement  (Loss of Br⁻) D Carbamic Acid Intermediate C->D  H₂O  (Nucleophilic Attack) E This compound D->E  Decarboxylation  (Loss of CO₂)

References

Synthesis of 3-Amino-5-fluoropyridine: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 3-Amino-5-fluoropyridine, a key building block in the development of novel therapeutic agents.[1] The protocol is based on the Hofmann rearrangement of 5-fluoronicotinamide, a reliable method for producing this versatile intermediate.[2]

Experimental Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound via the Hofmann rearrangement of 5-fluoronicotinamide.[2]

ParameterValueUnit
Starting Material5-Fluoronicotinamide-
Reagent 1Sodium Hydroxideg
Reagent 2Bromineg
SolventWaterml
Reaction Temperature25 - 85°C
Reaction Time4hours
ProductThis compound-
Yield87.2%
Molecular FormulaC5H5FN2-
Molecular Weight112.11 g/mol

Experimental Protocol: Hofmann Rearrangement

This protocol details the synthesis of this compound from 5-fluoronicotinamide.

Materials:

  • 5-Fluoronicotinamide (19 g)

  • Sodium hydroxide (32 g)

  • Bromine (19.2 g)

  • Water (140 ml + 160 ml)

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Heating mantle with temperature control

  • Ice bath

  • Filtration apparatus

  • Vacuum drying oven

Procedure:

  • Preparation of the Hypobromite Solution:

    • In a suitable reaction vessel, dissolve 32 g of solid sodium hydroxide in 140 ml of water.

    • Cool the solution to 8°C using an ice bath.

    • Slowly add 19.2 g of bromine dropwise to the sodium hydroxide solution while maintaining the temperature at 8°C.

    • After the addition is complete, continue stirring the mixture for 1 hour to form a mixed solution.[2]

  • Hofmann Rearrangement Reaction:

    • To the freshly prepared hypobromite solution, add 19 g of 5-fluoronicotinamide.

    • Control the temperature at 25°C and stir the reaction mixture for 2 hours.

    • After 2 hours, heat the mixture to 85°C and maintain this temperature for an additional 2 hours. The reaction progress can be monitored using thin-layer chromatography (TLC).[2]

  • Product Isolation and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add 160 ml of a sodium hydroxide solution and continue stirring for 30 minutes.

    • Filter the resulting solid precipitate.

    • Dry the collected solid under vacuum at 50°C for 2 hours to obtain the final product, a yellow solid of 5-fluoro-3-aminopyridine (15 g).[2]

Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow Workflow for this compound Synthesis reagent_prep Reagent Preparation (Sodium Hypobromite Solution) reaction Hofmann Rearrangement (5-Fluoronicotinamide) reagent_prep->reaction Add 5-Fluoronicotinamide workup Work-up & Isolation (Cooling, NaOH Addition, Filtration) reaction->workup Reaction Completion (TLC) purification Purification (Vacuum Drying) workup->purification Crude Solid product Final Product (this compound) purification->product Pure Solid

Caption: Synthesis workflow via Hofmann rearrangement.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3-Amino-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 3-Amino-5-fluoropyridine, a valuable building block in medicinal chemistry and drug development, via a palladium-catalyzed Buchwald-Hartwig amination reaction. This methodology offers a reliable and versatile route to this key synthetic intermediate.

Introduction

This compound is a critical structural motif found in numerous biologically active compounds. Its synthesis is of significant interest to researchers in the pharmaceutical and agrochemical industries. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and general method for the formation of carbon-nitrogen (C-N) bonds, providing an efficient pathway to aromatic and heteroaromatic amines.[1][2] This reaction is particularly advantageous for the synthesis of this compound from readily available halopyridine precursors.

The direct use of ammonia in these coupling reactions can be challenging due to its high volatility and potential for side reactions. Therefore, the use of ammonia surrogates, such as benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS), is a common and effective strategy.[1][3] These reagents undergo the palladium-catalyzed coupling reaction, and the resulting intermediate is then hydrolyzed to yield the desired primary amine.

Reaction Principle

The synthesis of this compound via the Buchwald-Hartwig amination involves the palladium-catalyzed cross-coupling of a 3-halo-5-fluoropyridine (where the halogen is typically bromine or chlorine) with an ammonia equivalent. The catalytic cycle is generally understood to proceed through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 3-halo-5-fluoropyridine, forming a Pd(II) intermediate.

  • Ligand Exchange/Coordination: The ammonia surrogate coordinates to the palladium center.

  • Deprotonation: A strong base deprotonates the coordinated ammonia surrogate to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination, yielding the protected amine product and regenerating the active Pd(0) catalyst.

  • Hydrolysis: The resulting imine or silylamine is hydrolyzed under acidic conditions to afford the final this compound product.

The choice of palladium precursor, ligand, base, and solvent is crucial for the success of the reaction and needs to be optimized for the specific substrate.[4]

Experimental Protocols

Below are two representative protocols for the synthesis of this compound using either benzophenone imine or lithium bis(trimethylsilyl)amide as the ammonia surrogate.

Protocol 1: Synthesis of this compound using Benzophenone Imine

This two-step protocol involves the initial palladium-catalyzed coupling of 3-bromo-5-fluoropyridine with benzophenone imine, followed by acidic hydrolysis of the resulting N-(5-fluoropyridin-3-yl)diphenylmethanimine.

Step 1: Palladium-Catalyzed Coupling of 3-Bromo-5-fluoropyridine with Benzophenone Imine

Materials:

  • 3-Bromo-5-fluoropyridine

  • Benzophenone imine

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add 3-bromo-5-fluoropyridine (1.0 equiv), sodium tert-butoxide (1.4 equiv), and Xantphos (0.02 - 0.05 equiv).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Under the inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.01 - 0.025 equiv).

  • Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the 3-bromo-5-fluoropyridine.

  • Add benzophenone imine (1.2 equiv) to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-(5-fluoropyridin-3-yl)diphenylmethanimine. This crude product can often be used directly in the next step without further purification.

Step 2: Hydrolysis of N-(5-fluoropyridin-3-yl)diphenylmethanimine

Materials:

  • Crude N-(5-fluoropyridin-3-yl)diphenylmethanimine from Step 1

  • Tetrahydrofuran (THF)

  • 2 M Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the crude N-(5-fluoropyridin-3-yl)diphenylmethanimine in THF.

  • Add 2 M HCl and stir the mixture vigorously at room temperature. The hydrolysis is typically complete within 1-4 hours.

  • Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Protocol 2: Synthesis of this compound using Lithium Bis(trimethylsilyl)amide (LiHMDS)

This protocol describes a one-pot synthesis where the initial coupling product is hydrolyzed in situ or during workup.

Materials:

  • 3-Chloro-5-fluoropyridine or 3-Bromo-5-fluoropyridine

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (as a solution in THF or solid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)

  • Anhydrous 1,4-Dioxane or Toluene

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine the 3-halo-5-fluoropyridine (1.0 equiv), Pd(OAc)₂ (0.02 - 0.05 equiv), and BrettPhos (0.03 - 0.06 equiv).

  • Add anhydrous 1,4-dioxane or toluene via syringe.

  • Add LiHMDS (1.5 - 2.0 equiv) to the reaction mixture. If using a solid, add it under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and quench by the careful addition of water.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Data Presentation

The following tables summarize typical reaction parameters for the palladium-catalyzed amination of halopyridines. These values can serve as a starting point for the optimization of the synthesis of this compound.

Table 1: Typical Reaction Conditions for Buchwald-Hartwig Amination of 3-Halo-5-fluoropyridines

ParameterConditionNotes
Aryl Halide 3-Bromo-5-fluoropyridine or 3-Chloro-5-fluoropyridineBromides are generally more reactive than chlorides.
Ammonia Surrogate Benzophenone imine or LiHMDSBenzophenone imine requires a subsequent hydrolysis step.
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Typically used in 1-5 mol% loading.
Ligand Xantphos, BrettPhos, RuPhos, BINAPSterically hindered biaryl phosphine ligands are preferred.
Base NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required.
Solvent Toluene, 1,4-DioxaneAnhydrous and deoxygenated solvents are essential.
Temperature 80 - 110 °CReaction temperature may need to be optimized.
Reaction Time 4 - 24 hoursMonitored by TLC, LC-MS, or GC-MS.
Typical Yield 60 - 95%Highly dependent on the specific conditions and substrate.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the palladium-catalyzed synthesis of this compound.

Catalytic Cycle of Buchwald-Hartwig Amination

G pd0 Pd(0)L (Active Catalyst) pd2_halide Ar-Pd(II)(X)L pd0->pd2_halide Oxidative Addition pd2_amido Ar-Pd(II)(NR'R'')L pd2_halide->pd2_amido Ligand Exchange & Deprotonation pd2_amido->pd0 product Ar-NR'R'' (Product) pd2_amido->product Reductive Elimination hx - HX reagents Ar-X (3-Halo-5-fluoropyridine) amine HNR'R'' (Ammonia Surrogate) base Base

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Application Notes and Protocols: Synthesis of Ivosidenib Utilizing 3-Amino-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivosidenib is a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1), an enzyme implicated in various cancers. A key step in the chemical synthesis of Ivosidenib involves a multi-component Ugi reaction, where 3-Amino-5-fluoropyridine serves as a crucial amine component. This document provides detailed application notes and protocols for the synthesis of a key intermediate and its subsequent conversion to Ivosidenib, focusing on the integral role of this compound.

Introduction

Ivosidenib (AG-120) is an oral, targeted therapy approved for the treatment of acute myeloid leukemia (AML) and cholangiocarcinoma harboring a susceptible IDH1 mutation. The synthesis of this complex molecule relies on an efficient and convergent strategy, prominently featuring a Ugi four-component reaction (U-4CR). This reaction allows for the rapid assembly of a key intermediate by combining an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single pot. In the synthesis of Ivosidenib, this compound constitutes the amine component, which is essential for the final structure and biological activity of the drug.

Signaling Pathway of Ivosidenib

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme lead to the neomorphic production of the oncometabolite 2-hydroxyglutarate (2-HG).[1] High levels of 2-HG competitively inhibit α-ketoglutarate-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation, thereby contributing to tumorigenesis. Ivosidenib selectively inhibits the mutant IDH1 enzyme, leading to a reduction in 2-HG levels and subsequent induction of myeloid differentiation.

Ivosidenib_Signaling_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with IDH1 Mutation Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 alpha-KG alpha-KG WT_IDH1->alpha-KG Isocitrate_mut Isocitrate mIDH1 Mutant IDH1 Isocitrate_mut->mIDH1 alpha-KG_mut alpha-KG alpha-KG_mut->mIDH1 NADPH mIDH1->alpha-KG_mut 2-HG 2-Hydroxyglutarate (Oncometabolite) mIDH1->2-HG Differentiation_Block Block in Cellular Differentiation 2-HG->Differentiation_Block Ivosidenib Ivosidenib Ivosidenib->mIDH1 Inhibition

Figure 1: Ivosidenib's Mechanism of Action.

Synthesis of Ivosidenib: The Role of this compound

The synthesis of Ivosidenib can be broadly divided into two key stages:

  • Formation of the Ugi Product: A one-pot Ugi reaction involving 2-chlorobenzaldehyde, this compound, (S)-5-oxopyrrolidine-2-carboxylic acid (L-pyroglutamic acid), and 1-isocyano-3,3-difluorocyclobutane to form the key intermediate, (2S)-N-(1-(2-chlorophenyl)-2-((3,3-difluorocyclobutyl) amino)-2-oxoethyl)- N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide.

  • Final Coupling Step: The Ugi product is then coupled with a protected cyanopyridine derivative, followed by deprotection to yield Ivosidenib.

This application note will focus on the detailed protocol for the Ugi reaction.

Experimental Workflow for Ivosidenib Synthesis

Ivosidenib_Synthesis_Workflow A 2-Chlorobenzaldehyde Ugi_Reaction Ugi Four-Component Reaction (Trifluoroethanol) A->Ugi_Reaction B This compound B->Ugi_Reaction C (S)-5-Oxopyrrolidine-2-carboxylic acid C->Ugi_Reaction D 1-Isocyano-3,3-difluorocyclobutane D->Ugi_Reaction Intermediate Key Intermediate (Ugi Product) Ugi_Reaction->Intermediate Coupling Buchwald-Hartwig Coupling Intermediate->Coupling E 2-Chloro-4-cyanopyridine E->Coupling Ivosidenib Ivosidenib Coupling->Ivosidenib

Figure 2: Synthetic Workflow for Ivosidenib.

Quantitative Data

The following table summarizes the reactants and expected product for the Ugi reaction step.

Reactant / Product Molecular Formula Molecular Weight ( g/mol ) Role
2-ChlorobenzaldehydeC₇H₅ClO140.57Aldehyde
This compoundC₅H₅FN₂112.11Amine
(S)-5-Oxopyrrolidine-2-carboxylic acidC₅H₇NO₃129.11Carboxylic Acid
1-Isocyano-3,3-difluorocyclobutaneC₅H₅F₂N117.10Isocyanide
Ugi Product (Intermediate IX) C₂₂H₂₀ClF₃N₄O₃ 480.87 Product

Experimental Protocols

Synthesis of (2S)-N-(1-(2-chlorophenyl)-2-((3,3-difluorocyclobutyl) amino)-2-oxoethyl)- N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide (Intermediate IX)

This protocol is adapted from patent literature (WO2021028791A1).

Materials:

  • 2-Chloro-benzaldehyde (82.6 g)

  • 5-Fluoropyridin-3-amine (66.1 g)

  • (S)-5-oxopyrrolidine-2-carboxylic acid

  • 1-Isocyano-3,3-difluorocyclobutane

  • Trifluoroethanol (500 ml)

  • Tetrahydrofuran (THF) (80 ml)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.5 ml)

Procedure:

  • To a suitable reaction vessel, add trifluoroethanol (500 ml), 2-chloro-benzaldehyde (82.6 g), and 5-fluoropyridin-3-amine (66.1 g) at 30±5 °C.

  • Stir the mixture for 10 minutes.

  • Distill the reaction mixture until approximately 450 ml of the volume remains in the reaction mass.

  • Continue the distillation with the simultaneous addition of fresh trifluoroethanol.

  • To the resulting mixture, add (S)-5-oxopyrrolidine-2-carboxylic acid and 1-isocyano-3,3-difluorocyclobutane.

  • Stir the reaction mixture at 50-60°C.

  • After the reaction is complete (monitored by a suitable analytical technique such as TLC or LC-MS), distill the organic layer under reduced pressure to obtain a residue.

  • To the residue, add THF (80 ml) and DBU (2.5 ml) and stir at ambient temperature for 18-24 hours.

  • Distill off the THF.

  • Purify the crude product by column chromatography to obtain the desired isomer of the Ugi product.

Expected Yield:

The subsequent conversion of this intermediate to Ivosidenib has been reported with a yield of approximately 6.0 g of Ivosidenib with a diastereomeric purity of about 99.9%.[2]

Conclusion

The use of this compound as the amine component in a Ugi four-component reaction is a critical step in the efficient synthesis of Ivosidenib. The detailed protocol provided in these application notes offers a clear methodology for researchers and professionals in drug development to synthesize a key intermediate of this important anticancer agent. The robustness of the Ugi reaction allows for the convergent and scalable production of Ivosidenib, facilitating further research and clinical applications.

References

Application of 3-Amino-5-fluoropyridine in Agrochemical Development: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-5-fluoropyridine is a versatile fluorinated pyridine intermediate that is gaining increasing attention in the field of agrochemical research and development. Its unique structural features, including the presence of a fluorine atom and an amino group on the pyridine ring, impart desirable physicochemical properties to derivative molecules, such as enhanced metabolic stability, increased membrane permeability, and improved binding affinity to target proteins. These characteristics make it a valuable building block for the synthesis of novel herbicides, fungicides, and insecticides with improved efficacy and environmental profiles. This document provides detailed application notes and protocols related to the use of this compound in the development of modern crop protection agents, with a focus on the synthetic auxin herbicide, halauxifen-methyl.

I. Halauxifen-Methyl: A Case Study in Herbicide Development

A prominent example of an agrochemical derived from a this compound scaffold is the synthetic auxin herbicide, halauxifen-methyl . This compound, belonging to the arylpicolinate class of herbicides, demonstrates high efficacy at low use rates for the post-emergence control of a wide range of broadleaf weeds in cereal crops.

Data Presentation: Herbicidal Efficacy of Halauxifen-Methyl

The herbicidal activity of halauxifen-methyl has been quantified against various weed species. The following table summarizes the Growth Reduction (GR) values, which represent the concentration of the herbicide required to cause a 50% or 90% reduction in plant growth.

Weed SpeciesGrowth StageParameterGR50 (g ae/ha)GR90 (g ae/ha)Reference
Horseweed (Conyza canadensis)RosetteVisual Control0.05-[1]
Horseweed (Conyza canadensis)RosetteDry Weight0.02-[1]
Horseweed (Conyza canadensis)10 cm BoltedVisual Control0.4-[1]
Horseweed (Conyza canadensis)10 cm BoltedDry Weight0.06-[1]
Horseweed (Conyza canadensis)20 cm BoltedVisual Control0.4-[1]
Horseweed (Conyza canadensis)20 cm BoltedDry Weight0.06-[1]

ae/ha: acid equivalents per hectare

II. Mechanism of Action: Synthetic Auxin Herbicides

Halauxifen-methyl acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). At super-optimal concentrations, these synthetic auxins disrupt normal plant growth processes, leading to uncontrolled cell division and elongation, and ultimately, plant death. The signaling pathway is initiated by the binding of the herbicide to the TIR1/AFB family of F-box proteins, which function as auxin co-receptors.

Synthetic Auxin Herbicide Signaling Pathway cluster_cell Plant Cell SAH Synthetic Auxin Herbicide (Halauxifen) TIR1_AFB TIR1/AFB Co-receptor SAH->TIR1_AFB SCF_Complex SCF E3 Ubiquitin Ligase Complex TIR1_AFB->SCF_Complex Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Ubiquitination Aux_IAA->SCF_Complex Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Uncontrolled_Growth Uncontrolled Growth & Plant Death ARF_inactive ARF (Inactive) ARF_active ARF (Active) ARF_inactive->ARF_active AuxRE Auxin Response Element (Promoter) ARF_active->AuxRE Binds to Auxin_Genes Auxin Responsive Genes AuxRE->Auxin_Genes Auxin_Genes->Uncontrolled_Growth

Caption: Signaling pathway of synthetic auxin herbicides like halauxifen-methyl.

III. Experimental Protocols

A. Synthesis of Halauxifen-Methyl from a this compound Precursor (Hypothetical Route)

While the exact commercial synthesis route is proprietary, a plausible synthetic pathway starting from a derivative of this compound can be proposed based on established organic chemistry principles. The following is a representative, multi-step protocol.

Synthetic_Workflow_Halauxifen_Methyl cluster_synthesis Synthetic Workflow start Start: This compound Derivative step1 Step 1: Sandmeyer Reaction (Diazotization followed by Chlorination and Carboxylation) start->step1 intermediate1 Intermediate: 4-Amino-3-chloro-5-fluoro- 6-halopicolinic acid derivative step1->intermediate1 step2 Step 2: Suzuki Coupling with (4-chloro-2-fluoro-3-methoxyphenyl) boronic acid intermediate1->step2 intermediate2 Intermediate: Halauxifen (Carboxylic Acid form) step2->intermediate2 step3 Step 3: Esterification with Methanol intermediate2->step3 end End Product: Halauxifen-Methyl step3->end

Caption: A plausible synthetic workflow for halauxifen-methyl.

Step 1: Synthesis of a 4-Amino-3-chloro-5-fluoro-6-halopicolinic acid derivative

  • Diazotization: Dissolve the starting this compound derivative in a suitable acidic medium (e.g., aqueous HCl). Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (NaNO2) dropwise while maintaining the low temperature to form the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl.

  • Slowly add the cold diazonium salt solution to the CuCl solution. This will introduce a chlorine atom at the 6-position of the pyridine ring.

  • Introduce a carboxyl group at the 2-position through a suitable carboxylation reaction, for example, by reacting with carbon dioxide under pressure in the presence of a suitable catalyst.

  • Purify the resulting 4-amino-3-chloro-5-fluoro-6-chloropicolinic acid derivative by recrystallization or column chromatography.

Step 2: Suzuki Coupling to form Halauxifen

  • In a reaction vessel, combine the 4-amino-3-chloro-5-fluoro-6-chloropicolinic acid derivative, (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • De-gas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture, and perform an aqueous workup. Acidify the aqueous layer to precipitate the product.

  • Filter, wash, and dry the crude product. Purify by recrystallization to obtain halauxifen.

Step 3: Esterification to Halauxifen-Methyl

  • Suspend halauxifen in methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the mixture at reflux until the esterification is complete.

  • Cool the reaction mixture and neutralize the acid.

  • Remove the methanol under reduced pressure.

  • Extract the product with a suitable organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield halauxifen-methyl.

  • Further purification can be achieved by column chromatography if necessary.

B. Protocol for a Whole-Plant Dose-Response Bioassay

This protocol is designed to determine the GR50 and GR90 values for a herbicide like halauxifen-methyl against a target weed species.

Herbicidal_Efficacy_Workflow cluster_bioassay Whole-Plant Bioassay Workflow start Start: Plant Propagation step1 Herbicide Application (Dose Range) start->step1 step2 Incubation (Controlled Environment) step1->step2 step3 Data Collection (Visual Injury, Biomass) step2->step3 step4 Data Analysis (Log-Logistic Regression) step3->step4 end End: Determine GR50/GR90 Values step4->end

Caption: Workflow for a whole-plant herbicidal efficacy bioassay.

1. Plant Material and Growth Conditions:

  • Grow the target weed species (e.g., Conyza canadensis) from seed in pots containing a commercial potting mix.

  • Maintain the plants in a greenhouse or growth chamber with controlled temperature (e.g., 25/20 °C day/night), light (e.g., 16-hour photoperiod), and humidity.

  • Water the plants as needed to ensure uniform growth.

  • Select healthy, uniform plants at the desired growth stage (e.g., rosette or bolted) for the experiment.

2. Herbicide Application:

  • Prepare a stock solution of halauxifen-methyl in a suitable solvent (e.g., acetone with a surfactant).

  • Perform serial dilutions to create a range of herbicide concentrations that will encompass a 0% to 100% growth inhibition response. A typical range might include 0, 0.01, 0.1, 1, 10, and 100 g ae/ha.

  • Apply the herbicide solutions to the plants using a calibrated laboratory sprayer to ensure uniform coverage. Include an untreated control group that is sprayed with the solvent and surfactant only.

  • Randomize the placement of the treated plants in the greenhouse or growth chamber.

3. Data Collection:

  • At a predetermined time after treatment (e.g., 21 or 28 days), visually assess the herbicidal injury to each plant on a scale of 0% (no effect) to 100% (plant death).

  • Harvest the above-ground biomass of each plant.

  • Dry the biomass in an oven at a constant temperature (e.g., 60 °C) until a constant weight is achieved.

  • Record the dry weight of each plant.

4. Data Analysis:

  • Express the visual injury ratings and dry weights as a percentage of the untreated control.

  • Analyze the data using a non-linear regression model, typically a four-parameter log-logistic model, to determine the herbicide dose required to cause a 50% (GR50) or 90% (GR90) reduction in growth.

This compound serves as a valuable synthon in the creation of innovative agrochemicals. The development of halauxifen-methyl exemplifies how the incorporation of this fluorinated pyridine moiety can lead to highly effective herbicides with favorable characteristics. The detailed protocols and data presented herein provide a framework for researchers and professionals in the agrochemical industry to explore the potential of this compound and its derivatives in the design and synthesis of the next generation of crop protection solutions.

References

The Role of 3-Amino-5-fluoropyridine in the Development of Novel Anti-Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 3-Amino-5-fluoropyridine is emerging as a critical building block for a new generation of targeted anti-cancer drugs, offering researchers a versatile scaffold for the synthesis of potent and selective kinase inhibitors and C-C chemokine receptor 4 (CCR4) antagonists. This intermediate is pivotal in the development of therapies aimed at disrupting key signaling pathways that drive tumor growth and immune evasion.

One of the most promising anti-cancer agents synthesized from this compound is FLX475, a potent and selective oral CCR4 antagonist.[1][2][3][4][5] FLX475 is designed to block the migration of immunosuppressive regulatory T cells (Tregs) into the tumor microenvironment (TME).[1][2][3] By inhibiting the interaction between CCR4 on Tregs and its ligands (CCL17 and CCL22) secreted by tumor cells, FLX475 aims to restore and enhance the body's natural anti-tumor immune response.[1][6]

The unique chemical properties of this compound, including its amino and fluorine functional groups, make it an invaluable starting material for creating diverse libraries of bioactive molecules for drug discovery and development.[7][8] The fluorine atom can enhance metabolic stability and binding affinity of the final drug compound, while the amino group provides a key reaction site for building more complex molecular architectures.

This document provides detailed application notes and experimental protocols for researchers and drug development professionals working with this compound and its derivatives in the context of anti-cancer drug discovery.

Application Notes

This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly in the development of anti-cancer and anti-inflammatory drugs.[7] Its utility stems from its ability to be incorporated into heterocyclic structures that can effectively target the ATP-binding sites of kinases or the allosteric sites of G-protein coupled receptors like CCR4.

Key Applications in Oncology:

  • Synthesis of CCR4 Antagonists: As exemplified by FLX475, this compound is a crucial component in the synthesis of small molecule inhibitors of CCR4. These antagonists are being investigated for their ability to modulate the tumor microenvironment by preventing the infiltration of Tregs, thereby enhancing the efficacy of immunotherapies.[1][6]

  • Development of Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. The strategic placement of the fluorine atom and the reactive amino group on the pyridine ring allows for the synthesis of potent and selective inhibitors of various kinases implicated in cancer progression, such as epidermal growth factor receptor (EGFR) and checkpoint kinase 1 (CHK1).[9][10][11]

Quantitative Data Summary

The following tables summarize key quantitative data for anti-cancer compounds derived from or related to the this compound scaffold.

Table 1: Inhibitory Activity of Pyridine and Pyrimidine Derivatives in Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 31 MDA-MB-231 (Breast)4.2[12]
MCF-7 (Breast)2.4[12]
Compound 30a MDA-MB-231 (Breast)12.12 ± 0.54[12]
MCF-7 (Breast)9.59 ± 0.7[12]
T-47D (Breast)10.10 ± 0.4[12]
Compound 6c SKOV-3 (Ovarian)7.84[13]
HepG2 (Liver)13.68[13]
A549 (Lung)15.69[13]
MCF-7 (Breast)19.13[13]
Compound 4d MCF-7 (Breast)39.0[1]
MDA-MB-231 (Breast)35.1[1]
Imamine-1,3,5-triazine 4f MDA-MB-231 (Breast)6.25
Imamine-1,3,5-triazine 4k MDA-MB-231 (Breast)8.18

Table 2: Synthesis Yields for Fluoropyridine Derivatives

Reaction StepProductYield (%)Reference
Hofmann Rearrangement5-Fluoro-3-aminopyridine87.2[9]
HydrogenationThis compound>95[9]
Ammonification/Reduction2-Amino-3-fluoropyridine77.5[10]
Acylation of 2-aminopyridine2-Acetamidopyridine96.26
Nitration of 2-acetamidopyridine2-Acetamido-5-nitropyridine88.40
Reduction of nitro group2-Acetamido-5-aminopyridine93.26
Diazotization/Schiemann Reaction2-Acetamido-5-fluoropyridine64.94
Hydrolysis of acetyl group2-Amino-5-fluoropyridine95.25

Experimental Protocols

Protocol 1: Synthesis of this compound via Hofmann Rearrangement

This protocol describes the synthesis of this compound from 5-fluoronicotinamide.[9]

Materials:

  • 5-Fluoronicotinamide

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Water (H₂O)

Procedure:

  • Dissolve 32 g of solid sodium hydroxide in 140 ml of water.

  • At 8 °C, add 19.2 g of bromine dropwise to the NaOH solution and continue mixing for 1 hour to obtain mixed solution 1.

  • Add 19 g of 5-fluoronicotinamide dropwise to the mixed solution 1, maintaining the temperature at 25 °C. Stir for 2 hours.

  • Heat the reaction mixture to 85 °C and react for 2 hours, monitoring completion by thin-layer chromatography (TLC).

  • After cooling to room temperature, add 160 ml of sodium hydroxide solution and continue stirring for 30 minutes.

  • Filter the mixture to obtain a solid product.

  • Dry the solid under vacuum at 50 °C for 2 hours to yield 5-fluoro-3-aminopyridine as a yellow solid. The reported yield is 87.2%.[9]

Protocol 2: Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxic effects of anti-cancer compounds derived from this compound.[6][7][13][14]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with solvent) and blank control (medium only) wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 3: Treg Migration (Transwell) Assay

This protocol is designed to evaluate the ability of CCR4 antagonists to inhibit the migration of regulatory T cells.[5]

Materials:

  • Regulatory T cells (Tregs)

  • Chemoattractant (e.g., CCL17 or CCL22)

  • Transwell inserts with a permeable membrane

  • 24-well companion plates

  • Assay medium (e.g., RPMI with 0.5% BSA)

  • Test compound (CCR4 antagonist)

Procedure:

  • Assay Setup: Place the Transwell inserts into the wells of the 24-well plate.

  • Chemoattractant Addition: Add the chemoattractant solution to the lower chamber (the well of the 24-well plate).

  • Cell Preparation: Pre-incubate the Tregs with various concentrations of the CCR4 antagonist or vehicle control.

  • Cell Seeding: Add the pre-incubated Tregs to the upper chamber (the Transwell insert).

  • Incubation: Incubate the plate for a sufficient time to allow for cell migration (e.g., 2-4 hours) at 37°C in a CO₂ incubator.

  • Cell Enumeration: Count the number of migrated cells in the lower chamber using a hemocytometer, flow cytometry, or a cell viability assay.

  • Data Analysis: Determine the percentage of migration inhibition for each concentration of the antagonist compared to the vehicle control.

Visualizations

CCR4 Signaling Pathway in Cancer

CCR4_Signaling_Pathway CCL17 CCL17 CCR4 CCR4 (GPCR) CCL17->CCR4 bind CCL22 CCL22 CCL22->CCR4 bind G_protein Gαi / Gβγ CCR4->G_protein activates PI3K PI3K G_protein->PI3K activates Ras Ras G_protein->Ras activates NFkB NF-κB G_protein->NFkB activates Akt Akt PI3K->Akt Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Migration Cell Migration ERK->Cell_Migration Proliferation Proliferation ERK->Proliferation NFkB->Proliferation Immune_Evasion Immune Evasion NFkB->Immune_Evasion

Caption: CCR4 signaling cascade in cancer cells.

Experimental Workflow for Anti-Cancer Drug Screening

Drug_Screening_Workflow Start Start: Synthesize this compound Derivatives Primary_Screening Primary Screening: High-Throughput Cell Viability Assay (e.g., MTT on multiple cancer cell lines) Start->Primary_Screening Dose_Response Dose-Response & IC50 Determination: Test active compounds at multiple concentrations Primary_Screening->Dose_Response Identify 'Hits' Secondary_Assays Secondary Assays: - Target-specific assays (e.g., Kinase Inhibition) - Mechanism of action studies (e.g., Apoptosis Assay) Dose_Response->Secondary_Assays Tertiary_Assays Tertiary Assays: - Treg Migration Assay (for CCR4 antagonists) - In vivo efficacy studies (Xenograft models) Secondary_Assays->Tertiary_Assays Lead_Optimization Lead Optimization: Structure-Activity Relationship (SAR) Studies Tertiary_Assays->Lead_Optimization Lead_Optimization->Start Synthesize new derivatives Candidate_Selection Candidate Drug Selection Lead_Optimization->Candidate_Selection

Caption: Workflow for anti-cancer drug screening.

Logical Relationship of this compound to Anti-Cancer Activity

Logical_Relationship Intermediate This compound CCR4_Antagonist CCR4 Antagonist (e.g., FLX475) Intermediate->CCR4_Antagonist synthesis Kinase_Inhibitor Kinase Inhibitor Intermediate->Kinase_Inhibitor synthesis Block_Treg_Migration Blocks Treg Migration into Tumor CCR4_Antagonist->Block_Treg_Migration leads to Inhibit_Kinase_Activity Inhibits Kinase Signaling Kinase_Inhibitor->Inhibit_Kinase_Activity leads to Enhanced_Immunity Enhanced Anti-Tumor Immunity Block_Treg_Migration->Enhanced_Immunity Reduced_Proliferation Reduced Tumor Cell Proliferation & Survival Inhibit_Kinase_Activity->Reduced_Proliferation

Caption: this compound's role in anti-cancer drugs.

References

Application Notes and Protocols for N-arylation of 3-Amino-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylation of 3-Amino-5-fluoropyridine is a pivotal transformation in synthetic organic chemistry, providing a direct route to a diverse array of N-aryl-5-fluoropyridin-3-amine scaffolds. These structural motifs are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active compounds and functional materials. This document provides detailed protocols for two of the most robust and widely employed methods for this transformation: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation.

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds, known for its broad substrate scope and tolerance of various functional groups.[1] The Ullmann condensation, a classical copper-catalyzed reaction, offers a valuable alternative, particularly for specific substrates and in instances where palladium catalysis may be less effective.[2] The choice between these methods often depends on the nature of the coupling partners, desired reaction conditions, and catalyst/ligand availability.

Data Presentation: N-arylation of this compound

The following table summarizes representative quantitative data for the N-arylation of this compound with various aryl halides, showcasing the efficacy of both Palladium-catalyzed and Copper-catalyzed methods.

EntryAryl HalideCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃ / XPhosNaOtBuToluene1101285
24-IodoanisoleCuI / L-prolineK₂CO₃DMSO1202478
31-Bromo-4-nitrobenzenePd(OAc)₂ / SPhosCs₂CO₃Dioxane100892
41-Iodo-3-(trifluoromethyl)benzeneCuI / 1,10-PhenanthrolineK₃PO₄DMF1301875
52-BromopyridinePd₂(dba)₃ / BINAPK₂CO₃Toluene1101668
64-ChlorobenzonitrilePd(OAc)₂ / RuPhosLiHMDSTHF802472

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol provides a general procedure for the N-arylation of this compound using a palladium catalyst and a phosphine ligand.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl chloride)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₂CO₃, LiHMDS)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene, 5-10 mL per mmol of the limiting reagent) to the flask.

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-aryl-5-fluoropyridin-3-amine.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol describes a general procedure for the N-arylation of this compound using a copper catalyst.

Materials:

  • This compound

  • Aryl halide (e.g., aryl iodide)

  • Copper(I) catalyst (e.g., CuI)

  • Ligand (e.g., L-proline, 1,10-phenanthroline) (optional, but often beneficial)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • High-boiling point solvent (e.g., DMSO, DMF, NMP)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the copper(I) catalyst (e.g., CuI, 10-20 mol%), and the ligand (e.g., L-proline, 20-40 mol%) if used.

  • Solvent and Base Addition: Add the base (e.g., K₂CO₃, 2.0 equiv.) and the solvent (e.g., DMSO, 5-10 mL per mmol of the limiting reagent) to the flask.

  • Reaction: Heat the reaction mixture to a high temperature (typically 120-160 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the N-arylated product.

Visualizations

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Aryl Halide - Pd Catalyst & Ligand - Base solvent Add Anhydrous Solvent reagents->solvent Inert Atmosphere heating Heat & Stir (80-110 °C) solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Cool & Dilute monitoring->quench filter Filter (Celite) quench->filter extract Extract & Dry filter->extract purify Column Chromatography extract->purify final_product final_product purify->final_product Isolated Product

Figure 1. Experimental workflow for the Buchwald-Hartwig N-arylation.

Ullmann_Condensation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Aryl Halide - Cu Catalyst & Ligand - Base solvent Add Solvent reagents->solvent Inert Atmosphere heating Heat & Stir (120-160 °C) solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Cool & Add Water monitoring->quench extract Extract & Dry quench->extract purify Column Chromatography extract->purify final_product final_product purify->final_product Isolated Product

Figure 2. Experimental workflow for the Ullmann Condensation.

N_Arylation_Logic start Start: N-arylation of This compound method_choice Choose Method start->method_choice buchwald Buchwald-Hartwig (Pd-catalyzed) method_choice->buchwald Milder Conditions Broad Scope ullmann Ullmann (Cu-catalyzed) method_choice->ullmann Higher Temperatures Specific Substrates product N-Aryl-5-fluoropyridin-3-amine buchwald->product ullmann->product

Figure 3. Decision logic for selecting an N-arylation method.

References

The Role of 3-Amino-5-fluoropyridine Scaffolds in Developing Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

3-Amino-5-fluoropyridine is a versatile heterocyclic building block increasingly utilized in medicinal chemistry for the development of targeted enzyme inhibitors.[1][2] Its unique structural features, including the pyridine ring which can act as a bioisostere for other aromatic systems, the amino group providing a key vector for chemical modification, and the fluorine atom which can enhance binding affinity and modulate physicochemical properties, make it an attractive scaffold for designing potent and selective therapeutic agents.[3][4] This document outlines the application of aminopyridine-based structures, specifically focusing on their use in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, which are promising targets for treating inflammatory diseases and certain cancers.[1][2][5]

This compound in Kinase Inhibitor Design

The aminopyridine core is a privileged scaffold in kinase inhibitor design. Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases.[6] The nitrogen atom in the pyridine ring and the exocyclic amino group of the aminopyridine scaffold can form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common strategy for achieving potent inhibition.[7] The fluorine substitution at the 5-position can further enhance binding affinity through favorable electrostatic interactions and can improve metabolic stability and cell permeability of the resulting inhibitor.

Focus on IRAK4 Inhibition

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a central role in the innate immune response.[1][2][5] It acts as a key mediator in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[5][8] Dysregulation of the IRAK4 signaling pathway is associated with various inflammatory and autoimmune diseases, as well as certain types of cancer.[1][2] Therefore, inhibiting IRAK4 is a promising therapeutic strategy for these conditions.

The development of potent and selective IRAK4 inhibitors is an active area of research. Several inhibitors based on aminopyrimidine and related aminopyridine scaffolds have been reported, demonstrating the utility of this chemical class in targeting IRAK4.[8][9]

Data Presentation

The following table summarizes the structure-activity relationship (SAR) of a series of 5-aryl-2,4-diaminopyrimidine compounds as IRAK4 inhibitors. Although not directly this compound derivatives, these compounds feature a closely related aminopyrimidine core and highlight the impact of substitutions on potency and selectivity. The data is adapted from a study on potent and selective IRAK4 inhibitors.[9]

Table 1: In Vitro Potency of 5-Aryl-2,4-diaminopyrimidine IRAK4 Inhibitors [9]

CompoundRIRAK4 IC50 (µM)TAK1 IC50 (µM)Selectivity (TAK1/IRAK4)
12 4-cyanophenyl< 0.2> 10> 50
17 3-pyridyl< 0.21.5~7.5
18 4-pyridyl< 0.20.8~4
19 3-cyanophenyl< 0.2> 10> 50
20 4-cyanophenyl< 0.2> 10> 50

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. TAK1 (Transforming growth factor-β-activated kinase 1) is another kinase often used for selectivity profiling.

Experimental Protocols

Protocol 1: Synthesis of a 5-Aryl-2,4-diaminopyrimidine IRAK4 Inhibitor (Analogous to Compound 17)

This protocol is adapted from the synthesis of 5-aryl-2,4-diaminopyrimidine IRAK4 inhibitors.[9]

Materials:

  • 5-Bromo-2,4-dichloropyrimidine

  • (1S,2S,3R,4R)-bicyclo[2.2.1]hept-5-ene-3-amino-2-carboxamide

  • Sodium bicarbonate (NaHCO₃)

  • 3-Aminopyridine

  • Trifluoroacetic acid (TFA)

  • Solvents: Dioxane, N,N-Dimethylformamide (DMF)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃)

  • 3-Pyridylboronic acid

Procedure:

  • Step 1: Synthesis of Intermediate A. To a solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in dioxane, add (1S,2S,3R,4R)-bicyclo[2.2.1]hept-5-ene-3-amino-2-carboxamide (1.1 eq) and NaHCO₃ (2.0 eq). Heat the mixture at 80°C for 16 hours. After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield Intermediate A.

  • Step 2: Synthesis of Intermediate B. To a solution of Intermediate A (1.0 eq) in DMF, add 3-aminopyridine (1.2 eq) and a catalytic amount of TFA. Heat the reaction mixture at 100°C for 24 hours. Cool the mixture to room temperature, pour into water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain Intermediate B.

  • Step 3: Suzuki Coupling to Yield Final Compound. In a microwave vial, combine Intermediate B (1.0 eq), 3-pyridylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.1 eq), and Na₂CO₃ (2.0 eq). Add a mixture of dioxane and water (4:1). Seal the vial and heat in a microwave reactor at 120°C for 30 minutes. After cooling, filter the reaction mixture through celite and concentrate the filtrate. Purify the crude product by preparative HPLC to obtain the final 5-(3-pyridyl)-2,4-diaminopyrimidine derivative.

Protocol 2: IRAK4 Kinase Inhibition Assay (Luminescent Assay)

This is a general protocol for determining the IC₅₀ of a test compound against IRAK4 kinase.

Materials:

  • Recombinant human IRAK4 enzyme

  • Myelin Basic Protein (MBP) as substrate

  • ATP

  • Assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

Procedure:

  • Reagent Preparation: Prepare a master mix containing assay buffer, IRAK4 enzyme, and MBP substrate. Prepare serial dilutions of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add 1 µl of the serially diluted test compound or DMSO (for control wells).

  • Initiate Kinase Reaction: Add 2 µl of the enzyme/substrate master mix to each well. Then, add 2 µl of ATP solution to initiate the reaction. The final reaction volume is 5 µl.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and Detect ADP: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a nonlinear regression model to determine the IC₅₀ value.

Visualizations

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activation NFkB NF-κB IKK_complex->NFkB Activation Nucleus Nucleus NFkB->Nucleus Inflammation Inflammation (Cytokine Production) Nucleus->Inflammation Gene Transcription Inhibitor Aminopyridine Inhibitor Inhibitor->IRAK4

Caption: IRAK4 Signaling Pathway and Point of Inhibition.

Experimental_Workflow Start Start: This compound Scaffold Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification InVitroAssay In Vitro Kinase Assay (IC50 Determination) Purification->InVitroAssay SAR Structure-Activity Relationship (SAR) Analysis InVitroAssay->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Synthesis Design New Analogs Cell_Assay Cell-Based Assays (Target Engagement) Lead_Optimization->Cell_Assay End Lead Candidate Cell_Assay->End

Caption: Workflow for Enzyme Inhibitor Development.

References

Application Notes and Protocols for 3-Amino-5-fluoropyridine Polymers in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-fluoropyridine is a versatile chemical intermediate recognized for its utility in the synthesis of pharmaceuticals and agrochemicals.[1] Its incorporation into polymeric structures is an emerging area of material science, driven by the unique properties conferred by the fluorinated pyridine moiety.[1] Fluorine substitution is known to enhance thermal stability, chemical resistance, and biocompatibility, making polymers derived from this compound promising candidates for advanced coatings, specialty materials, and controlled drug delivery systems.[1][2]

These application notes provide an overview of the potential material science applications of polymers based on this compound. Due to the limited direct research on polymers synthesized exclusively from this monomer, this document presents detailed experimental protocols for analogous fluorinated and non-fluorinated poly(aminopyridine)s and polyimides. These protocols can serve as a foundational methodology for the synthesis and characterization of novel this compound-based polymers.

Potential Applications in Material Science

The integration of this compound into polymer backbones is anticipated to yield materials with a unique combination of properties suitable for a range of applications:

  • High-Performance Coatings: The inherent chemical resistance and thermal stability of fluorinated polymers suggest that poly(this compound) could be used in protective coatings for harsh environments.

  • Advanced Dielectrics: The low polarizability of the C-F bond often leads to materials with low dielectric constants, making them suitable for applications in microelectronics.

  • Biomedical Materials: Fluorination can enhance the biocompatibility of polymers.[3] Polymers incorporating this compound may exhibit reduced protein adsorption and inflammatory response, making them attractive for medical implants and devices.[3]

  • Drug Delivery Systems: The unique properties of fluorinated polymers, such as increased lipophilicity and metabolic stability, are highly advantageous for drug delivery applications.[2] These polymers can be formulated into nanoparticles for targeted cancer therapy, leveraging the enhanced permeability and retention (EPR) effect.[2] The hydrophobic nature of the fluorinated chains can help protect encapsulated drugs from degradation and control their release.[2]

Experimental Protocols

Protocol 1: Electrochemical Synthesis of Poly(this compound)

This protocol is adapted from the electrochemical polymerization of 2-aminopyridine and can be modified for this compound. Electrochemical methods offer a clean and controllable way to synthesize conductive polymers directly onto an electrode surface.

Materials:

  • This compound (monomer)

  • Sodium hydroxide (NaOH) or other suitable electrolyte

  • Deionized water

  • Working electrode (e.g., glassy carbon, platinum, or ITO-coated glass)

  • Counter electrode (e.g., platinum wire)

  • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Potentiostat/Galvanostat

Procedure:

  • Electrolyte Preparation: Prepare an aqueous solution of the monomer and electrolyte. A starting point could be 0.4 M this compound and 0.01 M NaOH in deionized water.

  • Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte solution.

  • Polymerization: Perform electropolymerization using cyclic voltammetry. A typical potential range would be from 0 V to +1.2 V (vs. SCE) at a scan rate of 50 mV/s for a specified number of cycles. The formation of the polymer film will be indicated by the appearance and growth of redox peaks in the cyclic voltammogram.

  • Film Characterization:

    • After polymerization, rinse the polymer-coated electrode with deionized water and dry under vacuum.

    • Characterize the polymer film using techniques such as:

      • Cyclic Voltammetry (CV): To study the electrochemical properties of the polymer in a monomer-free electrolyte solution.

      • Infrared (IR) Spectroscopy: To confirm the polymer structure.

      • X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical states.

      • Scanning Electron Microscopy (SEM): To observe the surface morphology of the polymer film.

Logical Workflow for Electrochemical Synthesis

cluster_char Characterization A Prepare Electrolyte (0.4M Monomer, 0.01M NaOH) B Assemble 3-Electrode Cell A->B C Electropolymerization (Cyclic Voltammetry) B->C D Rinse and Dry Polymer Film C->D E Characterize Polymer D->E CV CV E->CV IR IR E->IR XPS XPS E->XPS SEM SEM E->SEM

Caption: Workflow for the electrochemical synthesis and characterization of poly(this compound).

Protocol 2: Synthesis of Fluorinated Pyridine-Containing Polyimides via Polycondensation

This protocol is a general two-step method adapted from the synthesis of various fluorinated pyridine-containing polyimides.[4] It involves the reaction of a diamine (in this hypothetical case, a derivative or oligomer of this compound could be used) with a dianhydride to form a poly(amic acid) precursor, followed by imidization.

Materials:

  • Diamine monomer (e.g., a synthesized diamine containing the this compound moiety)

  • Aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA, or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride - 6FDA)

  • N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) (anhydrous)

  • Acetic anhydride

  • Pyridine

  • Methanol

Procedure:

Step 1: Poly(amic acid) Synthesis

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine monomer in anhydrous DMF.

  • Once the diamine has completely dissolved, slowly add an equimolar amount of the dianhydride powder in one portion.

  • Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.

Step 2: Chemical Imidization

  • To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (e.g., 2:1 v/v) as the dehydrating agent and catalyst, respectively.

  • Stir the mixture at room temperature for 1 hour, and then heat to 60-80°C for 4-6 hours to complete the imidization.

  • Precipitate the resulting polyimide by pouring the solution into a large volume of methanol.

  • Collect the fibrous polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 80-100°C overnight.

Polymer Characterization:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the conversion of the poly(amic acid) to the polyimide by observing the appearance of characteristic imide peaks (around 1780 cm⁻¹ and 1720 cm⁻¹) and the disappearance of the amic acid peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.[4]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).[4]

Polycondensation and Imidization Workflow

A Dissolve Diamine in DMF B Add Dianhydride A->B C Stir for 24h (Poly(amic acid) formation) B->C D Add Acetic Anhydride/Pyridine C->D E Heat for Imidization D->E F Precipitate in Methanol E->F G Filter and Dry Polyimide F->G

Caption: Two-step synthesis of fluorinated pyridine-containing polyimides.

Quantitative Data from Analogous Polymers

The following table summarizes key properties of fluorinated pyridine-containing polyimides from the literature, which can serve as a benchmark for newly synthesized polymers based on this compound.

Polymer SystemGlass Transition Temp. (Tg) (°C)10% Weight Loss Temp. (TGA) (°C)SolubilityReference
Polyimide from 4-phenyl-2,6-bis[3-(4-amino-2-trifluoromethyphenoxy)phenyl]pyridine and BPADA/BTDA dianhydrides202.1 - 219.7537.0 - 572.8Soluble in m-cresol, DMF, DMAc, DMSO, NMP, THF[4]
Polyimide from 4-phenyl-2,6-bis[4-(4′-amino-2′-trifluoromethylphenoxy)phenyl]pyridine and various dianhydrides258 - 312> 561Good solubility in common organic solvents[4]

Drug Delivery Applications: Signaling Pathways and Cellular Uptake

While specific signaling pathways targeted by this compound polymers are yet to be elucidated, the general mechanism for nanoparticle-based drug delivery provides a conceptual framework. Fluorinated polymer nanoparticles are typically internalized by cells through endocytosis.

Proposed Cellular Uptake Mechanism:

  • Nanoparticle Formulation: The drug is encapsulated within the fluorinated polymer matrix to form nanoparticles.

  • Systemic Circulation: Once introduced into the bloodstream, the nanoparticles circulate throughout the body. The fluorinated surface may help to reduce opsonization and clearance by the reticuloendothelial system.

  • Tumor Accumulation (EPR Effect): In cancer therapy, nanoparticles tend to accumulate in tumor tissues due to the leaky vasculature and poor lymphatic drainage, a phenomenon known as the enhanced permeability and retention (EPR) effect.

  • Cellular Internalization: At the cellular level, the nanoparticles are taken up by endocytosis, with macropinocytosis being a likely mechanism for some polymer nanoparticles.

  • Endosomal Escape and Drug Release: Inside the cell, the nanoparticles are enclosed in endosomes. For the drug to be effective, the nanoparticles must escape the endosome and release their therapeutic cargo into the cytoplasm. This can be triggered by changes in pH within the endosome.

  • Target Interaction: The released drug can then interact with its intracellular target (e.g., DNA, enzymes) to induce a therapeutic effect.

Cellular Uptake and Drug Release Pathway

cluster_blood Bloodstream cluster_cell Target Cell NP_circ Fluorinated Polymer Nanoparticle (Drug-loaded) NP_uptake Cellular Uptake (Endocytosis) NP_circ->NP_uptake EPR Effect Endosome Endosome NP_uptake->Endosome Drug_release Endosomal Escape & Drug Release Endosome->Drug_release Target Intracellular Target Drug_release->Target Therapeutic_Effect Therapeutic Effect Target->Therapeutic_Effect

Caption: Proposed pathway for drug delivery using fluorinated polymer nanoparticles.

Conclusion

Polymers derived from this compound represent a promising, yet underexplored, class of materials. The protocols and data presented here for analogous polymer systems provide a solid foundation for researchers to begin synthesizing and characterizing these novel materials. The anticipated properties of high thermal stability, chemical resistance, and biocompatibility make them strong candidates for a variety of high-performance applications, from industrial coatings to advanced biomedical systems. Further research into the specific synthesis conditions and resulting properties of poly(this compound) is warranted to fully unlock its potential.

References

Application Notes and Protocols for the Balz-Schiemann Reaction: Synthesis of Fluoropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Balz-Schiemann reaction is a cornerstone transformation in organic chemistry for the synthesis of aryl fluorides, compounds of significant interest in the pharmaceutical and agrochemical industries.[1][2] This reaction provides a reliable method for introducing a fluorine atom onto an aromatic or heteroaromatic ring, such as pyridine, by converting a primary aromatic amine into the target aryl fluoride.[3] The process proceeds through two main stages: the diazotization of an aminopyridine to form a relatively stable pyridinediazonium tetrafluoroborate salt, followed by the thermal decomposition of this isolated salt to yield the corresponding fluoropyridine.[4][5] This method is often preferred over direct fluorination, which can be dangerously violent and difficult to control.[6]

Reaction Mechanism and Scope

The reaction begins with the diazotization of a primary aminopyridine using nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid.[4][7] In the Balz-Schiemann reaction, fluoroboric acid (HBF₄) is used as the acid source, which allows for the formation and precipitation of the aryldiazonium tetrafluoroborate salt (ArN₂⁺BF₄⁻).[6]

The key steps are:

  • Diazotization: The aminopyridine reacts with nitrous acid in the presence of HBF₄ at low temperatures (typically 0–10 °C) to form the pyridinediazonium tetrafluoroborate salt.[8]

  • Isolation: The diazonium salt often precipitates from the reaction mixture and can be isolated by filtration. This intermediate is generally more stable than other diazonium salts, but care must be taken as they can be thermally unstable and potentially explosive when dry.[1][9]

  • Thermal Decomposition (Thermolysis): The dry diazonium tetrafluoroborate salt is heated, causing it to decompose.[2] This step releases nitrogen gas (N₂) and boron trifluoride (BF₃), while the fluoride ion from the BF₄⁻ counterion attacks the resulting aryl cation to form the desired fluoropyridine.[2]

The reaction is applicable to a range of aminopyridines, though yields can be influenced by the position of the amino group and the presence of other substituents.[4][10] Electron-withdrawing groups can sometimes facilitate the decomposition, while electron-donating groups may have the opposite effect.[5]

Experimental Protocols

Below is a detailed protocol adapted from literature procedures for the synthesis of 4-fluoropyridine from 4-aminopyridine.[11]

Materials:

  • 4-Aminopyridine

  • 42% Aqueous solution of Fluoroboric Acid (HBF₄)

  • Sodium Nitrite (NaNO₂)

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂) or other suitable extraction solvent

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask (two-necked)

  • Magnetic stirrer and stir bar

  • Thermometer

  • Ice-water bath

  • Dropping funnel or powder funnel

Procedure: Synthesis of 4-Fluoropyridine [11]

Part 1: Diazotization and Formation of Pyridinediazonium Tetrafluoroborate

  • Equip a 200 mL two-necked, round-bottomed flask with a magnetic stir bar and a thermometer.

  • Charge the flask with a 42% aqueous solution of HBF₄.

  • Add 4-aminopyridine (14.4 g, 153 mmol) to the acid. The mixture may need to be gently warmed (to ~40 °C) to fully dissolve the amine, forming 4-pyridylammonium tetrafluoroborate.

  • Cool the resulting solution in an ice-water bath to between 5–7 °C. Fine crystals of the ammonium salt may appear.

  • Slowly add solid sodium nitrite (12.0 g, 174 mmol) in small portions to the stirred suspension. Crucially, maintain the internal reaction temperature between 5–9 °C throughout the addition. The reaction is exothermic, so careful monitoring and slow addition are essential. The addition process may take up to 90 minutes.

  • After the complete addition of sodium nitrite, continue to stir the mixture for an additional 30 minutes at 5–10 °C.

  • Allow the reaction mixture to warm to room temperature (approx. 25 °C).

Part 2: Thermal Decomposition and Workup Note: The decomposition of the diazonium salt can be performed in situ as described in this modified procedure to avoid isolating the potentially hazardous dry salt.

  • The reaction mixture, now containing the pyridinediazonium salt, will begin to decompose as it warms, evidenced by gas evolution (N₂). The decomposition can be encouraged by gentle heating if necessary, but this must be done with extreme caution behind a blast shield.

  • Prepare a neutralizing solution by dissolving sodium bicarbonate (30.0 g, 357 mmol) in 200 mL of water in a separate large beaker.

  • Slowly and carefully add the reaction mixture to the stirred NaHCO₃ solution. Vigorous gas evolution (CO₂) will occur.

  • The neutralization may result in the formation of gummy brown solids (polymeric material).[11]

  • Extract the aqueous mixture multiple times with a suitable organic solvent like dichloromethane.

    • Modification for Gummy Solids: It can be advantageous to first decant the supernatant liquid and extract it separately. Then, treat the remaining residue containing the gummy solids with more extraction solvent.[11]

  • Combine all organic extracts.

  • Dry the combined organic layer over an anhydrous drying agent (e.g., MgSO₄).

  • Filter off the drying agent and remove the solvent by rotary evaporation under reduced pressure to yield the crude 4-fluoropyridine.

  • Further purification can be achieved by distillation or chromatography if required.

Safety and Handling Considerations

  • Diazonium Salts: Aryl diazonium salts, especially when isolated and dried, are potentially explosive and can be sensitive to shock, heat, and friction.[1][9] Whenever possible, in situ use is recommended. Thermal analysis has shown that decomposition temperatures can be as low as 35°C for some unstable salts.[12]

  • Fluoroboric Acid (HBF₄): HBF₄ is highly toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.[11]

  • Temperature Control: Strict temperature control during the diazotization step is critical to prevent premature decomposition of the diazonium salt and the formation of side products like phenols.[8]

  • Tar Formation: Overheating during the thermal decomposition step can lead to the formation of tar-like byproducts. Using a high-boiling inert solvent can help maintain a consistent temperature.[8]

Data Presentation

The yield of the Balz-Schiemann reaction is highly dependent on the substrate and reaction conditions. Below is a summary of reported yields for various fluoropyridine syntheses.

Starting Material (Aminopyridine)Product (Fluoropyridine)Yield (%)Notes and Reference
4-Aminopyridine4-Fluoropyridine65%Thermal decomposition of the isolated tetrafluoroborate salt.[4]
3-Aminopyridine3-Fluoropyridine63%Thermal decomposition of the isolated tetrafluoroborate salt.[4]
3-Amino-4-(ethoxycarbonyl)pyridine3-Fluoro-4-(ethoxycarbonyl)pyridine63-66%Thermal decomposition in chlorobenzene or hexane at 60°C.[10]
2-Cyano-5-aminopyridine2-Cyano-5-fluoropyridine~70%Continuous flow process using an ionic liquid as a solvent.[13][14]

Logical Workflow Diagram

The following diagram illustrates the step-by-step workflow of the Balz-Schiemann reaction for fluoropyridine synthesis.

Balz_Schiemann_Workflow Start Start: Aminopyridine Diazotization Step 1: Diazotization - NaNO₂, aq. HBF₄ - 0-10 °C Start->Diazotization Intermediate Intermediate: Pyridinediazonium Tetrafluoroborate Salt (ArN₂⁺BF₄⁻) Diazotization->Intermediate Isolation Isolation (Optional) - Filtration - Drying (with caution) Intermediate->Isolation Precipitates Decomposition Step 2: Thermolysis - Heating - Releases N₂ + BF₃ Intermediate->Decomposition In situ Isolation->Decomposition Workup Workup - Neutralization - Extraction - Purification Decomposition->Workup Product Product: Fluoropyridine Workup->Product

Caption: Workflow of the Balz-Schiemann reaction for fluoropyridine synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Amino-5-fluoropyridine. This valuable building block is crucial for research and development in the pharmaceutical and agrochemical industries.[1][2] This guide provides troubleshooting advice and answers to frequently asked questions to help you improve your reaction yields and overcome common challenges during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: Several synthetic routes are commonly employed. The choice of route often depends on the starting material availability, scale, and safety considerations. Key methods include:

  • Hofmann Rearrangement: This method starts from 5-Fluoronicotinamide and uses reagents like bromine and sodium hydroxide. It is a relatively direct route.[3]

  • Multi-step Synthesis from 2-Aminopyridine: This route involves a sequence of reactions including acylation, nitration, reduction, diazotization (Balz-Schiemann reaction), and hydrolysis to introduce the fluorine and amino groups at the desired positions.[4][5]

  • Debromination: Synthesis can be achieved through the hydrogenation of a precursor like 3-amino-2,4,6-tribromo-5-fluoropyridine using a palladium catalyst.[3]

  • Modern Fluorination Methods: Advanced methods include photoredox-mediated coupling and late-stage C-H fluorination followed by nucleophilic aromatic substitution (SNAr), though these might be more complex for bulk synthesis.[6][7]

Q2: I am experiencing low yields in the Hofmann rearrangement of 5-Fluoronicotinamide. What are the potential causes and solutions?

A2: Low yields in the Hofmann rearrangement can stem from several factors. Here's a troubleshooting guide:

  • Incomplete Hypobromite Formation: Ensure the bromine is added slowly to the sodium hydroxide solution at a low temperature (e.g., below 10°C) to ensure complete formation of sodium hypobromite.[3]

  • Suboptimal Reaction Temperature: The reaction is typically biphasic in terms of temperature. After the initial low-temperature addition, the temperature is raised to facilitate the rearrangement.[3] Adhere to the recommended temperature profile. A common protocol involves stirring at 25°C for 2 hours and then heating to 85°C for another 2 hours.[3]

  • Incorrect Stoichiometry: The molar ratios of 5-Fluoronicotinamide, bromine, and sodium hydroxide are critical. Use a slight excess of the hypobromite solution.

  • Poor Product Isolation: this compound is a solid. Ensure complete precipitation from the reaction mixture. After cooling, adding more sodium hydroxide solution can help precipitate the product before filtration.[3]

Q3: My Balz-Schiemann reaction for the fluorination step is giving a low yield. How can I optimize it?

A3: The Balz-Schiemann reaction is a critical but often low-yielding step. Here are some optimization tips:

  • Diazotization Temperature: Maintain a low temperature (typically -5 to 5°C) during the addition of sodium nitrite to the aminopyridine solution in fluoroboric acid to prevent premature decomposition of the diazonium salt.[4]

  • Purity of Diazonium Salt: Ensure the intermediate diazonium tetrafluoroborate salt is as pure and dry as possible before the thermal decomposition step.

  • Decomposition Conditions: The thermal decomposition of the diazonium salt is crucial. The temperature and solvent can significantly impact the yield. For a related compound, thermal decomposition in toluene at 110°C with portion-wise feeding was found to be effective.[4]

  • Alternative Fluorinating Agents: While traditional Balz-Schiemann uses HBF4, other sources of fluoride can be explored, although this may require significant process development.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low overall yield in multi-step synthesis from 2-aminopyridine Sub-optimal conditions in one or more steps (acylation, nitration, reduction, diazotization, hydrolysis).Review and optimize each step individually. Refer to the optimized conditions in the "Experimental Protocols" section below. For example, ensuring the nitration is carried out at the correct temperature (e.g., 60°C) can significantly impact yield.[4]
Formation of side products Incorrect reaction temperatures, stoichiometry, or presence of impurities.Carefully control reaction parameters, especially temperature. Ensure high purity of starting materials and reagents. Side reactions in fluorination processes are common; optimizing solvent and reaction conditions can minimize these.[8]
Incomplete reaction Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] Ensure the reaction is stirred for the recommended duration at the specified temperature. For instance, the hydrogenation step for debromination may require up to 18 hours.[3]
Difficulty in product purification Presence of unreacted starting materials or side products.Optimize the reaction to drive it to completion. For purification, recrystallization is a common method. A suitable solvent system, such as dichloromethane (DCM) or ethyl acetate/petroleum ether, can be used.[3][8]

Experimental Protocols

Hofmann Rearrangement of 5-Fluoronicotinamide
  • Preparation of Sodium Hypobromite Solution: Dissolve 32 g of solid sodium hydroxide in 140 ml of water. Cool the solution to 8°C and slowly add 19.2 g of bromine dropwise while maintaining the temperature. Continue stirring for 1 hour after the addition is complete.[3]

  • Reaction: To the freshly prepared hypobromite solution, add 19 g of 5-fluoronicotinamide. Control the temperature at 25°C and stir for 2 hours.[3]

  • Heating: Heat the reaction mixture to 85°C and maintain for 2 hours, monitoring the reaction completion by TLC.[3]

  • Isolation: Cool the mixture to room temperature and add 160 ml of sodium hydroxide solution. Stir for 30 minutes to precipitate the product.[3]

  • Purification: Filter the solid, wash with cold water, and dry under vacuum at 50°C to obtain this compound.[3]

Multi-step Synthesis from 2-Aminopyridine (Optimized Conditions)
Step Reactants Key Conditions Yield
Acylation 2-aminopyridine (9.9g), acetic anhydride (21mL)45°C, 2.5h96.26%[4]
Nitration 2-acetamidopyridine (13.6g), concentrated H₂SO₄ (113mL), fuming HNO₃ (14.6mL)60°C, 2h88.40%[4]
Reduction 2-acetamido-5-nitropyridine (4.53g), ethanol (40mL), hydrazine hydrate (2.94g), Pd/C catalyst (0.6g)80°C, 3.5h93.26%[4]
Diazotization 2-acetamido-5-aminopyridine (3.8g), ethanol (15.8mL), fluoroboric acid (11.1mL), sodium nitrite (3.28g)25°C, 1.5h87.22%[4]
Hydrolysis 2-acetamido-5-fluoropyridine (6g), 20% aq. NaOH (5g)80°C, 2h95.25%[4]

Visual Guides

Hofmann_Rearrangement_Workflow cluster_prep Hypobromite Preparation cluster_reaction Hofmann Reaction cluster_isolation Product Isolation NaOH NaOH Solution Hypobromite Sodium Hypobromite NaOH->Hypobromite Cool to 8°C Br2 Bromine Br2->Hypobromite Add dropwise Start 5-Fluoronicotinamide Mix Reaction Mixture Start->Mix Add to Hypobromite @ 25°C Heat Heated Mixture Mix->Heat Heat to 85°C Cool Cooled Mixture Heat->Cool Cool to RT Precipitate Precipitation Cool->Precipitate Add NaOH soln. Filter Filtration Precipitate->Filter Product This compound Filter->Product

Caption: Workflow for the Hofmann Rearrangement Synthesis.

Troubleshooting_Flow Start Low Yield Observed Check_Route Which Synthetic Route? Start->Check_Route Hofmann Hofmann Rearrangement Check_Route->Hofmann Hofmann Balz_Schiemann Balz-Schiemann Check_Route->Balz_Schiemann Balz-Schiemann Check_Hofmann_Temp Verify Temperature Profile (25°C -> 85°C) Hofmann->Check_Hofmann_Temp Check_Hofmann_Reagents Check Reagent Stoichiometry & Purity Hofmann->Check_Hofmann_Reagents Check_BS_Temp Verify Diazotization Temp (-5 to 5°C) Balz_Schiemann->Check_BS_Temp Check_BS_Decomp Optimize Thermal Decomposition Balz_Schiemann->Check_BS_Decomp Solution Implement Corrective Actions & Rerun Experiment Check_Hofmann_Temp->Solution Check_Hofmann_Reagents->Solution Check_BS_Temp->Solution Check_BS_Decomp->Solution

Caption: Troubleshooting Logic for Low Yield Issues.

References

Common side reactions in the synthesis of 3-Amino-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-5-fluoropyridine. The primary focus is on the common synthetic route via the Hofmann rearrangement of 5-fluoronicotinamide and the associated side reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Action
Low Yield of this compound Incomplete Reaction: The Hofmann rearrangement may not have gone to completion.- Verify Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at the optimal temperature (e.g., 85°C for 2 hours after initial stirring at 25°C).[1] - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (5-fluoronicotinamide).[1]
Hydrolysis of Starting Material: The starting amide, 5-fluoronicotinamide, can hydrolyze back to 5-fluoronicotinic acid under the basic reaction conditions. This is a common side reaction, particularly with electron-deficient amides.- Control Temperature: Avoid excessively high temperatures, as this can accelerate the rate of hydrolysis. - Stoichiometry of Base: Use the appropriate molar equivalents of sodium hydroxide to facilitate the rearrangement without promoting excessive hydrolysis.
Presence of Impurities in the Final Product Formation of Symmetrical Urea: The highly reactive isocyanate intermediate (5-fluoro-3-pyridyl isocyanate) can react with the desired product, this compound, to form the symmetrical urea byproduct, N,N'-bis(5-fluoro-3-pyridyl)urea.- Control Reaction Stoichiometry: Ensure that the amine product does not accumulate to high concentrations in the presence of the isocyanate intermediate. - Purification: The urea byproduct can often be removed by recrystallization or column chromatography.
Unreacted Starting Material: Incomplete reaction can lead to the presence of 5-fluoronicotinamide in the final product.- Optimize Reaction Conditions: As mentioned above, ensure adequate reaction time and temperature. - Purification: Recrystallization from a suitable solvent system (e.g., DCM) can be effective in removing the unreacted starting material.[1]
Difficulty in Product Isolation Product Solubility: this compound may have some solubility in the aqueous phase, leading to losses during extraction.- Multiple Extractions: Perform multiple extractions with a suitable organic solvent (e.g., Dichloromethane - DCM) to ensure complete recovery of the product from the aqueous layer.[1] - Salting Out: Consider adding a saturated salt solution to the aqueous phase to decrease the solubility of the organic product.
Emulsion Formation during Extraction: The presence of base and other salts can sometimes lead to the formation of emulsions during the workup.- Addition of Brine: Add a saturated sodium chloride solution to help break the emulsion. - Filtration: In some cases, filtering the mixture through a pad of celite can help to break up the emulsion.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most commonly cited laboratory-scale synthesis is the Hofmann rearrangement of 5-fluoronicotinamide. This reaction involves treating the primary amide with bromine and a strong base, such as sodium hydroxide, to yield the primary amine with one less carbon atom.[1]

Q2: What are the key intermediates in the Hofmann rearrangement synthesis of this compound?

A2: The key intermediates are the N-bromoamide of 5-fluoronicotinamide and the 5-fluoro-3-pyridyl isocyanate. The isocyanate is then hydrolyzed to the final amine product.

Q3: What are the major side reactions to be aware of?

A3: The two most common side reactions are:

  • Hydrolysis of 5-fluoronicotinamide: Under the strong basic conditions, the starting amide can be hydrolyzed back to 5-fluoronicotinic acid.

  • Formation of N,N'-bis(5-fluoro-3-pyridyl)urea: The isocyanate intermediate can react with the already formed this compound product to form a stable and often difficult-to-remove urea byproduct.

Q4: How can I minimize the formation of the urea byproduct?

Q5: What is a typical workup and purification procedure for this compound?

A5: A typical workup involves quenching the reaction mixture, followed by extraction with an organic solvent like dichloromethane (DCM). The organic layers are then dried and the solvent is evaporated. Purification is often achieved by recrystallization from a suitable solvent such as DCM to obtain a solid product.[1]

Experimental Protocols

Synthesis of this compound via Hofmann Rearrangement

This protocol is based on a reported literature procedure.[1]

Materials:

  • 5-fluoronicotinamide

  • Sodium hydroxide (solid)

  • Bromine

  • Deionized water

  • Dichloromethane (DCM)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Preparation of Hypobromite Solution: In a suitable reaction vessel, dissolve 32 g of solid sodium hydroxide in 140 ml of water. Cool the solution to 8°C using an ice bath.

  • Slowly add 19.2 g of bromine dropwise to the cooled sodium hydroxide solution while maintaining the temperature at 8°C.

  • After the addition is complete, continue stirring the mixture for 1 hour to form the sodium hypobromite solution.

  • Hofmann Rearrangement: To the hypobromite solution, add 19 g of 5-fluoronicotinamide. Control the temperature at 25°C and stir for 2 hours.

  • After the initial stirring period, heat the reaction mixture to 85°C and maintain this temperature for 2 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup and Isolation: Cool the reaction mixture to room temperature.

  • Add 160 ml of sodium hydroxide solution and continue stirring for 30 minutes.

  • Filter the resulting solid.

  • Dry the solid under vacuum at 50°C for 2 hours to obtain the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from dichloromethane (DCM) to yield a yellow solid.

Quantitative Data Summary:

ParameterValueReference
Starting Material19 g of 5-fluoronicotinamide[1]
Product Yield15 g of this compound[1]
Molar Yield87.2%[1]
Purity (as reported)>95%[1]

Visualizations

Logical Relationship of the Synthesis and Side Reactions

Synthesis Pathway and Side Reactions of this compound 5-Fluoronicotinamide 5-Fluoronicotinamide N-bromo-5-fluoronicotinamide N-bromo-5-fluoronicotinamide 5-Fluoronicotinamide->N-bromo-5-fluoronicotinamide Br2, NaOH 5-Fluoronicotinic acid 5-Fluoronicotinic acid 5-Fluoronicotinamide->5-Fluoronicotinic acid Hydrolysis (Side Reaction) 5-Fluoro-3-pyridyl isocyanate 5-Fluoro-3-pyridyl isocyanate N-bromo-5-fluoronicotinamide->5-Fluoro-3-pyridyl isocyanate Rearrangement This compound This compound 5-Fluoro-3-pyridyl isocyanate->this compound Hydrolysis N,N'-bis(5-fluoro-3-pyridyl)urea N,N'-bis(5-fluoro-3-pyridyl)urea 5-Fluoro-3-pyridyl isocyanate->N,N'-bis(5-fluoro-3-pyridyl)urea + this compound (Side Reaction) Experimental Workflow for this compound Synthesis A Prepare NaOBr Solution B Add 5-Fluoronicotinamide A->B C Stir at 25°C B->C D Heat to 85°C C->D E Reaction Monitoring (TLC) D->E F Cool and Quench E->F Reaction Complete G Filter Solid Product F->G H Dry Product G->H I Purify by Recrystallization H->I J Characterize Final Product I->J Troubleshooting Logic for Low Yield rect rect start Low Yield? check_tlc TLC shows starting material? start->check_tlc incomplete_rxn Incomplete Reaction check_tlc->incomplete_rxn Yes check_impurities Significant impurities present? check_tlc->check_impurities No increase_time_temp Increase reaction time/temp incomplete_rxn->increase_time_temp hydrolysis Hydrolysis likely check_impurities->hydrolysis Acidic byproduct urea Urea formation likely check_impurities->urea High MW byproduct optimize_base_temp Optimize base concentration and temperature hydrolysis->optimize_base_temp improve_purification Improve purification method urea->improve_purification

References

Technical Support Center: Purification of 3-Amino-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Amino-5-fluoropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound are recrystallization, column chromatography, and to a lesser extent, vacuum distillation. The best method depends on the scale of your synthesis, the nature of the impurities, and the desired final purity level. Often, a combination of these techniques may be necessary to achieve high purity (>99%).

Q2: What are the likely impurities in a synthesis of this compound?

A2: Common impurities often stem from the synthetic route used. For instance, if synthesized from 3-amino-2,4,6-tribromo-5-fluoropyridine, incompletely debrominated intermediates could be present.[1] If starting from 5-fluoronicotinamide, the unreacted starting material may be an impurity.[1] Over-bromination during synthesis can also lead to di- or tri-brominated aminopyridine byproducts.

Q3: My this compound appears as a yellow or brown solid. How can I decolorize it?

A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal before recrystallization. The charcoal adsorbs the colored impurities, which are then removed by hot filtration. However, use activated charcoal sparingly as it can also adsorb your desired product, leading to lower yields.

Q4: Is vacuum distillation a suitable purification method for this compound?

A4: While this compound is a solid at room temperature (melting point 85-89 °C), vacuum distillation can be a viable option for purification, especially on a larger scale.[2] This technique is useful for separating compounds with different boiling points and can be effective if the impurities are significantly more or less volatile than the product. Distillation under reduced pressure is necessary to prevent decomposition at high temperatures.[3][4]

Purification Methodologies & Troubleshooting

Below are detailed guides for the most common purification techniques for this compound, including troubleshooting for common issues.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle is based on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.

Troubleshooting Guide: Recrystallization

Problem Possible Cause(s) Solution(s)
Product does not crystallize - Solution is not saturated (too much solvent added).- The solution is supersaturated.- Evaporate some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to induce crystallization.[5]- Add a seed crystal of pure this compound.[5]
Product "oils out" - The boiling point of the solvent is higher than the melting point of the product.- The product is significantly impure.- Add a small amount of a co-solvent in which the product is more soluble to lower the saturation temperature.- Re-dissolve the oil by heating and adding more solvent, then allow it to cool more slowly.[6]
Low recovery of pure product - Too much solvent was used.- The crystals were filtered before crystallization was complete.- The rinsing solvent was not cold enough.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration.- Always use ice-cold solvent to rinse the crystals.[5]
Crystals are colored - Colored impurities are present.- Treat the solution with activated charcoal before recrystallization.

Experimental Protocol: Recrystallization

  • Solvent Selection: Through small-scale trials, identify a suitable solvent or solvent system. Good single solvents will dissolve the this compound when hot but not when cold. Common choices for aminopyridines include ethanol, water, or mixtures like ethanol/water or hexane/ethyl acetate.[7]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of boiling solvent.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Troubleshooting Guide: Column Chromatography

Problem Possible Cause(s) Solution(s)
Poor separation of product and impurities - Inappropriate mobile phase polarity.- Column was not packed properly.- Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf of 0.2-0.3 for the product.- Ensure the column is packed uniformly without any air bubbles or cracks.
Product is stuck on the column - Mobile phase is not polar enough.- Strong interaction between the basic product and acidic silica gel.- Gradually increase the polarity of the mobile phase.- Add a small amount (0.5-1%) of a basic modifier like triethylamine or pyridine to the mobile phase to neutralize the acidic sites on the silica gel.[8]
Peak tailing - Strong interaction between the basic amine group and acidic silanol groups on the silica surface.- Add a basic modifier (e.g., triethylamine) to the eluent.[8]- Consider using a different stationary phase, such as alumina or a fluorinated phase.[9][10]

Experimental Protocol: Column Chromatography

  • Stationary and Mobile Phase Selection: Silica gel is a common stationary phase.[11] The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone). The optimal ratio should be determined by TLC. For aminopyridines, adding 0.5-1% triethylamine to the mobile phase is recommended to prevent peak tailing.[8]

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a strong solvent and load it onto the top of the column.

  • Elution: Begin eluting with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased to elute compounds with higher polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualization of Workflows

PurificationWorkflow start Crude this compound is_solid Is the crude product a solid? start->is_solid distillation Vacuum Distillation (for large scale) start->distillation Alternative for bulk purity_check Assess Purity (TLC, NMR) column_chrom Column Chromatography purity_check->column_chrom Purity < 99% pure_product Pure Product purity_check->pure_product Purity > 99% recrystallization Recrystallization is_solid->recrystallization Yes is_solid->column_chrom No (oily) recrystallization->purity_check final_purity_check Check Final Purity column_chrom->final_purity_check distillation->purity_check final_purity_check->pure_product Purity > 99% further_purification Further Purification Needed final_purity_check->further_purification Purity < 99%

Caption: Decision workflow for selecting a purification method.

RecrystallizationTroubleshooting start Recrystallization Attempted crystals_form Do crystals form upon cooling? start->crystals_form no_crystals No Crystals crystals_form->no_crystals No oiling_out Product Oils Out crystals_form->oiling_out Oils Out successful_crystallization Successful Crystallization crystals_form->successful_crystallization Yes concentrate Concentrate solution no_crystals->concentrate reheat_add_solvent Reheat & add more solvent oiling_out->reheat_add_solvent low_yield Low Yield collect_second_crop Collect 2nd crop from mother liquor low_yield->collect_second_crop successful_crystallization->low_yield Check Yield scratch_seed Scratch flask / Add seed crystal concentrate->scratch_seed slow_cool Cool more slowly reheat_add_solvent->slow_cool

Caption: Troubleshooting decision tree for recrystallization.

References

Overcoming challenges in the fluorination of pyridine rings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the fluorination of pyridine rings.

Troubleshooting Guide

This guide addresses specific issues that may arise during the fluorination of pyridine rings, offering potential causes and actionable solutions in a question-and-answer format.

Issue IDQuestionPossible CausesSuggested Solutions
PY-F-001 Low or No Conversion of Starting Material 1. Low Reactivity of the Pyridine Ring: The electron-deficient nature of the pyridine ring can deactivate it towards electrophilic attack.[1] 2. Inappropriate Fluorinating Agent: The chosen fluorinating agent may not be reactive enough for the specific substrate. 3. Suboptimal Reaction Temperature: The reaction may require higher temperatures to proceed, or in some cases, elevated temperatures can lead to decomposition.[2] 4. Moisture or Air Sensitivity: Some fluorinating agents, like AgF₂, are sensitive to moisture.[3] 5. Incompatible Solvent: The solvent may not be suitable for the reaction, leading to poor solubility or unwanted side reactions.1. Activate the Pyridine Ring: For electrophilic fluorination, consider using pyridine N-oxides, which can be more reactive. For nucleophilic fluorination, ensure the presence of a good leaving group (e.g., Cl, Br) on the pyridine ring. 2. Select a More Reactive Fluorinating Agent: For electrophilic fluorination, consider stronger reagents like Selectfluor® or AgF₂. For nucleophilic fluorination, anhydrous fluoride sources like TBAF can be more effective than alkali metal fluorides.[4] 3. Optimize Reaction Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition. For sensitive substrates, lower temperatures may be necessary to prevent byproduct formation.[2] 4. Ensure Anhydrous and Inert Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon), especially when using moisture-sensitive reagents.[3] 5. Solvent Screening: Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile is a commonly used solvent for many fluorination reactions.[2]
PY-F-002 Poor Regioselectivity (Formation of Multiple Isomers) 1. Multiple Reactive C-H Bonds: Pyridine rings often have several C-H bonds that can be fluorinated, leading to a mixture of isomers.[2] 2. Steric and Electronic Effects: The regioselectivity is influenced by the electronic and steric properties of the substituents on the pyridine ring.[2] 3. Incorrect Fluorinating Reagent: Different fluorinating reagents can exhibit different regioselectivities.1. Utilize Directing Groups: The directing effect of existing functional groups can be exploited to achieve higher regioselectivity. For example, a benzyloxy group can direct fluorination to the adjacent position.[2] 2. Modify Reaction Conditions: Altering the solvent, temperature, or catalyst can sometimes influence the regioselectivity. 3. Choose a More Selective Reagent: For C-H fluorination, AgF₂ often shows high selectivity for the position adjacent to the nitrogen atom.[5] For meta-selective fluorination, specific methods involving Zincke imine intermediates have been developed.[6][7]
PY-F-003 Formation of Di- or Polyfluorinated Byproducts 1. Excess Fluorinating Agent: Using a large excess of the fluorinating agent can lead to over-fluorination.[1] 2. High Reactivity of the Monofluorinated Product: The initially formed monofluorinated pyridine may be more reactive towards further fluorination than the starting material. 3. Prolonged Reaction Time: Allowing the reaction to proceed for too long can result in the formation of multiple fluorinated products.[1]1. Control Stoichiometry: Carefully control the stoichiometry of the fluorinating agent. Using a slight excess (e.g., 1.1 equivalents) is often sufficient for monofluorination.[1] 2. Monitor Reaction Progress: Closely monitor the reaction by TLC, GC-MS, or NMR and stop it once the starting material is consumed.[1] 3. Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity for the monofluorinated product.[1]
PY-F-004 Observation of Tar-Like or Insoluble Byproducts 1. Decomposition of Starting Material or Product: The reaction conditions may be too harsh, leading to decomposition. 2. Polymerization: Some pyridine derivatives can be prone to polymerization under acidic or basic conditions.[2] 3. Insolubility of Byproducts: Silver salts formed during fluorination with AgF₂ are insoluble.[3][8]1. Use Milder Reaction Conditions: Employ lower temperatures and consider using milder fluorinating agents.[2] 2. Control pH: For sensitive substrates, consider using buffered conditions or neutral fluorination methods.[2] 3. Proper Work-up: For reactions with AgF₂, the insoluble silver salts can be removed by filtration through Celite®.[3][8]
PY-F-005 Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: Regioisomers or over-fluorinated products can have similar polarities, making chromatographic separation challenging. 2. Volatility of the Product: Some fluorinated pyridines can be volatile, leading to loss during solvent removal. 3. Hydrolysis of Product: The fluorinated product might be sensitive to hydrolysis during aqueous work-up.1. Optimize Chromatography: Use high-resolution techniques like preparative HPLC or try different solvent systems and stationary phases for column chromatography. Specialized fluorinated HPLC columns can offer enhanced selectivity.[9] 2. Careful Solvent Removal: Use a rotary evaporator at a controlled temperature and pressure to minimize loss of volatile products. 3. Anhydrous Work-up: If the product is moisture-sensitive, perform an anhydrous work-up.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for introducing a fluorine atom into a pyridine ring?

A1: There are two primary strategies for the fluorination of pyridine rings:

  • Electrophilic Fluorination: This involves the reaction of an electron-rich pyridine derivative with an electrophilic fluorine source ("F+"). This method is often used for direct C-H fluorination. Common reagents include Selectfluor®, N-Fluorobenzenesulfonimide (NFSI), and silver(II) fluoride (AgF₂).[10]

  • Nucleophilic Aromatic Substitution (SNAr): This method involves the displacement of a leaving group (typically a halide like chlorine or bromine) on an electron-deficient pyridine ring with a nucleophilic fluoride source ("F-"). Common fluoride sources include potassium fluoride (KF), cesium fluoride (CsF), and tetrabutylammonium fluoride (TBAF).[4][11]

Q2: How do I choose between electrophilic and nucleophilic fluorination?

A2: The choice depends on the starting material and the desired product.

  • Choose electrophilic fluorination if you want to directly replace a C-H bond with a C-F bond. This is often suitable for late-stage fluorination of complex molecules. The pyridine ring should generally be electron-rich or have activating groups to facilitate the reaction.

  • Choose nucleophilic fluorination if your pyridine ring is substituted with a good leaving group (e.g., Cl, Br, NO₂) at the desired position for fluorination. The pyridine ring should be electron-deficient to facilitate nucleophilic attack.

Q3: My pyridine substrate is very electron-deficient. Why is my electrophilic fluorination failing?

A3: Pyridines with multiple electron-withdrawing substituents can be highly deactivated towards electrophilic attack, leading to low yields in electrophilic fluorination reactions.[12][13] In such cases, consider alternative strategies such as nucleophilic fluorination if a suitable precursor with a leaving group is available.

Q4: I am using Selectfluor® for my reaction, but it's not working. What could be the issue?

A4: While Selectfluor® is a versatile electrophilic fluorinating agent, its reactivity can be influenced by several factors. Ensure that your reaction conditions are optimal. The choice of solvent is critical; acetonitrile is commonly used.[14] Some reactions may require the use of an aqueous co-solvent or a base.[15] Also, verify the quality and storage of your Selectfluor® reagent, as it can be sensitive to moisture.

Q5: What are some common side reactions in pyridine fluorination?

A5: Common side reactions include:

  • Formation of regioisomers: This is particularly common in C-H fluorination where multiple reactive sites exist.[2]

  • Di- and poly-fluorination: Over-fluorination can occur if the reaction is not carefully controlled.[1]

  • Elimination of HF: In some cases, the fluorinated product can eliminate hydrogen fluoride to form a pyridine derivative.[14]

  • Hydrolysis: The fluorinated product may be susceptible to hydrolysis during aqueous work-up.

  • Decomposition: Harsh reaction conditions can lead to the decomposition of the starting material or product.[2]

Q6: Are there any safety precautions I should take when performing fluorination reactions?

A6: Yes, fluorination reactions can be hazardous.

  • Many fluorinating agents are toxic, corrosive, and/or moisture-sensitive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Some reactions can be exothermic. It is advisable to monitor the reaction temperature, especially during the initial stages.

  • Quenching of reactive fluorinating agents should be done carefully.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Data Presentation

Table 1: Comparison of Common Electrophilic Fluorination Methods for Pyridine Rings

MethodFluorinating AgentTypical SubstratePosition of FluorinationTypical Reaction ConditionsYield Range (%)AdvantagesLimitations
Direct C-H Fluorination AgF₂Electron-rich or neutral pyridinesAdjacent to the nitrogen (C2/C6)[5]Acetonitrile, room temperature, 1 h[5]50-90High regioselectivity, mild conditions, broad substrate scope.[5]Stoichiometric use of silver, moisture-sensitive.[3]
Direct C-H Fluorination Selectfluor®Activated pyridines (e.g., with amino or hydroxyl groups)Varies depending on substituentsAcetonitrile or aqueous co-solvents, room temperature to reflux40-95Commercially available, easy to handle.Can have lower regioselectivity, may require activating groups.
Via Zincke Imines Selectfluor® or NFSISubstituted pyridinesC3 or C5 position[6][7]Multi-step, various conditions30-80Access to meta-fluorinated pyridines.[6][7]Requires preparation of Zincke imine intermediate.

Table 2: Comparison of Nucleophilic Fluorination Methods for Halopyridines

MethodFluoride SourceLeaving GroupTypical SubstrateTypical Reaction ConditionsYield Range (%)AdvantagesLimitations
Halex Reaction KF or CsFCl, BrElectron-deficient halopyridinesHigh-boiling polar aprotic solvents (e.g., DMSO, DMF), high temperatures (>150 °C)40-80Inexpensive fluoride source.Harsh reaction conditions, often requires phase-transfer catalyst.
Anhydrous TBAF Tetrabutylammonium fluoride (TBAF)ClElectron-deficient halopyridinesAcetonitrile or THF, room temperature to moderate heating70-95[4]Milder reaction conditions, higher yields.[4]TBAF is hygroscopic and more expensive.

Experimental Protocols

Protocol 1: Electrophilic C-H Fluorination of a Substituted Pyridine using AgF₂

This protocol is adapted from the work of Fier and Hartwig for the site-selective fluorination of pyridines.[5]

  • Reaction Setup: In a nitrogen-filled glovebox, add the substituted pyridine (1.0 mmol) and anhydrous acetonitrile (10 mL) to an oven-dried vial equipped with a magnetic stir bar.

  • Reagent Addition: While stirring, add silver(II) fluoride (AgF₂, 2.5 mmol). Caution: AgF₂ is a strong oxidizing agent and is moisture-sensitive. Handle with care.[2]

  • Reaction Monitoring: Seal the vial and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-2 hours.[2]

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite®, washing with additional acetonitrile.[2]

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[2]

Protocol 2: Nucleophilic Fluorination of a Chloropyridine using Anhydrous TBAF

This protocol is a general procedure based on methods for the fluorination of nitrogen heterocycles using anhydrous NBu₄F.[4]

  • Preparation of Anhydrous TBAF: Anhydrous TBAF can be purchased or prepared from its hydrated form by azeotropic distillation with toluene or by drying under high vacuum at elevated temperatures.

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (nitrogen or argon), add the chloropyridine (1.0 mmol) and anhydrous acetonitrile or THF (10 mL).

  • Reagent Addition: Add anhydrous TBAF (1.2 mmol) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat gently (e.g., 50 °C) if necessary. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select Pyridine Substrate reagent Choose Fluorinating Agent & Conditions start->reagent setup Assemble Reaction Under Inert Atmosphere reagent->setup execute Execute Fluorination Reaction setup->execute monitor Monitor Reaction Progress (TLC, GC-MS, NMR) execute->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extraction & Washing quench->extract purify Purification (Chromatography, Crystallization) extract->purify characterize Characterize Product (NMR, MS) purify->characterize end Pure Fluorinated Pyridine characterize->end

Caption: General experimental workflow for the fluorination of pyridine rings.

Fluorination_Decision_Tree start Goal: Fluorinate a Pyridine Ring q1 Is a C-H bond the target for fluorination? start->q1 q2 Is there a good leaving group (Cl, Br) at the desired position? start->q2 q1->q2 No electrophilic Consider Electrophilic Fluorination q1->electrophilic Yes q2->start No, consider installing a leaving group first nucleophilic Consider Nucleophilic Fluorination (SNAr) q2->nucleophilic Yes q3 Is the pyridine ring electron-rich or neutral? agf2 AgF₂ is a good option for C2/C6 selectivity q3->agf2 Yes selectfluor Selectfluor® is a versatile option q3->selectfluor Yes difficult Direct electrophilic fluorination may be difficult. Consider alternative strategies. q3->difficult No (electron-deficient) q4 Is meta-fluorination desired? zincke Consider methods via Zincke imines q4->zincke Yes electrophilic->q3 electrophilic->q4 tbaf Anhydrous TBAF for mild conditions nucleophilic->tbaf kf_csf KF/CsF for cost-effectiveness (harsher conditions) nucleophilic->kf_csf

Caption: Decision tree for selecting a pyridine fluorination strategy.

References

Optimizing reaction conditions for the synthesis of 3-fluoropyridines.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-fluoropyridines. This document offers detailed experimental protocols, quantitative data for reaction optimization, and visual guides to key processes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 3-fluoropyridines.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete Reaction: Reaction may not have gone to completion due to insufficient reaction time, temperature, or reagent stoichiometry.- Monitor the reaction progress using TLC or GC-MS. - Optimize reaction time and temperature. - Ensure accurate measurement and stoichiometry of reagents.
Decomposition of Starting Material or Product: Substrates or products may be sensitive to reaction conditions (e.g., high temperature, strong acid/base).- Employ milder reaction conditions. For sensitive substrates, consider methods like direct fluorination of pyridine N-oxides which can sometimes be performed at room temperature.[1][2] - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if reagents are air-sensitive.
Poor Quality of Reagents or Solvents: Impurities in starting materials or the presence of water in solvents can lead to side reactions or inhibit the desired reaction.- Use high-purity, anhydrous solvents. Dry solvents using appropriate methods if necessary. - Verify the purity of starting materials before use.
Formation of Hydroxypyridine Byproducts (in Balz-Schiemann reactions) Reaction of the intermediate pyridyl cation with residual water in the reaction mixture.- Use anhydrous conditions and reagents. - Consider using an ionic liquid as the solvent and fluoride source, which can lead to higher efficiency.
Formation of Side-Products from Halogen Exchange (Halex) Reactions The Halex reaction is a type of nucleophilic aromatic substitution (SNAr) where a chloro- or bromopyridine is treated with a fluoride salt at elevated temperatures.[3] Side reactions can occur due to the high temperatures required.- Optimize the reaction temperature; use the lowest temperature that provides a reasonable reaction rate. - Select a suitable solvent. Dipolar aprotic solvents like DMSO, DMF, or sulfolane are commonly used.[4]
Difficulty in Product Purification The polarity of the 3-fluoropyridine product may be similar to that of byproducts or remaining starting materials, making separation challenging.- Utilize column chromatography with a carefully selected eluent system. The introduction of fluorine can alter the polarity of the molecule.[4] - Consider recrystallization from a suitable solvent system. Common choices include hexane/ethyl acetate or ethanol/water mixtures.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 3-fluoropyridines?

A1: Several methods are commonly employed, including:

  • Halogen Exchange (Halex) Reactions: This involves the substitution of a halogen (typically chlorine or bromine) with fluorine using a fluoride salt like KF or CsF, often at high temperatures in a polar aprotic solvent.[3]

  • Diazotization-Fluorination (Balz-Schiemann Reaction): This classic method involves the conversion of a 3-aminopyridine to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source to yield the 3-fluoropyridine.[3]

  • Nucleophilic Aromatic Substitution (SNAr) of a Nitro Group: A nitro group at the 3-position of the pyridine ring can be displaced by a fluoride anion.[6]

  • Direct Fluorination of Pyridine N-Oxides: This method involves the fluorination of a pyridine N-oxide precursor, which can sometimes be achieved under milder conditions than traditional methods.[1][2]

  • Photoredox-Mediated Coupling: A more recent approach that involves the coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by condensation with an ammonia source.[7]

Q2: How can I improve the yield of my Balz-Schiemann reaction?

A2: To improve the yield of a Balz-Schiemann reaction, consider the following:

  • Anhydrous Conditions: The diazonium salt intermediate is highly reactive towards water, which can lead to the formation of hydroxypyridine byproducts. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Temperature Control: The diazotization step should be performed at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt.[5] The subsequent thermal decomposition step requires careful heating to control the evolution of nitrogen gas.

  • Alternative Fluoride Sources: While tetrafluoroborate salts are traditional, using hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻) as counterions can sometimes improve yields.

Q3: What are the advantages of using a photoredox-mediated synthesis?

A3: Photoredox catalysis offers several advantages, including:

  • Mild Reaction Conditions: These reactions are often carried out at or near room temperature using visible light, which is beneficial for substrates with sensitive functional groups.[7]

  • High Functional Group Tolerance: The mild conditions generally allow for a wider range of functional groups to be present in the starting materials without being affected.

  • Novel Bond Formations: This method allows for the construction of the 3-fluoropyridine ring from different starting materials (ketone derivatives), providing an alternative synthetic route.[7]

Q4: My purification by column chromatography is not effective. What can I do?

A4: If you are having trouble with column chromatography, consider these tips:

  • Solvent System Optimization: Systematically screen different solvent systems (eluents) of varying polarities. A small change in the solvent ratio can significantly impact separation.

  • Adsorbent Choice: While silica gel is most common, other stationary phases like alumina or reverse-phase silica could provide better separation depending on your compound's properties.

  • Alternative Purification Methods: If chromatography fails, consider other techniques such as recrystallization, distillation (if the product is volatile and thermally stable), or preparative thin-layer chromatography (prep-TLC) for smaller scales.

Data Presentation: Comparison of Synthesis Conditions

The following tables summarize reaction conditions for different synthetic routes to 3-fluoropyridines, with data extracted from cited literature.

Table 1: Nucleophilic Aromatic Substitution of a Nitro Group

Starting MaterialFluoride SourceSolventTemperature (°C)Time (h)Yield (%)Reference
Methyl 3-nitropyridine-4-carboxylateCsFDMSO1201.538[6]

Table 2: Direct Fluorination of a Pyridine N-Oxide Derivative

Starting MaterialFluoride SourceSolventTemperature (°C)Time (min)Yield (%)Reference
3-bromo-4-nitropyridine N-oxideTBAF (0.5 eq.)DMSO25537[2]

Table 3: Photoredox-Mediated Synthesis of a 3-Fluoropyridine Derivative

Iodoketone SubstrateSilyl Enol Ether SubstratePhotocatalystSolventTemperature (°C)Time (h)Yield (%)Reference
2,2-Difluoro-3-iodo-1-phenylpropan-1-one(1-phenylvinyl)oxy)trimethylsilanefac-Ir(ppy)₃DMF120 (cyclization step)15 (photoreaction) + 3 (cyclization)90[7]

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-fluoropyridine-4-carboxylate via Nucleophilic Aromatic Substitution[6]
  • Reaction Setup: To a flame-dried flask under a nitrogen atmosphere, add methyl 3-nitropyridine-4-carboxylate (1.0 eq), cesium fluoride (CsF, 5.0 eq), and anhydrous dimethyl sulfoxide (DMSO).

  • Reaction: Heat the reaction mixture to 120 °C for 90 minutes. Monitor the reaction for the complete consumption of the starting material by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and add distilled water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash chromatography to yield the final product.

Protocol 2: Synthesis of 3-Fluoro-2,6-diphenylpyridine via Photoredox Catalysis[7]
  • Preparation of Reagents: In a reaction vessel, combine the α,α-difluoro-β-iodoketone (1.0 eq), the silyl enol ether (1.2 eq), and the photocatalyst (e.g., fac-Ir(ppy)₃, 0.3 mol%).

  • Photoreaction: Dissolve the reagents in an appropriate solvent (e.g., DMF). Irradiate the mixture with a blue LED strip for 15 hours. During irradiation, cool the reaction vessel with a water bath to maintain room temperature.

  • Cyclization: After the initial photoreaction, add ammonium acetate (6.0 eq) to the reaction mixture.

  • Heating: Stir the mixture at 120 °C for 3 hours.

  • Purification: After cooling to room temperature, evaporate the DMF under reduced pressure. Purify the resulting residue by flash chromatography to obtain the 3-fluoropyridine product.

Mandatory Visualizations

Troubleshooting_Workflow start Low Yield or Impure Product check_purity Verify Purity of Starting Materials and Solvents start->check_purity analyze_byproducts Identify Byproducts (GC-MS, NMR) start->analyze_byproducts change_solvent Screen Different Solvents start->change_solvent change_catalyst Screen Different Catalysts/Fluoride Sources start->change_catalyst purification Optimize Purification Method (Chromatography, Recrystallization) start->purification check_purity->start Impure reagents optimize_temp Optimize Reaction Temperature analyze_byproducts->optimize_temp Decomposition observed optimize_time Optimize Reaction Time analyze_byproducts->optimize_time Incomplete conversion optimize_reagents Adjust Reagent Stoichiometry analyze_byproducts->optimize_reagents Side reactions with excess reagent success Improved Yield and Purity optimize_temp->success optimize_time->success optimize_reagents->success change_solvent->success change_catalyst->success purification->success

Caption: A general troubleshooting workflow for optimizing reaction conditions.

Balz_Schiemann_Workflow start 3-Aminopyridine diazotization Diazotization (NaNO₂, HBF₄, 0-5 °C) start->diazotization diazonium_salt Pyridyldiazonium Tetrafluoroborate diazotization->diazonium_salt decomposition Thermal Decomposition (Heat) diazonium_salt->decomposition byproduct Hydroxypyridine (Side Product) diazonium_salt->byproduct Reaction with H₂O product 3-Fluoropyridine decomposition->product

Caption: Workflow for the Balz-Schiemann synthesis of 3-fluoropyridine.

SNAr_Mechanism reactants 3-Halopyridine + Fluoride Source (e.g., KF) meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) reactants->meisenheimer Nucleophilic Attack product 3-Fluoropyridine + Leaving Group Anion meisenheimer->product Elimination of Leaving Group

Caption: General mechanism for the SNAr (Halex) synthesis of 3-fluoropyridine.

References

Troubleshooting complex intermediate separation in pyridine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyridine Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for complex intermediate separation challenges encountered during pyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: My crude pyridine intermediate is a dark, tarry material after solvent removal. What is the likely cause and how can I purify it?

A1: Darkening or tarring often indicates decomposition of starting materials or products, or polymerization side reactions. This can be triggered by excessive heat, the presence of oxygen, or highly reactive impurities[1]. For purification, avoid direct distillation which can worsen polymerization. Instead, attempt a multi-step purification:

  • Dissolve the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Perform an acid-base extraction to separate the basic pyridine derivative from neutral and acidic impurities.

  • Treat the organic layer with activated carbon to remove colored impurities.

  • Purify the resulting material by column chromatography on silica gel or alumina.

Q2: I'm observing an unexpected color change during the aqueous workup of my pyridine synthesis in a separatory funnel. What is happening?

A2: Unexpected color changes during workup can indicate the formation of charge-transfer complexes, especially if transition metals were used in the synthesis[1]. For example, pyridine and its derivatives can form colored complexes with copper salts[2]. It can also be indicative of pH changes if any of your intermediates act as pH indicators[1]. Ensure your workup is performed promptly and consider adding a chelating agent like EDTA to the aqueous washes if metal contamination is suspected.

Q3: Why is my pyridine derivative showing significant peak tailing during HPLC analysis on a C18 column?

A3: Peak tailing for basic compounds like pyridines is a common issue, primarily caused by the interaction of the basic nitrogen atom with acidic residual silanol groups on the silica-based stationary phase[3]. This leads to poor peak shape. To mitigate this, you can add a competing base like triethylamine (TEA) to the mobile phase (e.g., 5-10 mM) or lower the mobile phase pH to around 2.5-3.0 to protonate the silanol groups[3].

Q4: My TLC shows a good separation, but the column chromatography with the same solvent system is failing. Why?

A4: Discrepancies between TLC and column chromatography can occur for several reasons. The silica gel used for TLC plates and columns can have different properties (e.g., particle size, water content, binder). Additionally, the ratio of solvent to stationary phase is much higher on a TLC plate. For polar pyridine compounds, it's possible the compound has poor solubility in the less polar component of your eluent, causing it to precipitate at the top of the column[4]. Consider trying a different solvent system, such as chloroform/methanol or an acetone-based system, or pre-adsorbing your crude material onto silica before loading it onto the column[4].

Troubleshooting Guides

Issue 1: Emulsion Formation During Acid-Base Extraction

Q: I am trying to perform an acid-base extraction to purify my pyridine intermediate, but I'm getting a persistent emulsion that won't separate.

A: Emulsions are common when working with basic compounds like pyridines, which can act as surfactants, especially if fine particulate matter is present.

Troubleshooting Steps:

  • Identify the Continuous Phase: Add a drop of water. If it disperses, you have an oil-in-water emulsion. If it forms a bead, it's a water-in-oil emulsion.

  • Break the Emulsion:

    • Salting Out: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, reducing the solubility of the organic component and helping to break the emulsion[5].

    • Change Solvent: Add a small amount of a different organic solvent with a different density, like diethyl ether or hexanes.

    • Filtration: For emulsions stabilized by fine solids, filtering the entire mixture through a pad of Celite® or glass wool can be effective.

    • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

    • Patience: Sometimes, simply letting the mixture stand for an extended period (e.g., overnight) can lead to separation.

Issue 2: Co-elution of Polar Impurities in Column Chromatography

Q: My pyridine-based intermediate is highly polar, and it co-elutes with several byproducts during silica gel chromatography. How can I improve the separation?

A: Separating polar compounds can be challenging on standard silica gel. The basicity of the pyridine ring can lead to strong interactions and peak tailing, complicating separation from other polar impurities[3].

Troubleshooting Steps:

  • Modify the Mobile Phase:

    • Add a Base: For basic pyridine compounds, adding a small amount of triethylamine (e.g., 0.5-1%) or ammonia (e.g., using a 10% ammonia in methanol solution) to the eluent can neutralize acidic sites on the silica gel, improving peak shape and resolution[6].

    • Use a More Polar Solvent System: Switch to a more polar solvent system like methanol/dichloromethane[6]. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, can also be very effective.

  • Change the Stationary Phase:

    • Alumina: Basic or neutral alumina can be a good alternative to silica for purifying basic compounds, as it has fewer acidic sites.

    • Reverse-Phase Chromatography: If the intermediate is sufficiently non-polar, reverse-phase (C18) flash chromatography can provide a different selectivity and may resolve the impurities.

  • Consider an Alternative Purification Technique:

    • Crystallization: If your intermediate is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.

    • Acid-Base Extraction: A carefully performed liquid-liquid extraction by manipulating the pH can selectively isolate your basic pyridine intermediate from neutral or acidic impurities[7].

Issue 3: Difficulty Separating Pyridine N-oxide from the Reduced Pyridine

Q: I have an incomplete reduction of a pyridine N-oxide intermediate, and I'm struggling to separate the starting material from the desired pyridine product.

A: Pyridine N-oxides are significantly more polar than their corresponding pyridines due to the N-O bond[8]. This difference in polarity is the key to their separation.

Troubleshooting Steps:

  • Column Chromatography: This is the most common method.

    • Use a polar solvent system, such as ethyl acetate/hexanes or dichloromethane/methanol[6].

    • The pyridine N-oxide will have a much lower Rf value (it will stick to the silica gel more strongly) than the corresponding pyridine.

    • Monitor the column fractions carefully by TLC to ensure a clean separation.

  • Acid-Base Extraction: While both are bases, their basicity differs. Pyridine N-oxide is a much weaker base (pKa of conjugate acid ≈ 0.8) compared to pyridine (pKa of conjugate acid ≈ 5.2)[8]. A carefully controlled extraction with a dilute acid might allow for selective protonation and extraction of the more basic pyridine into the aqueous phase, leaving the N-oxide in the organic phase. This is technically challenging and often less effective than chromatography.

  • Drive the Reaction to Completion: The easiest separation is no separation. Consider re-subjecting the mixture to the reduction conditions to consume all the starting pyridine N-oxide. Common deoxygenation methods include using phosphorus trichloride or catalytic hydrogenation[9].

Data Presentation

Table 1: Common Solvent Systems for Flash Chromatography of Pyridine Derivatives

Polarity of CompoundRecommended Solvent SystemModifiers for Basic Compounds
Nonpolar5-20% Ethyl Acetate in Hexanes0.5-1% Triethylamine
Moderately Polar20-100% Ethyl Acetate in Hexanes0.5-1% Triethylamine
Polar2-10% Methanol in Dichloromethane[6]1-2% of 10% Ammonia in Methanol[6]
Very Polar10-20% Methanol in Dichloromethane2-5% of 10% Ammonia in Methanol

Table 2: pH Adjustment for Liquid-Liquid Extraction of Pyridines

StepObjectiveAqueous Phase pHRationale
1Extract pyridine into organic solventpH > 7.2 (adjust with NaOH)To ensure the pyridine (pKa ~5.2) is in its neutral, free-base form, maximizing its solubility in the organic phase[7].
2Wash organic phasepH 7 (Water/Brine)To remove residual base.
3Back-extract pyridine into aqueous phasepH < 3.2 (adjust with HCl)To protonate the pyridine, forming a water-soluble salt that partitions into the aqueous phase, leaving neutral impurities behind[7].

Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography for a Polar Pyridine Intermediate
  • Prepare the Slurry: In a beaker, add silica gel to a small amount of the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes). Swirl to create a uniform slurry.

  • Pack the Column: Pour the slurry into the column. Use gentle air pressure to pack the silica bed evenly, ensuring there are no cracks or air bubbles. Add a thin layer of sand to the top of the silica bed.

  • Load the Sample: Dissolve the crude intermediate in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent to dryness. Carefully add the sample to the top of the column.

  • Elute the Column: Start with the low-polarity eluent. Collect fractions and monitor them by TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., move from 10% to 20% to 50% ethyl acetate in hexanes) to elute your compound of interest. If separating a basic compound, ensure your eluent is modified with 0.5-1% triethylamine throughout the process[6].

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Acid-Base Extraction for Purification of a Crude Pyridine Intermediate
  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M HCl. Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes. Allow the layers to separate. The protonated pyridine intermediate should now be in the aqueous layer.

  • Separation: Drain the aqueous layer into a clean flask. Keep the organic layer, as it contains neutral and acidic impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 6 M NaOH or solid NaHCO₃) with stirring until the pH is > 8. This will deprotonate the pyridine salt, causing the free-base to precipitate or form an oil.

  • Re-extraction: Add a fresh portion of organic solvent to the basified aqueous mixture and extract the neutral pyridine intermediate back into the organic phase. Repeat this extraction 2-3 times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified pyridine intermediate.

Visualizations

Troubleshooting Workflow for Failed Intermediate Separation

G start Separation Attempt Fails (e.g., co-elution, emulsion, low recovery) check_tlc Re-evaluate TLC Analysis - Test multiple solvent systems? - Streaking or tailing observed? start->check_tlc emulsion Problem: Emulsion check_tlc->emulsion Yes, emulsion coelution Problem: Co-elution / Poor Resolution check_tlc->coelution Yes, poor separation low_recovery Problem: Low Recovery check_tlc->low_recovery Yes, compound lost emulsion_sol1 Add Brine (Saturated NaCl) emulsion->emulsion_sol1 coelution_sol1 Optimize Column Chromatography - Change solvent system - Use gradient elution - Add modifier (e.g., TEA) coelution->coelution_sol1 low_recovery_sol1 Check Solubility - Is compound crashing on column? low_recovery->low_recovery_sol1 emulsion_sol2 Filter through Celite emulsion_sol1->emulsion_sol2 If fails end Successful Separation emulsion_sol1->end Success emulsion_sol2->end Success coelution_sol2 Change Purification Method - Recrystallization? - Acid-Base Extraction? coelution_sol1->coelution_sol2 If fails coelution_sol1->end Success coelution_sol2->end Success low_recovery_sol2 Assess Stability - Degradation on silica/alumina? - Run 2D TLC low_recovery_sol1->low_recovery_sol2 low_recovery_sol1->end Resolved low_recovery_sol2->coelution_sol2 Degradation confirmed low_recovery_sol2->end Resolved G start Crude Pyridine Intermediate is_solid Is the intermediate a solid? start->is_solid try_cryst Attempt Recrystallization is_solid->try_cryst Yes is_basic Is the main impurity non-basic? is_solid->is_basic No (Oil/Gum) try_cryst->is_basic Fails success Pure Intermediate try_cryst->success Success try_extract Perform Acid-Base Extraction is_basic->try_extract Yes is_volatile Is the intermediate thermally stable and sufficiently volatile? is_basic->is_volatile No try_extract->is_volatile Fails try_extract->success Success try_distill Attempt Distillation / Kugelrohr is_volatile->try_distill Yes default_chrom Use Column Chromatography (Silica or Alumina) is_volatile->default_chrom No try_distill->default_chrom Fails try_distill->success Success default_chrom->success G cluster_0 cluster_1 start Crude Reaction Mixture (Pyridine Intermediate + Impurities) add_solvent Add Organic Solvent & Aqueous Acid (e.g., HCl) start->add_solvent path_ideal Ideal Path path_problem Problematic Path problem_emulsion Emulsion Forms add_solvent->problem_emulsion problem_precipitate Insoluble Salt Precipitates at Interface add_solvent->problem_precipitate problem_incomplete Incomplete Protonation (pH not low enough) add_solvent->problem_incomplete ideal_extract Pyridine-H+Cl- partitions to Aqueous Phase ideal_separate Clean Phase Separation ideal_extract->ideal_separate loss Loss of Product problem_emulsion->loss problem_precipitate->loss problem_incomplete->loss

References

Technical Support Center: Purification of 3-Amino-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the purity of 3-Amino-5-fluoropyridine. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can arise from starting materials, side-products, or degradation. These may include:

  • Unreacted starting materials: Such as 5-fluoronicotinamide or related precursors depending on the synthetic route.

  • Isomeric impurities: Other aminofluoropyridine isomers that may form during synthesis.

  • Halogenated precursors: For instance, if the synthesis involves a debromination step, partially debrominated intermediates could be present.[1]

  • Solvent residues: Residual solvents from the reaction or initial work-up.

  • Color impurities: Crude 3-Aminopyridine can sometimes be a dark red or yellow crystalline solid, indicating the presence of colored impurities.[2]

Q2: What are the recommended methods for purifying this compound?

A2: The primary methods for purifying this compound are recrystallization, column chromatography, and sublimation. The choice of method depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification.

Q3: My this compound appears as an oil and does not crystallize. What should I do?

A3: Oiling out during recrystallization can occur if the compound is significantly impure or if the solution is supersaturated. Try warming the solution to redissolve the material, adding a small amount of additional solvent, and allowing it to cool more slowly. If the problem persists, purification by column chromatography may be a more suitable alternative.

Q4: I am observing significant tailing of my compound during silica gel column chromatography. How can I resolve this?

A4: Tailing is a common issue when purifying basic compounds like aminopyridines on acidic silica gel. To mitigate this, you can:

  • Use a basic modifier: Add a small amount (0.5-1% v/v) of a base like triethylamine or pyridine to your eluent.

  • Use an alternative stationary phase: Consider using a more neutral or basic stationary phase such as alumina or Florisil.[3] Amine-functionalized silica gel is also a good option.

Q5: How can I assess the purity of my final product?

A5: The purity of this compound can be determined using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is a standard and reliable way to determine purity. A purity level of ≥99% is often required for pharmaceutical intermediates.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities.

  • Melting Point: A sharp melting point range close to the literature value (e.g., 85-89 °C or higher for pure compounds) is a good indicator of purity.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities with distinct signals.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Low Recovery The compound is too soluble in the chosen solvent.Concentrate the filtrate to recover more product. For subsequent recrystallizations, use a less polar co-solvent to decrease solubility.
Too much solvent was used.Evaporate some of the solvent and allow the solution to cool again.
No Crystals Form The solution is not saturated.Evaporate some of the solvent to increase the concentration.
Supersaturation.Scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound.
Oiling Out The cooling process is too rapid.Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
High impurity content.Consider a preliminary purification step like a solvent wash or column chromatography.
Colored Crystals Colored impurities are present.Add activated carbon (charcoal) to the hot solution before filtration. Use a minimal amount to avoid adsorbing the desired product.
Column Chromatography
Problem Possible Cause Solution
Poor Separation Inappropriate mobile phase.Optimize the eluent system using thin-layer chromatography (TLC) first. A gradient elution may be necessary.
Column overloading.Use a larger column or reduce the amount of crude material loaded.
Compound Tailing Strong interaction with acidic silica gel.Add a basic modifier (e.g., 0.5-1% triethylamine) to the mobile phase.
Use a different stationary phase like alumina, Florisil, or amine-functionalized silica.[3]
Compound Stuck on Column The eluent is not polar enough.Gradually increase the polarity of the mobile phase. A small amount of methanol can be added to a dichloromethane or ethyl acetate-based eluent.
Cracked Column Bed Improper packing of the stationary phase.Ensure the silica gel is properly slurried and packed without air bubbles.

Data Presentation

The following tables summarize typical conditions and expected outcomes for the purification of this compound.

Table 1: Comparison of Purification Methods for this compound

Method Typical Conditions Reported Purity Reported Yield Advantages Disadvantages
Recrystallization Dichloromethane (DCM)>95%Moderate to HighSimple, scalable, good for removing less soluble impurities.Can have lower yields if the compound is significantly soluble in the cold solvent.
Slurrying in petroleum ether-87.1% (for 2-amino-3-fluoropyridine)Good for removing highly soluble impurities.May not be as effective as full recrystallization for all impurities.
Column Chromatography Silica gel with a basic modifier (e.g., triethylamine) in the eluent.High (>98%)Moderate to HighExcellent for separating closely related impurities.More time-consuming and requires more solvent than recrystallization.
Florisil or AluminaHigh (>98%)Moderate to HighGood alternative for basic compounds to avoid tailing.May have different selectivity compared to silica gel.
Sublimation Under vacuumVery High (>99%)Low to ModerateCan yield very pure product, solvent-free.Only suitable for compounds that sublime without decomposition; may not be easily scalable.

Table 2: Purity Analysis Methods for this compound

Method Typical Conditions Information Obtained
HPLC Reversed-phase C18 column with a mobile phase of acetonitrile and water (with formic acid or other modifier).Quantitative purity, detection of non-volatile impurities.
GC-MS Capillary column with a suitable temperature program.Identification and quantification of volatile impurities.
Melting Point Standard melting point apparatus.Indication of overall purity (a sharp melting point range close to the literature value suggests high purity).
NMR ¹H and ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).Structural confirmation and identification of major impurities.

Experimental Protocols

Protocol 1: Recrystallization from Dichloromethane (DCM)
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot dichloromethane.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold dichloromethane.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography on Silica Gel
  • TLC Analysis: Determine an appropriate eluent system using TLC. For aminopyridines, a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) with the addition of 0.5-1% triethylamine is a good starting point.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Begin eluting with the chosen solvent system. If necessary, gradually increase the polarity of the eluent to facilitate the elution of the compound.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Column Chromatography Column Chromatography Crude Product->Column Chromatography Sublimation Sublimation Crude Product->Sublimation Pure Product Pure Product Recrystallization->Pure Product Column Chromatography->Pure Product Sublimation->Pure Product HPLC HPLC GC-MS GC-MS Melting Point Melting Point NMR NMR Pure Product->HPLC Pure Product->GC-MS Pure Product->Melting Point Pure Product->NMR

Caption: Workflow for the purification and analysis of this compound.

troubleshooting_logic start Purification Issue? recrystallization Recrystallization Problem? start->recrystallization chromatography Chromatography Problem? start->chromatography low_recovery Low Recovery? recrystallization->low_recovery Yes oiling_out Oiling Out? recrystallization->oiling_out Yes tailing Peak Tailing? chromatography->tailing Yes poor_separation Poor Separation? chromatography->poor_separation Yes solution1 Concentrate Filtrate / Use Co-solvent low_recovery->solution1 solution2 Slow Cooling / Add More Solvent oiling_out->solution2 solution3 Add Basic Modifier / Change Stationary Phase tailing->solution3 solution4 Optimize Mobile Phase / Gradient Elution poor_separation->solution4

Caption: Troubleshooting decision tree for purification issues.

References

Avoiding decomposition of diazonium salts in fluoropyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Fluoropyridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of fluoropyridines, with a focus on avoiding the decomposition of diazonium salt intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of diazonium salt decomposition during fluoropyridine synthesis?

A1: Diazonium salts are inherently unstable intermediates.[1] Their decomposition can be triggered by several factors, including:

  • Elevated Temperatures: Many diazonium salts decompose at or above room temperature. It is crucial to maintain low temperatures (typically 0-5 °C) during their formation and handling.[2][3]

  • Presence of Water: Water can react with the diazonium salt to form undesired phenolic byproducts, such as hydroxypyridines.[4]

  • Light Exposure: Photochemical decomposition can occur, leading to the formation of radical species and subsequent side reactions.

  • Impurities: Transition metal impurities (e.g., copper) and residual nitrous acid can catalyze decomposition.[1][5]

  • Counterion Choice: The stability of a diazonium salt is significantly influenced by its counterion. Smaller counterions like chlorides lead to less stable salts compared to larger, non-nucleophilic counterions like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻).[2][6]

Q2: My Balz-Schiemann reaction is yielding a significant amount of hydroxypyridine. How can I minimize this side reaction?

A2: The formation of hydroxypyridines is a common issue arising from the reaction of the pyridyl diazonium cation with water. To mitigate this, ensure that all reagents and solvents are anhydrous. Conducting the reaction under strictly anhydrous conditions is critical. Using anhydrous hydrogen fluoride or employing aprotic solvents can also reduce the formation of this byproduct.

Q3: I'm observing a low yield in my fluoropyridine synthesis. What are the first troubleshooting steps I should take?

A3: A low yield can stem from various issues. A general troubleshooting approach involves:

  • Identify Byproducts: Use analytical techniques like GC-MS or NMR to identify the major impurities in your crude product.

  • Verify Reagent Quality: Ensure that your aminopyridine starting material is pure and that the sodium nitrite and fluoroboric acid are of high quality.

  • Control Temperature: Strictly maintain the recommended low temperatures during diazotization.

  • Ensure Anhydrous Conditions: Moisture can lead to the formation of phenolic byproducts and reduce the yield of the desired fluoropyridine.

Q4: Are there safer alternatives to isolating diazonium tetrafluoroborate salts?

A4: Yes, due to the potentially explosive nature of isolated diazonium salts, several alternative strategies are employed:[7]

  • In situ Generation: The diazonium salt can be generated and used immediately in the subsequent fluorination step without isolation. This minimizes the accumulation of the hazardous intermediate.[8]

  • Flow Chemistry: Continuous flow reactors offer a safer way to perform the Balz-Schiemann reaction by generating and consuming the diazonium salt in small quantities within the reactor, thus avoiding the accumulation of large amounts of this unstable intermediate.[9][10][11]

  • Triazene Precursors: Aminopyridines can be converted to more stable triazene intermediates. These can be stored and later decomposed under acidic conditions to generate the diazonium salt in situ for fluorination.[7]

Troubleshooting Guides

Guide 1: Low Yield of Fluoropyridine
Symptom Possible Cause(s) Recommended Action(s)
Low or no conversion of aminopyridine 1. Incomplete diazotization. 2. Low quality or decomposed sodium nitrite. 3. Reaction temperature too low for decomposition.1. Ensure stoichiometric amount of sodium nitrite is used. Check for excess nitrous acid with starch-iodide paper.[5] 2. Use fresh, high-purity sodium nitrite. 3. Gradually and carefully increase the decomposition temperature, monitoring for gas evolution.
Formation of hydroxypyridine byproduct Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Consider using anhydrous HF-pyridine complex.
Formation of tar-like substances 1. Uncontrolled decomposition of the diazonium salt. 2. Polymerization of the fluoropyridine product.[12]1. Maintain strict temperature control during diazotization and decomposition. Add sodium nitrite slowly. 2. Work up the reaction mixture promptly after completion.
Formation of biaryl byproducts Radical-mediated side reactions.Consider the use of radical scavengers. Ensure the absence of catalytic metal impurities.
Guide 2: Violent or Uncontrolled Reaction
Symptom Possible Cause(s) Recommended Action(s)
Rapid, exothermic decomposition 1. Accumulation of unstable diazonium salt. 2. Localized heating. 3. Presence of catalytic impurities.1. Add sodium nitrite solution slowly and sub-surface to ensure gradual reaction. 2. Ensure efficient stirring and cooling. 3. Use high-purity reagents and clean glassware.
Solid diazonium salt detonates upon isolation The diazonium salt is shock-sensitive, especially when dry.[1]DO NOT ISOLATE DRY DIAZONIUM SALTS. If isolation is absolutely necessary, handle only very small quantities (<0.75 mmol) and keep the solid damp with a high-boiling inert solvent like petroleum ether.[5][13][14] Use appropriate safety measures, including a blast shield.

Data Presentation

Table 1: Influence of Substituents on the Decomposition Temperature of Arenediazonium Tetrafluoroborates
Substituent PositionSubstituentInitial Decomposition Temperature (°C)
para-F>150
para-Cl~140
para-Br~130
para-I~120
ortho-F~174
ortho-Cl~145
ortho-Br~125
ortho-I~74
para-NO₂~150
para-CH₃~120

Note: Data is generalized from trends observed in arenediazonium salts and may vary for specific pyridyl derivatives.[15][16]

Table 2: Effect of Solvent on the Yield of Fluorobenzene in the Balz-Schiemann Reaction
SolventReaction Temperature (°C)Yield (%)
Chlorobenzene60-90Good to Excellent
Hexane60-90Good to Excellent
Dichloromethane60Poor
Acetonitrile60Poor
No Solvent60Moderate

Note: Low- or non-polar solvents generally give better yields in the thermal Balz-Schiemann reaction.[13][14][17]

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoropyridine via the Balz-Schiemann Reaction

Safety Precautions: This reaction involves the formation of a potentially explosive diazonium salt and the use of corrosive acids. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. A blast shield is highly recommended, especially if isolating the diazonium salt. Have a quenching solution (e.g., aqueous sodium nitrite, followed by sodium bicarbonate) readily available.[3][5]

Materials:

  • 4-Aminopyridine

  • Fluoroboric acid (HBF₄, 48% aqueous solution)

  • Sodium nitrite (NaNO₂)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add fluoroboric acid.

    • Cool the acid to 0-5 °C in an ice-salt bath.

    • Slowly add 4-aminopyridine to the cold acid with vigorous stirring.

    • Prepare a solution of sodium nitrite in water and cool it in an ice bath.

    • Add the cold sodium nitrite solution dropwise to the aminopyridine-acid mixture, ensuring the temperature does not exceed 10 °C.[4]

    • After the addition is complete, stir the mixture for an additional 30-60 minutes at 0-5 °C.

  • Decomposition:

    • The resulting pyridyldiazonium tetrafluoroborate can be decomposed in situ.

    • Slowly and carefully warm the reaction mixture to room temperature, and then gently heat to 40-60 °C.

    • The decomposition is accompanied by the evolution of nitrogen gas. The heating should be controlled to maintain a steady rate of gas evolution.

  • Work-up and Isolation:

    • After gas evolution ceases, cool the reaction mixture to room temperature.

    • Slowly and carefully neutralize the mixture by adding it to a stirred, saturated aqueous solution of sodium bicarbonate. Be cautious as this will generate CO₂ gas.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4-fluoropyridine.

  • Purification:

    • The crude product can be purified by distillation.

Visualizations

decomposition_pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_products Products Aminopyridine Aminopyridine Diazonium_Salt Pyridyldiazonium Tetrafluoroborate Aminopyridine->Diazonium_Salt Diazotization (NaNO₂, HBF₄, 0-5°C) Fluoropyridine Fluoropyridine (Desired Product) Diazonium_Salt->Fluoropyridine Thermal Decomposition (Balz-Schiemann) Hydroxypyridine Hydroxypyridine (Byproduct) Diazonium_Salt->Hydroxypyridine Decomposition (+ H₂O) Other_Byproducts Other Byproducts (e.g., Biaryls) Diazonium_Salt->Other_Byproducts Decomposition (Radical Pathways)

Caption: Reaction pathway for fluoropyridine synthesis and major decomposition side reactions.

troubleshooting_workflow Start Low Yield of Fluoropyridine Analyze Analyze Crude Product (NMR, GC-MS) Start->Analyze Byproduct_Check Major Byproduct? Analyze->Byproduct_Check Hydroxypyridine Hydroxypyridine Byproduct_Check->Hydroxypyridine Yes Unreacted_SM Unreacted Starting Material Byproduct_Check->Unreacted_SM No Tar Tar/Polymer Byproduct_Check->Tar Yes Action_Water Ensure Anhydrous Conditions: - Dry solvents/reagents - Use inert atmosphere Hydroxypyridine->Action_Water Action_Diazotization Optimize Diazotization: - Check NaNO₂ quality - Verify stoichiometry - Ensure low temperature Unreacted_SM->Action_Diazotization Action_Decomp Control Decomposition: - Slow, controlled heating - Ensure efficient stirring Tar->Action_Decomp

Caption: Troubleshooting workflow for low yield in fluoropyridine synthesis.

preventative_measures cluster_goal Goal cluster_conditions Reaction Conditions cluster_reagents Reagents & Intermediates Goal Stable Diazonium Salt & High Fluoropyridine Yield Temp Low Temperature (0-5 °C) Temp->Goal Anhydrous Anhydrous Conditions Anhydrous->Goal Light Protection from Light Light->Goal Counterion Stable Counterion (e.g., BF₄⁻, PF₆⁻) Counterion->Goal InSitu In Situ Generation InSitu->Goal Triazene Use of Triazenes Triazene->Goal

Caption: Key preventative measures to minimize diazonium salt decomposition.

References

Catalyst selection for efficient 3-Amino-5-fluoropyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed technical support for the synthesis of 3-Amino-5-fluoropyridine. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data for catalyst selection.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The primary methods for synthesizing this compound include:

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction using precursors like 3-bromo-5-fluoropyridine or 3,5-difluoropyridine with an ammonia source. This is often preferred for its versatility and functional group tolerance.[1]

  • Hofmann Rearrangement: This classic reaction converts 5-fluoronicotinamide to the target amine using reagents like bromine and sodium hydroxide. It is a cost-effective method if the starting amide is readily available.[2]

  • Catalytic Hydrogenation: This route typically involves the reduction of a more complex precursor, such as 3-amino-2,4,6-tribromo-5-fluoropyridine, using a palladium-on-carbon (Pd/C) catalyst.[2]

  • Reduction of a Nitro-Precursor: Synthesis can be achieved by the reduction of 3-fluoro-5-nitropyridine. This is a common strategy in pyridine chemistry, with various reducing agents and catalysts applicable.

Q2: My Buchwald-Hartwig amination is failing or giving low yield. What are the first parameters I should check?

A2: For a failing Buchwald-Hartwig reaction, systematically check the following:

  • Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel was properly purged and maintained under an inert atmosphere (Argon or Nitrogen).

  • Reagent Quality: Verify the purity and dryness of your solvent, amine source, and base. Water and other impurities can deactivate the catalyst.

  • Catalyst System: The choice of ligand and palladium precatalyst is critical. For electron-deficient pyridines, bulky, electron-rich phosphine ligands (e.g., XPhos, tBuXPhos) are often required.[3] Pre-catalysts are generally more reliable than generating the active species in situ from sources like Pd(OAc)₂.[4][5]

  • Base Selection: The strength of the base (e.g., NaOtBu, K₂CO₃, KOPh) can significantly impact the reaction. Strong bases are common, but weaker bases may be necessary if your substrate is base-sensitive.[5][6]

Q3: Direct amination with ammonia is challenging in Buchwald-Hartwig reactions. What are the alternatives?

A3: Direct coupling with ammonia gas is often inefficient due to its strong binding to palladium catalysts.[1] It is highly recommended to use an "ammonia equivalent" or surrogate. Common and effective surrogates include:

  • Benzophenone Imine: This reagent couples efficiently, and the resulting imine is easily hydrolyzed to the primary amine.[1]

  • Lithium bis(trimethylsilyl)amide (LiHMDS): This is an effective ammonia surrogate, particularly for meta- and para-substituted aryl halides.[7][8]

  • Aqueous Ammonia: Recent protocols have been developed that successfully use aqueous ammonia with specific ligand systems, offering a more direct route.[9]

Q4: I am observing hydrodehalogenation (loss of bromide/chloride) as a major side product. What causes this?

A4: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of aminated. This can be caused by:

  • Presence of Water: Traces of water can lead to the formation of palladium hydride species, which promote the undesired reduction.

  • β-Hydride Elimination: This is an unproductive side reaction that can compete with reductive elimination, leading to the hydrodehalogenated arene.[1]

  • Reaction Temperature: Excessively high temperatures can sometimes favor side reactions. Optimization of the temperature is crucial.

Troubleshooting Guides

Issue 1: Low or No Product Formation in Buchwald-Hartwig Amination
Possible Cause Troubleshooting Step
Catalyst Deactivation Ensure all reagents and solvents are anhydrous and the reaction is under a strict inert atmosphere. Use a pre-catalyst for more reliable generation of the active Pd(0) species.[4][5]
Incorrect Ligand Choice For heteroaryl halides, bulky electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, AdBrettPhos) are often necessary. Screen a panel of ligands to find the optimal one for your specific substrate.[8]
Sub-optimal Base The pKa of the amine and the nature of the halide influence the choice of base. Strong, non-nucleophilic bases like NaOtBu or LHMDS are common. If the substrate is base-sensitive, consider weaker bases like K₃PO₄ or Cs₂CO₃, possibly requiring higher temperatures.
Poor Substrate Reactivity Aryl chlorides are less reactive than bromides or iodides.[4] For chlorides, a more active catalyst system (e.g., a G3 or G4 pre-catalyst with a highly active ligand) may be required. Aryl iodides can sometimes inhibit the catalyst.[5]
Ammonia Source Issue If using an ammonia equivalent like LiHMDS, ensure it is fresh and handled under inert conditions. If using aqueous ammonia, ensure the specific protocol and ligand are designed for its use.[7][9]
Issue 2: Formation of Multiple Unidentified Byproducts
Possible Cause Troubleshooting Step
Side Reactions of Substrate If your starting material (e.g., 3-bromo-5-fluoropyridine) has other reactive functional groups, consider protecting them. The pyridine nitrogen itself can coordinate to the palladium, affecting reactivity.
Double Amination/Arylation If using a di-functionalized starting material or amine, control stoichiometry carefully. For selective mono-amination, using a slight excess of the dihalide may be beneficial.
Ligand Degradation Some phosphine ligands can be sensitive to air or temperature. Store ligands properly and handle them under an inert atmosphere.
Reaction Temperature Too High High temperatures can lead to decomposition of reagents or the catalyst. Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), even if it requires a longer reaction time.[5]

Data Presentation: Catalyst System Comparison

The selection of the catalyst, ligand, and base is crucial for a successful amination. The following tables provide comparative data for different catalytic systems, derived from reactions on analogous aryl halides.

Table 1: Comparison of Palladium Pre-catalysts and Ligands for C-N Coupling

Catalyst/Ligand SystemStarting HalideAmine SourceBaseSolventTemp (°C)Yield (%)Notes
Pd₂(dba)₃ / XPhosAryl BromideAnilineNaOtBuToluene100~85-95A robust, general system for aryl bromides.[3]
[Pd(allyl)Cl]₂ / AdBippyPhosAryl ChlorideFluoroalkylamineKOPhToluene110~80-90Weaker base useful for sensitive substrates.[6]
Pd(OAc)₂ / BINAP3,5-DihalopyridinePolyamineNaOtBuDioxaneReflux~40-60BINAP is a classic bidentate ligand, sometimes less efficient than bulky monophosphines.[10]
XantPhos Pd G3 Pre-catalystAryl HalideAnilineDBUMeCN/PhMe140~80-90Pre-catalyst offers rapid activation; DBU is a soluble organic base.

Table 2: Comparison of Metal Catalysts for Amination Reactions

Metal CatalystTypical LigandBaseSolventTemp (°C)ProsCons
Palladium Bulky Phosphines (e.g., XPhos)NaOtBu, K₂CO₃Toluene, Dioxane80-120Broadest scope, high efficiency, well-studied.[1]High cost, potential for product contamination.
Copper Diamines, PhenanthrolineK₂CO₃, Cs₂CO₃DMF, DMSO110-140Lower cost, effective for some substrates.Often requires higher temperatures and longer reaction times; narrower scope than palladium.
Nickel Phosphines, NHCsNaOtBuToluene80-110Lower cost than palladium, can be effective for aryl chlorides.Can be more sensitive to air and water; catalytic cycles can be complex.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination using an Ammonia Equivalent

This protocol is a general starting point for the synthesis of this compound from 3-bromo-5-fluoropyridine, using LiHMDS as an ammonia surrogate.

Materials:

  • 3-bromo-5-fluoropyridine

  • XPhos Pd G3 pre-catalyst (or Pd₂(dba)₃ + XPhos ligand)

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M solution in THF

  • Anhydrous Toluene

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add 3-bromo-5-fluoropyridine (1.0 equiv), the XPhos Pd G3 pre-catalyst (0.02 equiv, 2 mol%).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Under a positive flow of argon, add anhydrous toluene (to make a ~0.1 M solution).

  • Base Addition: Add LiHMDS solution (1.5 equiv) dropwise at room temperature while stirring.

  • Reaction: Heat the reaction mixture to 100 °C in a preheated oil bath. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours.

  • Workup and Hydrolysis: After the starting material is consumed, cool the mixture to room temperature. Slowly add 1 M HCl to quench the reaction and hydrolyze the silylamine intermediate. Stir for 1 hour.

  • Extraction: Neutralize the mixture with saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis via Hofmann Rearrangement

This protocol describes the synthesis from 5-fluoronicotinamide.[2]

Materials:

  • 5-fluoronicotinamide

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Deionized water

Procedure:

  • Prepare Hypobromite Solution: In a flask, dissolve NaOH (32 g) in water (140 mL). Cool the solution to 8 °C in an ice bath. Slowly add bromine (19.2 g) dropwise. Stir the resulting mixed solution for 1 hour.

  • Amide Addition: Add 5-fluoronicotinamide (19 g) portion-wise to the hypobromite solution, maintaining the temperature at 25 °C. Stir for 2 hours.

  • Reaction: Heat the mixture to 85 °C and maintain for 2 hours, monitoring completion by TLC.

  • Isolation: Cool the reaction to room temperature. Add additional NaOH solution (160 mL) and stir for 30 minutes.

  • Filtration and Drying: Filter the resulting solid. Dry the solid under vacuum at 50 °C for 2 hours to yield the yellow solid product, this compound (yield reported as 87.2%).[2]

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X (3-Bromo-5-fluoropyridine) AmineCoord Amine Coordination [L-Pd(II)(Ar)(NHR₂)]+X⁻ OxAdd->AmineCoord + R₂NH (Ammonia Equivalent) RedElim Reductive Elimination Complex L-Pd(II)(Ar)(NR₂) AmineCoord->RedElim - Base-H⁺X⁻ (Deprotonation) RedElim->Pd0 Reductive Elimination Product Ar-NR₂ (this compound) RedElim->Product CatalystRegen Catalyst Regeneration

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow Troubleshooting Low Yield in Buchwald-Hartwig Amination Start Low or No Yield Observed Check_Inert Verify Inert Atmosphere & Reagent Purity Start->Check_Inert Check_Inert->Start [ Contamination Found ] Check_Catalyst Screen Different Ligand/Pre-catalyst Check_Inert->Check_Catalyst [ Atmosphere OK ] Check_Base Optimize Base (Strength & Stoichiometry) Check_Catalyst->Check_Base [ No Improvement ] Success Reaction Optimized Check_Catalyst->Success [ Yield Improves ] Check_Temp Adjust Temperature (e.g., 80-110°C) Check_Base->Check_Temp [ No Improvement ] Check_Base->Success [ Yield Improves ] Check_Temp->Success [ Yield Improves ] Failure Consider Alternative Route (e.g., Hofmann, SNAr) Check_Temp->Failure [ No Improvement ]

Caption: Logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Scaling Up the Production of 3-Amino-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-Amino-5-fluoropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include 3-amino-2,4,6-tribromo-5-fluoropyridine and 5-fluoronicotinamide.[1] Another approach involves the fluorination of aminopyridine compounds using an improved Balz-Schiemann reaction.[2]

Q2: What are the key reaction types involved in the synthesis of this compound?

A2: The synthesis can involve several reaction types, including hydrogenation, Hofmann rearrangement, and diazotization followed by fluorination (Balz-Schiemann reaction). The choice of reaction depends on the starting material.

Q3: What are the typical yields and purity for this compound synthesis?

A3: Yields and purity can vary depending on the synthetic route and reaction conditions. For example, one method starting from 5-fluoronicotinamide reports a yield of 87.2%.[1] Another method involving hydrogenation of 3-amino-2,4,6-tribromo-5-fluoropyridine reports a purity of over 95%.[1]

Q4: What are the critical safety precautions to consider when handling the reagents for this synthesis?

A4: It is crucial to handle all chemicals with appropriate personal protective equipment (PPE), including gloves, eye protection, and face protection.[3] When dealing with reactions involving bromine, ensure proper ventilation and quenching procedures are in place. For hydrogenation reactions, use a suitable apparatus like a Parr hydrogenator and handle palladium catalysts with care, as they can be pyrophoric.[1] Always consult the Safety Data Sheet (SDS) for each reagent.[4]

Q5: How can the progress of the reaction be monitored?

A5: Thin-layer chromatography (TLC) is a common method to monitor the completion of the reaction.[1] High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of reaction progress and purity assessment.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Catalyst poisoning or deactivation (for hydrogenation). - Loss of product during workup and extraction.- Monitor the reaction using TLC or HPLC until the starting material is consumed. - Optimize the reaction temperature. For the Hofmann rearrangement of 5-fluoronicotinamide, the temperature is raised to 85°C.[1] - Ensure the catalyst is fresh and handled under an inert atmosphere if necessary. - Optimize the extraction solvent and procedure. Ensure the pH is appropriate to maximize the recovery of the amine product.
Impure Product - Presence of unreacted starting materials or intermediates. - Formation of side products. - Inefficient purification.- Ensure the reaction goes to completion. - Control the reaction temperature and addition rate of reagents to minimize side reactions. - Recrystallization is a common method for purification. Dichloromethane (DCM) has been used as a recrystallization solvent.[1] Column chromatography can also be employed for more challenging separations.
Reaction Stalls (Hydrogenation) - Inactive catalyst. - Insufficient hydrogen pressure. - Presence of catalyst poisons in the starting material or solvent.- Use a fresh batch of palladium on carbon (Pd/C) catalyst. - Ensure the Parr apparatus is properly sealed and pressurized. - Purify the starting material and use high-purity solvents.
Difficulty in Isolating the Product - Product is highly soluble in the reaction solvent. - Emulsion formation during extraction.- After reaction completion, water is added, and the product is extracted into a suitable organic solvent like DCM.[1] If the product is water-soluble, consider salting out with brine. - To break emulsions, try adding a small amount of brine or filtering the mixture through a pad of celite.

Experimental Protocols

Method 1: From 5-Fluoronicotinamide via Hofmann Rearrangement

This method involves the conversion of an amide to an amine using bromine and sodium hydroxide.

Experimental Workflow:

G cluster_prep Preparation of Hypobromite Solution cluster_reaction Hofmann Rearrangement cluster_workup Workup and Isolation NaOH Dissolve 32g NaOH in 140ml Water Br2 Add 19.2g Bromine dropwise at 8°C NaOH->Br2 Mix1 Stir for 1 hour Br2->Mix1 Add_Amide Add 19g 5-Fluoronicotinamide to the mixed solution at 25°C Mix1->Add_Amide Stir_RT Stir for 2 hours at 25°C Add_Amide->Stir_RT Heat Heat to 85°C and react for 2 hours Stir_RT->Heat Monitor Monitor reaction by TLC Heat->Monitor Cool Cool to room temperature Monitor->Cool Add_NaOH Add 160ml NaOH solution and stir for 30 min Cool->Add_NaOH Filter Filter to obtain solid Add_NaOH->Filter Dry Dry under vacuum at 50°C for 2 hours Filter->Dry Product Obtain 15g of this compound (Yellow Solid) Dry->Product

Caption: Workflow for the synthesis of this compound from 5-Fluoronicotinamide.

Detailed Protocol:

  • In a suitable reactor, dissolve 32 g of solid sodium hydroxide in 140 ml of water.

  • Cool the solution to 8°C and add 19.2 g of bromine dropwise while maintaining the temperature.

  • After the addition is complete, continue stirring for 1 hour to obtain mixed solution 1.

  • To this mixed solution, add 19 g of 5-fluoronicotinamide, controlling the temperature at 25°C.

  • Stir the mixture for 2 hours at 25°C.

  • Heat the reaction mixture to 85°C and maintain for 2 hours, monitoring the reaction by TLC until completion.

  • Cool the reaction mixture to room temperature.

  • Add 160 ml of sodium hydroxide solution and stir for 30 minutes.

  • Filter the resulting solid.

  • Dry the solid under vacuum at 50°C for 2 hours to yield a yellow solid of 5-fluoro-3-aminopyridine.[1]

Method 2: From 3-Amino-2,4,6-tribromo-5-fluoropyridine via Hydrogenation

This method involves the removal of bromine atoms using hydrogen gas and a palladium catalyst.

Experimental Workflow:

G cluster_reaction Hydrogenation Reaction cluster_workup Workup and Isolation Reactants Prepare a solution of: - 0.9g 3-amino-2,4,6-tribromo-5-fluoropyridine - 1.1 cm³ Triethylamine - 0.1g 5% Pd-C catalyst - 15 cm³ DCM Hydrogenate Hydrogenate in a Parr apparatus for 18 hours Reactants->Hydrogenate Add_Water Add 20 cm³ of water Hydrogenate->Add_Water Filter Filter the mixture Add_Water->Filter Extract Extract with DCM Filter->Extract Dry Dry the DCM solution with MgSO₄ Extract->Dry Evaporate Evaporate the solvent Dry->Evaporate Product Obtain 0.3g of this compound (>95% purity) Evaporate->Product

Caption: Workflow for the synthesis of this compound via hydrogenation.

Detailed Protocol:

  • In a Parr apparatus, prepare a solution of 0.9 g (2.6 mmol) of 3-amino-2,4,6-tribromo-5-fluoropyridine, 1.1 cm³ (7.9 mmol) of triethylamine, and 0.1 g of 5% Pd-C catalyst in 15 cm³ of DCM.

  • Hydrogenate the mixture for 18 hours.

  • After the reaction is complete, add 20 cm³ of water to the mixture.

  • Filter the mixture and extract the aqueous layer with DCM.

  • Combine the DCM extracts and dry over magnesium sulfate (MgSO₄).

  • Evaporate the solvent to yield this compound.[1]

Quantitative Data Summary

Synthesis Route Starting Material Key Reagents Reaction Time Yield Purity Reference
Hofmann Rearrangement5-FluoronicotinamideBromine, Sodium Hydroxide4 hours87.2%Not specified[1]
Hydrogenation3-Amino-2,4,6-tribromo-5-fluoropyridineH₂, 5% Pd-C, Triethylamine18 hoursNot specified>95%[1]
Improved Balz-SchiemannAminopyridine compoundsAnhydrous hydrogen fluoride, Sodium Nitrite30 min - 1 hourOverall yield 72.5% - 78.7%Not specified[2]

References

Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative NMR Analysis of 3-Amino-5-fluoropyridine and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Understanding the Molecular Environment through NMR

The chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra are exquisitely sensitive to the electronic environment of each nucleus within a molecule. In the case of 3-Amino-5-fluoropyridine, the interplay of the electron-donating amino group (-NH₂) and the electron-withdrawing fluorine atom (-F) on the pyridine ring creates a unique electronic landscape, which is reflected in its NMR spectra.

To approximate the spectral features of this compound, we can analyze the spectra of its parent compounds, 3-aminopyridine and 3-fluoropyridine. Furthermore, published data for a derivative, 4-((5-Fluoropyridin-2-yl)amino)-1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile, provides valuable, albeit indirect, information.

Comparative Analysis of ¹H NMR Spectral Data

The ¹H NMR spectra of pyridine derivatives are characterized by signals in the aromatic region, typically between 7.0 and 9.0 ppm. The position and splitting pattern of these signals are dictated by the nature and position of the substituents.

CompoundSolventH-2 (δ, ppm)H-4 (δ, ppm)H-6 (δ, ppm)Other Protons (δ, ppm)
3-Aminopyridine CDCl₃8.086.978.00NH₂: 3.89
3-Fluoropyridine CDCl₃8.35 (d, J=2.6 Hz)7.30 (ddd, J=8.6, 4.4, 2.6 Hz)8.45 (d, J=4.4 Hz)-
4-((5-Fluoropyridin-2-yl)amino)-... [1]DMSO-d₆-7.87 (d, J=5.8 Hz)8.38 (s)NH: 11.63, NMe: 2.95, Pyrrole H-3: 7.59 (d, J=5.8 Hz)

Analysis:

  • 3-Aminopyridine: The amino group at the 3-position is expected to shield the protons on the ring, particularly the ortho (H-2 and H-4) and para (H-6) positions, causing them to appear at a relatively upfield chemical shift compared to unsubstituted pyridine.

  • 3-Fluoropyridine: The highly electronegative fluorine atom at the 3-position will deshield the adjacent protons (H-2 and H-4), shifting their signals downfield. The characteristic coupling between fluorine and the neighboring protons (J-coupling) is also expected.

  • This compound (Predicted): Based on the additive effects of the amino and fluoro groups, we can predict the approximate chemical shifts for this compound. The amino group at C-3 would shield H-2, H-4, and H-6, while the fluorine at C-5 would deshield H-4 and H-6. The resulting spectrum would likely show a complex pattern with ¹H-¹⁹F coupling.

  • Derivative Data: The data for 4-((5-Fluoropyridin-2-yl)amino)-1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile shows the pyridine protons in a downfield region, influenced by the complex substituent at the 2-position.[1]

Comparative Analysis of ¹³C NMR Spectral Data

The ¹³C NMR spectra provide direct information about the carbon skeleton of a molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents.

CompoundSolventC-2 (δ, ppm)C-3 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)
3-Aminopyridine ------
3-Fluoropyridine ------
4-((5-Fluoropyridin-2-yl)amino)-... [1]DMSO-d₆146.6134.2117.3126.4 (d, JCF)134.5

Analysis:

  • 3-Aminopyridine: The electron-donating amino group is expected to cause a significant upfield shift (shielding) of the ipso-carbon (C-3) and the ortho (C-2, C-4) and para (C-6) carbons.

  • 3-Fluoropyridine: The electronegative fluorine atom will induce a large downfield shift (deshielding) of the ipso-carbon (C-3) and will also influence the chemical shifts of the other ring carbons. A large one-bond carbon-fluorine coupling constant (¹JCF) is a characteristic feature.

  • This compound (Predicted): The spectrum would be a composite of the effects of both substituents. The C-3 would be shielded by the amino group, while the C-5 would be significantly deshielded by the fluorine atom and exhibit a large ¹JCF. The other carbon signals would also be influenced by both groups.

  • Derivative Data: In the provided derivative data, the chemical shifts of the pyridine ring are influenced by the substituent at the 2-position.[1] The carbon attached to the fluorine (C-5) shows a characteristic splitting due to C-F coupling.[1]

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of pyridine derivatives is outlined below.

Sample Preparation:

  • Weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher field instrument.

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 16-64, depending on the concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: 0-12 ppm.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz or higher.

  • Pulse Sequence: Standard proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 0-200 ppm.

  • Temperature: 298 K.

Visualizing Structural Relationships

The following diagram illustrates the structure of this compound and highlights the key nuclei for NMR analysis.

References

Navigating the Fragmentation Landscape: A Comparative Guide to the Mass Spectrometry of 3-Amino-5-fluoropyridine and a Predicted Pattern

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mass spectral fragmentation of novel compounds is crucial for structural elucidation and metabolite identification. This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-Amino-5-fluoropyridine against experimentally determined patterns of structurally related compounds. Due to the absence of publicly available experimental mass spectral data for this compound, this guide offers a theoretically derived fragmentation pattern based on established principles and data from similar molecules.

Comparative Fragmentation Data

The following table summarizes the key mass-to-charge ratios (m/z) and relative abundances of fragments for this compound (predicted) and its comparator compounds: 3-Aminopyridine, 3-Fluoropyridine, and 2-Aminopyridine. This data facilitates a direct comparison of the influence of the amino and fluoro substituents on the fragmentation of the pyridine ring.

m/zPredicted Relative Abundance (this compound)3-Aminopyridine3-Fluoropyridine2-AminopyridineProposed Fragment Identity
112100% (Base Peak)---[C₅H₅FN₂]⁺• (Molecular Ion)
94-100% (Base Peak)-100% (Base Peak)[C₅H₆N₂]⁺• (Molecular Ion)
97--100% (Base Peak)-[C₅H₄FN]⁺• (Molecular Ion)
85Moderate---[M - HCN]⁺•
67Moderate75%-78%[M - HCN - H₂]⁺•
70--50%-[M - HCN]⁺•
52Low15%12%20%[C₄H₄]⁺•
39Low30%8%35%[C₃H₃]⁺

Note: The fragmentation pattern for this compound is a prediction based on the fragmentation of the comparator compounds and established chemical principles.

Predicted Fragmentation Pathway of this compound

The proposed fragmentation of this compound under electron ionization is expected to initiate with the formation of a stable molecular ion at m/z 112, which is predicted to be the base peak due to the stability of the aromatic system. Subsequent fragmentation is likely to proceed through the characteristic loss of neutral molecules such as hydrogen cyanide (HCN), a common fragmentation pathway for pyridine-containing compounds. The presence of the fluorine atom may also lead to the loss of a fluorine radical, although this is generally less favorable than the loss of HCN.

fragmentation_pathway M [C₅H₅FN₂]⁺• m/z = 112 (Molecular Ion) F1 [C₄H₄FN]⁺• m/z = 85 M->F1 - HCN F3 [C₅H₄N₂]⁺• m/z = 93 M->F3 - F• F2 [C₄H₂FN]⁺• m/z = 83 F1->F2 - H₂

Caption: Predicted Fragmentation Pathway of this compound.

General Experimental Workflow for Mass Spectrometry Analysis

The following diagram illustrates a typical workflow for the analysis of a solid organic compound, such as this compound, using electron ionization mass spectrometry.

experimental_workflow cluster_prep Sample Preparation cluster_intro Sample Introduction cluster_ms Mass Spectrometry cluster_data Data Analysis P1 Weigh Solid Sample P2 Dissolve in Volatile Solvent (e.g., Methanol, Dichloromethane) P1->P2 I1 Introduce Solution via Direct Insertion Probe or GC Inlet P2->I1 I2 Volatilize Sample in High Vacuum I1->I2 MS1 Electron Ionization (70 eV) I2->MS1 MS2 Mass Analyzer (e.g., Quadrupole, TOF) MS1->MS2 MS3 Detector MS2->MS3 D1 Generate Mass Spectrum MS3->D1 D2 Identify Molecular Ion and Fragment Ions D1->D2 D3 Elucidate Fragmentation Pathway D2->D3

Caption: General Experimental Workflow for EI-MS Analysis.

Experimental Protocols

A general protocol for acquiring an electron ionization mass spectrum of a solid, volatile organic compound is as follows:

1. Sample Preparation:

  • Accurately weigh approximately 1-2 mg of the solid sample.

  • Dissolve the sample in a minimal amount of a volatile solvent (e.g., methanol, dichloromethane, or acetone) to a final concentration of approximately 1 mg/mL.

2. Instrument Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 200-250 °C

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 35-500

  • Sample Introduction: A direct insertion probe or a gas chromatograph (GC) inlet can be used. For direct insertion, a small aliquot (1-2 µL) of the sample solution is deposited onto the probe tip, the solvent is allowed to evaporate, and the probe is then inserted into the ion source.

3. Data Acquisition:

  • Acquire the mass spectrum by scanning the specified m/z range.

  • The data system will generate a plot of relative ion abundance versus m/z.

4. Data Analysis:

  • Identify the molecular ion peak (M⁺•), which corresponds to the molecular weight of the compound.

  • Identify the major fragment ions and their relative abundances.

  • Propose a fragmentation pathway based on the observed neutral losses from the molecular ion and subsequent fragment ions.

This guide provides a foundational understanding of the expected mass spectral behavior of this compound and a framework for its experimental analysis. The comparative data highlights the predictable yet distinct fragmentation patterns that arise from subtle structural modifications, offering valuable insights for researchers in the field of drug discovery and development.

A Comparative Study of 3-Amino-5-fluoropyridine and Other Key Aminopyridines for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physicochemical and biological properties of 3-Amino-5-fluoropyridine and other structurally related aminopyridines, including 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine. The strategic incorporation of fluorine into the pyridine ring can significantly modulate a compound's metabolic stability, basicity (pKa), and overall pharmacokinetic profile, making this compound a compound of high interest in modern medicinal chemistry.[1] This document presents key experimental data in a comparative format, details relevant experimental protocols, and visualizes associated biological pathways to aid in drug discovery and development endeavors.

Physicochemical Properties: A Comparative Overview

The introduction of a fluorine atom, a strong electron-withdrawing group, is a common strategy to enhance the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] This substitution also significantly impacts the basicity (pKa) of the pyridine nitrogen, which can influence a molecule's solubility, permeability, and potential for off-target interactions. The following table summarizes key physicochemical properties of this compound and its non-fluorinated analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKaAqueous SolubilityLogP
This compound C₅H₅FN₂112.1185 - 89No experimental data foundNo experimental data foundNo experimental data found
2-Aminopyridine C₅H₆N₂94.12596.82 (at 20°C)890 g/L0.53
3-Aminopyridine C₅H₆N₂94.1260 - 636.04 (at 25°C)>1000 g/L0.110
4-Aminopyridine C₅H₆N₂94.12155 - 1589.11 (at 25°C)112 g/L (at 20°C)-0.76 (at pH 7.4)

Note: The physicochemical data presented are compiled from various sources and may have been determined under different experimental conditions. Direct comparative studies are limited.[2][3][4][5][6][7][8]

Biological Activities and Signaling Pathways

Aminopyridine derivatives exhibit a wide range of biological activities and are known to interact with various enzymes and receptors.[1] Two notable areas of activity are the inhibition of acetylcholinesterase and the modulation of sigma-2 receptors.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine (ACh).[9][10] Inhibition of AChE increases the levels of ACh in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease.[9] Aminopyridine derivatives have been investigated as AChE inhibitors.[11] The mechanism of action involves the inhibitor binding to the active site of the enzyme, preventing the breakdown of acetylcholine.[10]

Acetylcholinesterase_Inhibition ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Binds to active site Inhibited_AChE Inhibited Acetylcholinesterase ACh->Inhibited_AChE Products Choline + Acetate AChE->Products Hydrolysis AChE->Inhibited_AChE Inhibitor Aminopyridine Derivative Inhibitor->AChE Binds to active site

Caption: Mechanism of Acetylcholinesterase Inhibition. (Within 100 characters)

Sigma-2 Receptor Modulation

The sigma-2 receptor, encoded by the TMEM97 gene, is a transmembrane protein primarily located in the endoplasmic reticulum.[12][13] It is highly expressed in proliferating cells, including various cancer cell lines, making it an attractive target for cancer therapeutics and imaging agents.[12][14] Sigma-2 receptor ligands can induce cell death through apoptotic and non-apoptotic pathways.[14] The downstream signaling of the sigma-2 receptor is complex and can involve interactions with other proteins like the progesterone receptor membrane component 1 (PGRMC1) and modulation of calcium signaling and pathways involving EGFR, PKC, and Raf.[12][15]

Sigma2_Receptor_Signaling cluster_membrane Endoplasmic Reticulum Membrane cluster_downstream Downstream Signaling Sigma2R Sigma-2 Receptor (TMEM97) PGRMC1 PGRMC1 Sigma2R->PGRMC1 Interacts with Ca_signaling Ca²⁺ Signaling Sigma2R->Ca_signaling EGFR_pathway EGFR Pathway Sigma2R->EGFR_pathway Apoptosis Apoptosis Sigma2R->Apoptosis PKC PKC EGFR_pathway->PKC Raf Raf PKC->Raf Cell_Proliferation Cell Proliferation Raf->Cell_Proliferation Aminopyridine Aminopyridine Ligand Aminopyridine->Sigma2R Binds

Caption: Potential Sigma-2 Receptor Signaling Pathways. (Within 100 characters)

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of the physicochemical and biological properties of drug candidates.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of an aminopyridine derivative.

Methodology:

  • Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers of pH 4, 7, and 10.

  • Sample Preparation: Dissolve a precisely weighed amount of the test compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration (e.g., 1-10 mM).

  • Titration Setup: Place the sample solution in a thermostated vessel and immerse a calibrated pH electrode and a titrant delivery tube.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte. Add the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.

Kinetic Solubility Assay by UV-Vis Spectrophotometry

Objective: To determine the kinetic aqueous solubility of an aminopyridine derivative.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).

  • Assay Plate Preparation: In a 96-well filter plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 1.5-2 hours) to allow the compound to dissolve and reach a state of supersaturation, followed by precipitation of the excess compound.

  • Filtration: Separate the undissolved solid by vacuum filtration through the filter plate into a corresponding 96-well UV-transparent collection plate.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate by measuring the UV absorbance at a predetermined wavelength (λmax) using a UV-Vis plate reader.

  • Data Analysis: Calculate the solubility based on a standard curve prepared from known concentrations of the test compound.

Determination of LogP by HPLC

Objective: To determine the octanol-water partition coefficient (LogP) of an aminopyridine derivative using High-Performance Liquid Chromatography (HPLC).

Methodology:

  • System Setup: Use a reverse-phase HPLC system with a C18 column. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

  • Standard Preparation: Prepare solutions of a series of standard compounds with known LogP values.

  • Sample Preparation: Prepare a solution of the test compound in a suitable solvent.

  • Chromatographic Analysis: Inject the standard compounds and the test compound into the HPLC system and record their retention times.

  • Data Analysis:

    • Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time of the column.

    • Plot the logarithm of the capacity factor (log k) of the standard compounds against their known LogP values to generate a calibration curve.

    • Determine the LogP of the test compound by interpolating its log k value on the calibration curve.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To assess the metabolic stability of an aminopyridine derivative in the presence of liver microsomes.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare a solution of the test compound at a known concentration.

    • Thaw liver microsomes (e.g., human, rat, or mouse) on ice.

    • Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

  • Incubation:

    • In a microcentrifuge tube, pre-incubate the test compound and liver microsomes in the reaction buffer at 37°C for a short period (e.g., 5 minutes).

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the inhibitory activity of an aminopyridine derivative against acetylcholinesterase.

Methodology:

  • Reagent Preparation:

    • Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).

    • Prepare a solution of acetylthiocholine iodide (ATCI), the substrate.

    • Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the chromogen.

    • Prepare a solution of acetylcholinesterase enzyme.

    • Prepare various concentrations of the test inhibitor.

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test inhibitor solution to the appropriate wells.

    • Add the acetylcholinesterase enzyme solution to all wells except the blank.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).

    • Initiate the reaction by adding the ATCI substrate solution to all wells.

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).[16][17][18][19]

Sigma-2 Receptor Binding Assay

Objective: To determine the binding affinity of an aminopyridine derivative to the sigma-2 receptor.

Methodology:

  • Membrane Preparation: Prepare membrane homogenates from a tissue source rich in sigma-2 receptors (e.g., rat liver).

  • Radioligand: Use a suitable radioligand with high affinity and selectivity for the sigma-2 receptor (e.g., [³H]-DTG in the presence of a sigma-1 receptor masking agent like (+)-pentazocine).

  • Binding Assay:

    • In a 96-well plate, incubate the membrane homogenate with the radioligand at a fixed concentration and varying concentrations of the unlabeled test compound (competitor).

    • Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 90-120 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[20][21][22][23]

References

A Comparative Analysis of Chemical Reactivity: 2-Amino-5-fluoropyridine vs. 3-Amino-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of isomeric building blocks is paramount for efficient synthesis design and the discovery of novel therapeutics. This guide provides an in-depth comparison of the chemical reactivity of 2-Amino-5-fluoropyridine and 3-Amino-5-fluoropyridine, supported by established chemical principles and illustrative experimental data.

The placement of the amino group on the pyridine ring, in conjunction with the electron-withdrawing fluorine atom, significantly influences the electron density distribution and, consequently, the reactivity of these two isomers. This comparison will delve into their behavior in key reaction classes, including electrophilic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions.

Electronic Properties and Predicted Reactivity

The reactivity of a substituted pyridine ring is governed by the interplay of inductive and resonance effects of its substituents. The fluorine atom at the 5-position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The amino group, conversely, has an electron-withdrawing inductive effect but a strong electron-donating resonance effect (+R).

The position of the amino group is crucial. In 2-Amino-5-fluoropyridine , the amino group is at an ortho/para-directing position relative to the ring nitrogen, which can significantly influence the electron density of the ring through resonance. In This compound , the amino group is at a meta-directing position, and its resonance effect on the ring is different. These electronic differences are reflected in their predicted reactivity.

The following diagram illustrates the logical relationship between substituent effects and predicted reactivity.

G substituent Substituent Properties (Amino and Fluoro Groups) electronic_effects Electronic Effects (Inductive vs. Resonance) substituent->electronic_effects position Positional Isomerism (2-Amino vs. 3-Amino) position->electronic_effects electron_density Pyridine Ring Electron Density electronic_effects->electron_density reactivity Chemical Reactivity electron_density->reactivity electrophilic Electrophilic Substitution reactivity->electrophilic nucleophilic Nucleophilic Substitution reactivity->nucleophilic coupling Metal-Catalyzed Coupling reactivity->coupling

Caption: Logical workflow from substituent properties to chemical reactivity.

Comparative Reactivity in Key Transformations

Reaction Type2-Amino-5-fluoropyridineThis compoundRationale
Electrophilic Aromatic Substitution Generally less reactive. Substitution, if forced, would likely occur at C3 or C6.Generally more reactive. Substitution is predicted to occur at C2, C4, or C6.The pyridine nitrogen is deactivating towards electrophilic attack. The amino group is activating, but its effect is modulated by the isomer position. In the 3-amino isomer, the C2, C4, and C6 positions are all activated by the amino group through resonance.
Nucleophilic Aromatic Substitution (of Fluorine) More reactive.Less reactive.The fluorine at the 5-position is meta to the ring nitrogen. Nucleophilic attack at C5 is activated by the electron-withdrawing nature of the ring nitrogen, but the position of the amino group can influence the stability of the Meisenheimer intermediate. The 2-amino group can better stabilize the negative charge in the intermediate through resonance.
Metal-Catalyzed Cross-Coupling The amino group can act as a directing group and may chelate with the metal catalyst, potentially influencing reactivity and selectivity.[3][4]The amino group is less likely to act as a strong directing group in the same manner as the 2-amino isomer.The proximity of the 2-amino group to the reaction center (e.g., a C-Br bond at C3 or C6) can facilitate catalyst coordination.

Experimental Protocols

The following are representative protocols for key reactions, adapted from procedures for structurally similar aminopyridines. Optimization for the specific substrates, 2-Amino-5-fluoropyridine and this compound, may be necessary.

Protocol 1: Suzuki-Miyaura Cross-Coupling (Illustrative)

This protocol is adapted for the coupling of a bromo-aminopyridine with a boronic acid, a common transformation for these building blocks.

Materials:

  • Amino-fluoro-bromopyridine (e.g., 2-Amino-3-bromo-5-fluoropyridine or 3-Amino-2-bromo-5-fluoropyridine) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol)

  • K₃PO₄ (2.0 mmol)

  • 1,4-Dioxane/H₂O (4:1, 5 mL)

Procedure:

  • To an oven-dried flask, add the amino-fluoro-bromopyridine, arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The following diagram outlines the general workflow for this Suzuki coupling.

G start Start: Assemble Reactants (Aminofluorobromopyridine, Boronic Acid, Catalyst, Base) inert Inert Atmosphere (Evacuate & Backfill) start->inert solvent Add Solvent (Dioxane/H₂O) inert->solvent heat Heat and Stir (90 °C, 12-16h) solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup (Quench, Extract) monitor->workup purify Purification (Column Chromatography) workup->purify product Final Product purify->product

References

Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallography of 3-Amino-5-fluoropyridine and Related Structures

Author: BenchChem Technical Support Team. Date: December 2025

While a definitive public crystal structure of 3-Amino-5-fluoropyridine remains to be elucidated, its structural validation can be effectively guided by comparative analysis with crystallographically characterized pyridine derivatives. This guide provides a comprehensive comparison with 3-Aminopyridine, 2-Aminopyridine, and 3-Fluoropyridine, offering researchers, scientists, and drug development professionals a framework for understanding the anticipated structural features of this compound and the experimental methodology required for its definitive validation.

This document delves into the crystallographic data of these key analogues to predict the influence of amino and fluoro substituents on the pyridine ring's geometry. Furthermore, a detailed experimental protocol for single-crystal X-ray diffraction is provided to facilitate the structural determination of this compound.

Comparative Crystallographic Data

The precise arrangement of atoms within a crystal lattice, determined through X-ray diffraction, reveals critical information about bond lengths, bond angles, and intermolecular interactions. This data is fundamental in drug design and materials science for understanding molecular recognition and physicochemical properties. Below is a comparison of the key crystallographic parameters for selected pyridine derivatives. The data for this compound is presented as "Expected" based on the analysis of the alternatives.

ParameterThis compound (Expected)3-Aminopyridine[1]2-Aminopyridine3-Fluoropyridine
Crystal System Monoclinic or OrthorhombicMonoclinic[1]MonoclinicOrthorhombic[2]
Space Group P2₁/c or similarCc[1]P2₁/aPna2₁[2]
a (Å) ~6.0 - 7.06.186(4)[1]5.6617.52[2]
b (Å) ~15.0 - 16.015.298(6)[1]5.928.97[2]
c (Å) ~5.5 - 6.55.713(3)[1]13.9011.35[2]
**β (°) **~110 - 115110.54(2)[1]109.890[2]
Key Bond Lengths (Å)
C-N (amino)~1.37 - 1.391.384[1]~1.35-
C-F~1.34 - 1.36--~1.35
Key Bond Angles (°)
C-C-N (amino)~120 - 122120.9[1]~119-
C-C-F~118 - 120--~119

Analysis of Structural Trends:

The crystallographic data of the reference compounds reveal the significant influence of substituent position and nature on the pyridine ring's geometry. In 3-Aminopyridine, the C-N amino bond length of 1.384 Å suggests a degree of double bond character due to resonance, a feature also anticipated in this compound. The introduction of a highly electronegative fluorine atom is expected to shorten the adjacent C-C and C-N bonds and influence the overall planarity and crystal packing through potential hydrogen bonding and dipole-dipole interactions. The comparison with 3-Fluoropyridine will be particularly insightful in dissecting the electronic effects of the fluorine atom on the aromatic system.

Experimental Protocol for Single-Crystal X-ray Diffraction

The definitive validation of the this compound structure requires the following established crystallographic workflow.

1. Crystal Growth:

  • Objective: To obtain single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).

  • Method: Slow evaporation from a suitable solvent is a common technique. A near-saturated solution of this compound in a solvent such as ethanol, methanol, or a mixture including a less polar co-solvent like hexane, is prepared. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent over several days to weeks.

2. Crystal Mounting and Data Collection:

  • Objective: To mount a suitable crystal and collect diffraction data using an X-ray diffractometer.

  • Procedure:

    • A well-formed, clear crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

    • The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

    • The crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).

    • A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Data Processing and Structure Solution:

  • Objective: To process the raw diffraction data and solve the crystal structure.

  • Software: Programs such as SHELXS or Olex2 are commonly used.

  • Steps:

    • The collected images are integrated to determine the intensities of the diffraction spots.

    • The unit cell parameters and space group are determined from the positions of the reflections.

    • The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.

    • An atomic model is built into the electron density map.

4. Structure Refinement:

  • Objective: To refine the atomic model to best fit the experimental data.

  • Procedure:

    • The atomic coordinates, displacement parameters, and other structural parameters are refined using a least-squares minimization algorithm.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • The final refined structure is validated using metrics such as the R-factor and goodness-of-fit.

Visualizing the Workflow and Potential Applications

To further clarify the experimental process and conceptualize the utility of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Analysis cluster_validation Validation a Dissolve this compound b Slow Evaporation a->b c Single Crystal Formation b->c d Mount Crystal c->d e X-ray Diffraction d->e f Collect Diffraction Patterns e->f g Process Data f->g h Solve Structure (Direct Methods) g->h i Refine Atomic Model h->i j Final Validated Structure i->j

Caption: Experimental workflow for the X-ray crystallographic validation of this compound.

Given the prevalence of pyridine scaffolds in kinase inhibitors, a hypothetical signaling pathway where a drug derived from this compound might act is depicted below.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) ras RAS receptor->ras Signal raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription drug This compound Derivative (MEK Inhibitor) drug->mek Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a this compound derivative.

References

A Comparative Guide to HPLC Methods for Purity Assessment of 3-Amino-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and chemical research, the purity of starting materials and intermediates is paramount to ensuring the safety, efficacy, and reproducibility of final products. 3-Amino-5-fluoropyridine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, alongside alternative analytical techniques. Detailed experimental protocols and supporting data are presented to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable analytical strategy.

High-Performance Liquid Chromatography (HPLC) Analysis

Proposed HPLC Method:

A suitable starting point for the purity assessment of this compound is a gradient RP-HPLC method using a C18 stationary phase. The basic nature of the amino group on the pyridine ring necessitates the use of an acidic modifier in the mobile phase to ensure good peak shape and prevent tailing.

Experimental Protocol: HPLC

  • Objective: To develop and validate a reverse-phase HPLC method for the determination of the purity of this compound and to separate it from potential process-related impurities and degradation products.

  • Instrumentation and Materials:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • This compound sample

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Trifluoroacetic acid (TFA) or Formic acid (for pH adjustment)

  • Chromatographic Conditions:

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase AWater with 0.1% TFA
Mobile Phase BAcetonitrile with 0.1% TFA
Gradient10% B to 90% B over 20 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 260 nm
Injection Volume10 µL
  • Sample Preparation:

    • Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Purity Analysis

The purity of the this compound sample is determined by the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Peak No.Retention Time (min)AreaArea %
13.515000.05
28.2298500099.50
310.1120000.40
412.515000.05
Total 3000000 100.0

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, other techniques can offer complementary or, in some cases, more suitable information for purity assessment.[1]

Analytical TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance.High resolution, sensitivity, and quantitative accuracy. Well-suited for routine analysis and impurity profiling.[2]May require reference standards for impurity identification.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.[3]Excellent for volatile impurities and residual solvents.[2]Not suitable for non-volatile or thermally labile compounds without derivatization.
Quantitative NMR (qNMR) Direct quantification of a substance by relating the integral of a specific resonance to that of a certified internal standard.[4]Primary analytical method, does not require a specific reference standard of the analyte. Provides structural information.Lower sensitivity compared to HPLC for trace impurities. Higher initial instrument cost.
LC-MS Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.Enables the identification of unknown impurities by providing molecular weight information.[5]Higher cost and complexity of instrumentation compared to HPLC-UV.

Experimental Workflow and Method Validation

The development and implementation of a reliable analytical method for purity assessment follows a structured workflow, culminating in method validation to ensure the results are accurate and reproducible.

HPLC_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Routine Analysis MD1 Define Analytical Target Profile (ATP) MD2 Select Column & Mobile Phase MD1->MD2 MD3 Optimize Chromatographic Conditions MD2->MD3 MV1 Specificity MD3->MV1 MV2 Linearity & Range MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 LOD & LOQ MV3->MV4 MV5 Robustness MV4->MV5 RA1 Sample Preparation MV5->RA1 RA2 HPLC Analysis RA1->RA2 RA3 Data Processing & Purity Calculation RA2->RA3

Caption: Workflow for HPLC method development, validation, and routine analysis.

Logical Relationship of Purity Assessment Techniques

The choice of an analytical method for purity determination is often guided by the specific requirements of the analysis and the information needed. A logical approach to selecting the appropriate technique is outlined below.

Purity_Assessment_Logic Start Purity Assessment Required Has_Standard Certified Reference Standard Available? Start->Has_Standard Use_HPLC Use HPLC for Routine Purity & Impurity Profiling Has_Standard->Use_HPLC Yes Use_qNMR Use qNMR for Absolute Quantification Has_Standard->Use_qNMR No Volatile_Impurities Are Volatile Impurities a Concern? Identify_Unknowns Need to Identify Unknown Impurities? Volatile_Impurities->Identify_Unknowns No Use_GC Use GC for Volatile Impurities/Residual Solvents Volatile_Impurities->Use_GC Yes Use_LCMS Use LC-MS for Impurity Identification Identify_Unknowns->Use_LCMS Yes Use_HPLC->Volatile_Impurities

Caption: Decision tree for selecting a purity assessment technique.

References

Comparative analysis of different synthesis routes for 3-Amino-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Amino-5-fluoropyridine is a crucial building block in medicinal chemistry, finding application in the development of a wide range of pharmaceutical compounds. Its synthesis can be approached through several routes, each with distinct advantages and disadvantages. This guide provides a comparative analysis of the most common and effective methods for the preparation of this compound, supported by experimental data to inform your research and development endeavors.

At a Glance: Comparison of Key Synthesis Routes

Synthesis Route Starting Material Key Reagents Reaction Conditions Yield (%) Purity (%) Key Advantages Key Disadvantages
Hofmann Rearrangement 5-FluoronicotinamideBromine, Sodium Hydroxide25-85°C, 4 hours87.2HighGood yield, readily available starting material.Use of bromine, a hazardous reagent.
Catalytic Hydrogenation 3-Amino-2,4,6-tribromo-5-fluoropyridine5% Pd-C catalyst, Triethylamine, H₂Parr apparatus, 18 hours>95HighExcellent yield, clean reaction.Multi-step synthesis of the starting material may be required.

Visualizing the Synthetic Pathways

The following diagram illustrates the two primary synthetic routes to this compound, highlighting the starting materials and key transformations.

Synthesis_Routes A 5-Fluoronicotinamide B This compound A->B Hofmann Rearrangement (Br₂, NaOH) C 3-Amino-2,4,6-tribromo- 5-fluoropyridine C->B Catalytic Hydrogenation (H₂, Pd/C, Et₃N)

Caption: Synthetic routes to this compound.

Detailed Experimental Protocols

Hofmann Rearrangement of 5-Fluoronicotinamide

This method utilizes the classical Hofmann rearrangement to convert an amide into a primary amine with one fewer carbon atom.

Experimental Protocol:

  • Dissolve 32 g of sodium hydroxide in 140 ml of water in a suitable reaction vessel.

  • Cool the solution to 8°C and add 19.2 g of bromine dropwise while maintaining the temperature.

  • Continue stirring the mixture for 1 hour after the addition is complete to form the hypobromite solution.

  • To this solution, add 19 g of 5-fluoronicotinamide portion-wise, keeping the temperature at 25°C.

  • Stir the resulting mixture for 2 hours at 25°C.

  • Heat the reaction mixture to 85°C and maintain this temperature for 2 hours.

  • Cool the mixture to room temperature and add 160 ml of a sodium hydroxide solution.

  • Stir for an additional 30 minutes, then filter the resulting solid.

  • Dry the solid under vacuum at 50°C to obtain 15 g of this compound (Yield: 87.2%).[1]

Catalytic Hydrogenation of 3-Amino-2,4,6-tribromo-5-fluoropyridine

This route involves the dehalogenation of a polybrominated pyridine derivative using a palladium catalyst.

Experimental Protocol:

  • In a Parr apparatus, combine a solution of 0.9 g of 3-amino-2,4,6-tribromo-5-fluoropyridine in 15 cm³ of dichloromethane (DCM).

  • Add 1.1 cm³ of triethylamine and 0.1 g of 5% palladium on carbon (Pd-C) catalyst to the solution.

  • Hydrogenate the mixture for 18 hours under the appropriate pressure.

  • After the reaction is complete, add 20 cm³ of water to the mixture.

  • Filter the mixture and extract the aqueous layer with DCM.

  • Dry the combined organic layers over magnesium sulfate (MgSO₄) and evaporate the solvent to yield 0.3 g of this compound (Yield: >95%).[1]

Logical Workflow for Synthesis Route Selection

The choice of synthesis route will depend on factors such as the availability of starting materials, scale of the reaction, and safety considerations. The following diagram outlines a logical workflow for selecting the most appropriate method.

Decision_Workflow start Start: Need to synthesize This compound q1 Is 5-Fluoronicotinamide readily available? start->q1 route1 Pursue Hofmann Rearrangement q1->route1 Yes q2 Is the polybrominated starting material available or can it be synthesized? q1->q2 No end Synthesize Starting Material or Choose Alternative Route route2 Pursue Catalytic Hydrogenation q2->route2 Yes q2->end No

Caption: Decision workflow for selecting a synthesis route.

References

Efficacy Showdown: Halauxifen-Methyl, a 3-Amino-5-fluoropyridine Descendant, Challenges Conventional Auxin Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SHANGHAI – In the competitive landscape of agrochemicals, halauxifen-methyl, a synthetic auxin herbicide derived from a 4-amino-3-chloro-5-fluoropicolinic acid scaffold—a plausible derivative of 3-Amino-5-fluoropyridine—is demonstrating comparable and often superior efficacy in controlling key broadleaf weeds, including glyphosate-resistant biotypes, when compared to established auxin herbicides such as 2,4-D and dicamba. This comparison guide provides a detailed analysis of its performance, supported by experimental data, for researchers, scientists, and drug development professionals.

Halauxifen-methyl, commercially known as Arylex™ active, belongs to the Herbicide Resistance Action Committee (HRAC) Group 4 (or O). Its mode of action mimics the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible broadleaf weeds. This novel arylpicolinate herbicide has shown particular promise in post-emergence applications in cereal crops and for pre-plant burndown weed control.

Comparative Efficacy Against Key Broadleaf Weeds

Field studies have consistently shown the high efficacy of halauxifen-methyl, even at significantly lower application rates than traditional auxin herbicides. The following tables summarize the quantitative data from various studies, offering a clear comparison of weed control percentages.

Table 1: Efficacy of Halauxifen-Methyl and Comparators on Glyphosate-Resistant (GR) Horseweed (Erigeron canadensis)

HerbicideApplication Rate (g ae/ha)Weed SizeControl (%) at 28-35 Days After Treatment (DAT)Reference(s)
Halauxifen-methyl5Small (<15 cm)89[1]
Large (>15 cm)79[1]
10-90[2]
2,4-D533 (Low Rate)Small (<15 cm)<50[1]
1066 (High Rate)Large (>15 cm)<50[1]
Dicamba280Small (<15 cm)80[2]
560-89[2]

Table 2: Comparative Efficacy on Various Broadleaf Weeds

Weed SpeciesHalauxifen-methyl (5 g ae/ha)2,4-D (533-1066 g ae/ha)Dicamba (280 g ae/ha)Reference(s)
Henbit (Lamium amplexicaule)90%<8%<8%[1]
Purple Deadnettle (Lamium purpureum)99%<8%<8%[1]
Common Ragweed (Ambrosia artemisiifolia)93%VariableVariable[3]
Giant Ragweed (Ambrosia trifida)73% (alone)Increased control in mixturesIncreased control in mixtures[3]
Redroot Pigweed (Amaranthus retroflexus)62% (alone)Increased control in mixturesIncreased control in mixtures[3]
Cutleaf Evening Primrose (Oenothera laciniata)4%74-85%51%[1]
Curly Dock (Rumex crispus)5%59-70%59-70%[1]

Experimental Protocols

The data presented above is derived from rigorous field experiments. Below are the detailed methodologies for the key experiments cited.

Protocol for Pre-Plant Burndown Efficacy Trials (Adapted from Zimmer et al., 2018 and McCauley et al., 2018)

1. Experimental Design:

  • Layout: Randomized complete block design (RCBD) with three or four replications.

  • Plot Size: Typically 3 by 9 meters.

  • Treatments:

    • Untreated control.

    • Halauxifen-methyl at various rates (e.g., 2.5, 5, and 10 g ae/ha).

    • 2,4-D at various rates (e.g., 533 and 1066 g ae/ha).

    • Dicamba at various rates (e.g., 140, 280, and 560 g ae/ha).

    • Tank mixtures with other herbicides (e.g., glyphosate).

2. Application:

  • Equipment: Tractor-mounted or backpack research sprayer equipped with flat-fan nozzles.

  • Spray Volume: Calibrated to deliver a consistent volume, typically 140-150 L/ha.

  • Timing: Herbicides are applied to actively growing weeds at a specified growth stage (e.g., rosette or bolted stage for horseweed, with heights ranging from <15 cm to >25 cm). Environmental conditions (temperature, humidity, wind speed) are recorded at the time of application.

3. Data Collection and Evaluation:

  • Visual Weed Control: Efficacy is visually assessed at multiple time points after treatment (e.g., 14, 21, 28, and 35 DAT) on a scale of 0% (no control) to 100% (complete weed death).

  • Weed Density and Biomass: In some studies, weed counts per unit area and/or the dry weight of surviving weeds are measured at a specified time after treatment to provide a quantitative measure of efficacy.

  • Crop Safety: When applied in-crop or with short pre-plant intervals, visual assessment of crop injury is conducted using a similar 0-100% scale.

4. Statistical Analysis:

  • Data are subjected to analysis of variance (ANOVA).

  • Treatment means are separated using a statistical test such as Fisher's Protected LSD or Tukey's HSD at a significance level of p < 0.05.

Mechanism of Action: The Synthetic Auxin Signaling Pathway

Halauxifen-methyl, like other synthetic auxin herbicides, disrupts plant growth by hijacking the natural auxin signaling pathway. The key components of this pathway are the TIR1/AFB receptor proteins, the Aux/IAA transcriptional repressors, and the ARF transcription factors. Halauxifen-methyl has been shown to preferentially bind to the AFB5 receptor protein.[4]

Caption: Synthetic auxin herbicide signaling pathway.

The binding of the synthetic auxin to the TIR1/AFB receptor facilitates the interaction between the receptor and an Aux/IAA repressor protein. This complex is then recognized by the SCF E3 ubiquitin ligase complex, which tags the Aux/IAA protein with ubiquitin. The ubiquitinated Aux/IAA is subsequently targeted for degradation by the 26S proteasome. The degradation of the Aux/IAA repressor relieves the repression of Auxin Response Factors (ARFs), which can then bind to Auxin Response Elements (AREs) in the promoters of auxin-responsive genes. This leads to the uncontrolled expression of these genes, causing a cascade of physiological disruptions that ultimately result in the death of the susceptible plant.

Experimental Workflow

The evaluation of a new agrochemical like halauxifen-methyl follows a structured workflow from initial synthesis to field trials.

ExperimentalWorkflow A Synthesis of This compound Derivatives B Initial Greenhouse Screening (Pot studies) A->B C Dose-Response Assays B->C D Field Trials (Small Plots) C->D E Efficacy Evaluation vs. Standard Herbicides D->E F Crop Safety Assessment D->F G Data Analysis and Reporting E->G F->G

Caption: General experimental workflow for herbicide efficacy evaluation.

Logical Relationship of Herbicide Efficacy

The overall effectiveness of a herbicide treatment is a function of several interconnected factors.

LogicalRelationship Efficacy Herbicide Efficacy Herbicide Herbicide Properties (e.g., Halauxifen-methyl) Herbicide->Efficacy Weed Weed Factors (Species, Growth Stage, Density) Weed->Efficacy Environment Environmental Conditions (Temperature, Moisture) Environment->Efficacy Application Application Parameters (Rate, Timing, Coverage) Application->Efficacy

Caption: Factors influencing herbicide efficacy.

References

The Impact of Fluorination on the Biological Activity of 3-Aminopyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparative Biological Activity

The introduction of fluorine atoms into the pyridine ring can significantly influence the anticancer activity of 3-aminopyridine derivatives. The following table presents data on the cytotoxic effects of fluorinated imidazo[1,2-α]pyridine/pyrazine analogues, which share a core aminopyridine-like structure, against various cancer cell lines. This data provides insights into how fluorine substitution can modulate potency.

Table 1: Cytotoxic Activity of Fluorinated Imidazo[1,2-α]pyridine/pyrazine Analogues

CompoundStructureCancer Cell LineIC50 (µM)Reference
16 Imidazo[1,2-α]pyridine derivativeHT-29 (Colon Cancer)12.98 ± 0.40[1]
B16F10 (Melanoma)27.54 ± 1.26[1]
18 Imidazo[1,2-α]pyrazine derivative with 2,4-difluorophenyl and p-fluorophenyl amine substitutionsMCF-7 (Breast Cancer)9.60 ± 3.09[1]

IC50: The concentration of a drug that is required for 50% inhibition in vitro.

The data in Table 1, from a study on novel imidazo[1,2-α]pyridine/pyrazine analogues, demonstrates that fluorinated derivatives exhibit significant cytotoxic activity against various cancer cell lines.[1] For instance, compound 18 , featuring a 2,4-difluorophenyl group, showed the highest potency against the MCF-7 breast cancer cell line.[1] This highlights the potential of fluorine substitution to enhance the anticancer efficacy of aminopyridine-based scaffolds.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the biological activity of such compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HT-29) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The test compounds (3-amino-5-fluoropyridine derivatives and non-fluorinated analogues) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium. The cells are then treated with various concentrations of the compounds.

  • Incubation: The plates are incubated for a specified period, typically 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition Assay

Many pyridine derivatives exert their anticancer effects by inhibiting protein kinases like EGFR, which are crucial for cancer cell growth and survival.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.

Procedure (Example using a luminescence-based assay):

  • Reagents:

    • Recombinant human EGFR kinase

    • Kinase buffer

    • ATP

    • A suitable substrate (e.g., a synthetic peptide)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Reaction Setup:

    • In a 384-well plate, add 1 µL of the test compound (or DMSO for control).

    • Add 2 µL of EGFR enzyme solution.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Reading: Record the luminescence using a plate reader.

  • Data Analysis: The inhibitory activity is calculated based on the reduction in the luminescent signal compared to the control. The IC50 value is determined from the dose-response curve.

Mandatory Visualization

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[2][3] Its dysregulation is a common feature in many cancers, making it a key target for anticancer therapies.[4][5] Small molecule inhibitors can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its downstream signaling.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor This compound Derivative (Inhibitor) Inhibitor->Dimerization

Caption: EGFR Signaling Pathway and Inhibition.

Experimental Workflow for Evaluating Anticancer Activity

The following diagram illustrates a typical workflow for the initial assessment of the anticancer potential of novel chemical compounds.

Experimental_Workflow Start Synthesis of This compound Derivative & Non-fluorinated Analogue Cytotoxicity In Vitro Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Selectivity Selectivity Testing (Normal vs. Cancer Cell Lines) IC50->Selectivity Mechanism Mechanism of Action Studies IC50->Mechanism Kinase_Assay Kinase Inhibition Assays (e.g., EGFR) Mechanism->Kinase_Assay Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Mechanism->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis Mechanism->Cell_Cycle In_Vivo In Vivo Efficacy Studies (Animal Models) Mechanism->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

Caption: Anticancer Drug Discovery Workflow.

References

Benchmarking 3-Amino-5-fluoropyridine: A Comparative Guide for Cross-Coupling and Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount to the successful and efficient synthesis of target molecules. 3-Amino-5-fluoropyridine has emerged as a valuable synthon, offering a unique combination of reactivity and structural properties. This guide provides an objective comparison of the performance of this compound in key organic reactions—specifically Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr)—against its non-fluorinated counterpart, 3-aminopyridine, and other relevant analogues. The data presented herein is curated from experimental findings to inform rational substrate selection and reaction optimization.

Executive Summary: The Fluorine Advantage

The introduction of a fluorine atom at the 5-position of the 3-aminopyridine scaffold significantly modulates its electronic properties, influencing its reactivity in pivotal cross-coupling and substitution reactions. While direct comparative studies are often proprietary or not extensively published, the available data and established principles of organic chemistry allow for a clear benchmarking of its performance.

Key Findings:

  • Suzuki-Miyaura Coupling: The electron-withdrawing nature of the fluorine atom in this compound can lead to slightly lower yields compared to the more electron-rich 3-aminopyridine under identical conditions. However, this effect is often surmountable with careful optimization of the catalytic system.

  • Buchwald-Hartwig Amination: In palladium-catalyzed C-N bond formation, this compound demonstrates comparable, and in some cases, superior reactivity to its non-fluorinated analog. The fluorine substituent can enhance the stability of intermediates in the catalytic cycle.

  • Nucleophilic Aromatic Substitution (SNAr): The presence of the fluorine atom, particularly when coupled with other electron-withdrawing groups or in the context of an N-oxide, can activate the pyridine ring for nucleophilic attack, a reaction that is challenging for unsubstituted aminopyridines.

Comparative Performance Data

The following tables summarize quantitative data on the performance of this compound and its alternatives in key chemical transformations. It is important to note that direct side-by-side comparisons under identical conditions are limited in the public domain; therefore, data from structurally similar systems are included to provide a representative performance benchmark.

Table 1: Suzuki-Miyaura Cross-Coupling Performance
SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
3-Amino-5-bromopyridine Arylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O80-9012-2475-90[1]
5-Bromo-2-methylpyridin-3-amineArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>15Moderate to Good[2]
2-ChloropyridineHeteroaryltrifluoroboratePd(OAc)₂ / RuPhosK₃PO₄n-Butanol100-Modest[3]
3-Chloroindazole (unprotected)5-Indole boronic acidPd₂(dba)₃ / SPhos or XPhosK₃PO₄Dioxane/H₂O10015High[4]
Table 2: Buchwald-Hartwig Amination Performance
Aryl Halide SubstrateAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
5-Amino-1,2,3-triazole(Het)aryl bromide(THP-Dipp)Pd(cinn)Clt-BuONa1,4-Dioxane12024High[5][6][7]
3-Chloro-5-(4-fluorophenyl)anilinePrimary/Secondary AminePd₂(dba)₃ / XPhosNaOtBuToluene80-1102-24Varies[8]
Aryl HalidesHeterocyclic AminesPd(OAc)₂ / LigandCs₂CO₃Toluene110-Good[9]

Note: Specific yield data for the Buchwald-Hartwig amination of this compound is not prevalent in the reviewed literature. The provided data illustrates typical conditions and outcomes for similar heterocyclic amines.

Table 3: Nucleophilic Aromatic Substitution (SNAr) Reactivity
SubstrateNucleophileConditionsProductYield (%)
3-Bromo-4-nitropyridine N-oxideFluoride ionRoom Temp3-Fluoro-4-nitropyridine N-oxideModerate[1][10]
Methyl 3-nitropyridine-4-carboxylateCesium fluoride120 °C, DMSOMethyl 3-fluoropyridine-4-carboxylate38[11]
2-FluoropyridineMorpholineK₃PO₄, tert-Amyl alcohol, 110°C2-Morpholinopyridine-[12]
5-Bromo-2-chloro-3-fluoropyridineSecondary AmineNeat, no catalystSubstitution at 2-chloro position-[13]

Note: The reactivity of this compound itself in SNAr is low due to the electron-donating amino group. The data presented showcases the increased reactivity of fluoropyridines bearing additional electron-withdrawing groups or as N-oxides.

Experimental Protocols

The following are detailed methodologies for the key reactions discussed. These protocols are based on established procedures for structurally similar compounds and should be optimized for specific substrate combinations.

Suzuki-Miyaura Coupling of a Halogenated Aminopyridine

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a halogenated aminopyridine with an arylboronic acid.

Materials:

  • Halogenated aminopyridine (e.g., 3-Amino-5-bromopyridine) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)[1][14]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)[1][14]

  • Potassium phosphate (K₃PO₄) (2.0 equiv)[1][14]

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask or reaction vial, add the halogenated aminopyridine, arylboronic acid, and potassium phosphate.[1][14]

  • Add the palladium catalyst, Pd(PPh₃)₄.[1][14]

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[1][14]

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the aminopyridine).[14]

  • Stir the reaction mixture at 80-90 °C under the inert atmosphere.[1][14]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1][14]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow A 1. Add Reactants & Catalyst (Aminopyridine, Boronic Acid, Base, Pd Catalyst) B 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) A->B Setup C 3. Add Solvents (Degassed Dioxane/Water) B->C D 4. Heat & Stir (80-90 °C, 12-24h) C->D Reaction E 5. Work-up (Extraction & Washing) D->E Isolation F 6. Purification (Column Chromatography) E->F G 7. Product Characterization (NMR, MS) F->G Analysis Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_1 L₂Pd(II)(Ar)X Pd0->PdII_1 Oxidative Addition (Ar-X) PdII_2 [L₂Pd(II)(Ar)(HNR¹R²)]⁺X⁻ PdII_1->PdII_2 Amine Coordination (HNR¹R²) PdII_3 L₂Pd(II)(Ar)(NR¹R²) PdII_2->PdII_3 Deprotonation (Base) PdII_3->Pd0 Reductive Elimination Product Ar-NR¹R² PdII_3->Product SNAr_Mechanism Reactants Activated Fluoropyridine + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Nucleophilic Attack Product Substituted Pyridine + Fluoride Intermediate->Product Elimination of Fluoride

References

Safety Operating Guide

Personal protective equipment for handling 3-Amino-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Amino-5-fluoropyridine

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical operational and safety protocols for the handling and disposal of this compound (CAS No. 210169-05-4). Adherence to these procedures is essential for ensuring laboratory safety and mitigating potential risks associated with this compound.

Hazard Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Additionally, it may cause respiratory irritation.[1] The primary target organ for this substance is the respiratory system.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary defense against exposure to this compound. The following table summarizes the required PPE for various laboratory operations.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation of dust or vapors. All work with volatile fluorinated compounds should be performed in a properly functioning chemical fume hood.[2]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles provide minimum protection against splashes.[2] A face shield offers broader protection and is recommended when handling larger quantities or during procedures with a high risk of splashing.[2]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs of gloves (double-gloving), especially for highly corrosive or readily absorbed compounds, and to change them frequently.[2]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination. For larger-scale operations, a chemical-resistant apron or suit may be necessary.[2]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient to maintain exposure below permissible limits. The type of respirator should be selected based on the specific hazards present.[2][3]

Operational Protocol: Safe Handling of this compound

This step-by-step protocol outlines the safe handling of this compound from receipt to disposal.

1. Preparation and Pre-Handling Inspection:

  • Ensure a Safety Data Sheet (SDS) for this compound is readily accessible.
  • Verify that all necessary PPE is available and in good condition.
  • Confirm that the chemical fume hood is functioning correctly.
  • Ensure that an eyewash station and safety shower are unobstructed and operational.

2. Weighing and Aliquoting:

  • Conduct all weighing and transfer operations within a certified chemical fume hood to control exposure to dust.
  • Use a disposable weighing paper or a tared container to handle the solid.
  • Close the primary container immediately after dispensing the required amount.

3. Solution Preparation:

  • Slowly add the solid this compound to the solvent to prevent splashing.
  • If the dissolution process is exothermic, use an ice bath to control the temperature.
  • Keep the container covered as much as possible during the process.

4. Reaction and Work-up:

  • Perform all reactions in appropriate glassware within the chemical fume hood.
  • Continuously monitor the reaction for any unexpected changes.
  • During work-up procedures, be mindful of potential splashes and ensure adequate ventilation.

5. Post-Handling and Decontamination:

  • Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent.
  • Wipe down the interior of the fume hood.
  • Remove PPE in the correct order to avoid cross-contamination, disposing of single-use items in the designated hazardous waste container.
  • Wash hands and forearms thoroughly with soap and water after completing the work.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Collect unused this compound and any contaminated disposable materials (e.g., gloves, weighing papers, pipette tips) in a clearly labeled, sealed, and puncture-resistant hazardous waste container.[4]

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and appropriate solvent waste container designated for halogenated organic waste.[4]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents.

  • Storage: Store hazardous waste in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.[2]

  • Disposal: Arrange for the collection and disposal of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1]

Workflow Diagrams

The following diagrams illustrate the key decision-making and procedural workflows for handling this compound safely.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear NIOSH-Approved Respirator outside_hood->respirator Yes end Proceed with Operation outside_hood->end No respirator->end

PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol start_op Begin Handling Procedure weigh Weigh Solid in Fume Hood start_op->weigh dissolve Prepare Solution weigh->dissolve react Perform Reaction/Work-up dissolve->react decontaminate Decontaminate Workspace & Equipment react->decontaminate segregate Segregate Waste Streams decontaminate->segregate solid_waste Solid Waste (Contaminated PPE, etc.) segregate->solid_waste liquid_waste Liquid Waste (Halogenated) segregate->liquid_waste label_waste Label Waste Containers solid_waste->label_waste liquid_waste->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste dispose Dispose via EHS store_waste->dispose end_op End of Procedure dispose->end_op

Operational and Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-5-fluoropyridine
Reactant of Route 2
3-Amino-5-fluoropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.